molecular formula C8H18N2O B1217089 Octanoic hydrazide CAS No. 6304-39-8

Octanoic hydrazide

Numéro de catalogue: B1217089
Numéro CAS: 6304-39-8
Poids moléculaire: 158.24 g/mol
Clé InChI: VMUZVGRNTPFTKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Octanoic hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound Octanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

octanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUZVGRNTPFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064218
Record name Octanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-39-8
Record name Octanoic hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6304-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octanoic acid, hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octanohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Octanoic acid hydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octanoic Hydrazide from Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing octanoic hydrazide from octanoic acid. It includes detailed experimental protocols, comparative data analysis, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific applications. Hydrazides are a crucial class of organic compounds, serving as versatile intermediates in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic systems.[1][2][3]

Overview of Synthetic Pathways

There are three principal pathways for synthesizing this compound from octanoic acid. These routes vary in the number of steps, reaction conditions, and overall efficiency. The choice of method often depends on available equipment, desired yield and purity, and considerations for green chemistry.

  • Two-Step Synthesis via Acyl Chloride: A conventional and reliable method involving the conversion of octanoic acid to the highly reactive octanoyl chloride, which is then reacted with hydrazine (B178648).[2][3]

  • Two-Step Synthesis via Ester Intermediate: The most widely used method, where octanoic acid is first esterified (e.g., to methyl or ethyl octanoate), followed by hydrazinolysis. This route effectively prevents the formation of diacyl byproducts.[3][4]

  • One-Pot Direct Synthesis: A modern, efficient approach that directly condenses octanoic acid with hydrazine, often facilitated by microwave irradiation, eliminating the need for intermediate isolation and reducing solvent usage.[3][4]

G OA Octanoic Acid OC Octanoyl Chloride OA->OC Thionyl Chloride (SOCl₂) or Oxalyl Chloride OE Octanoic Acid Ester (e.g., Ethyl Octanoate) OA->OE Esterification (e.g., EtOH, H₂SO₄, Reflux) OH This compound OA->OH Direct Condensation (N₂H₄·H₂O, Microwave) OC->OH Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) -5 to 0 °C OE->OH Hydrazinolysis (N₂H₄·H₂O, Reflux)

Caption: Synthetic routes from Octanoic Acid to this compound.

Experimental Protocols

This section provides detailed methodologies for the primary synthetic routes. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are critical for all procedures, especially when handling corrosive reagents like thionyl chloride and toxic substances like hydrazine hydrate.

Method 1: Two-Step Synthesis via Octanoyl Chloride

This method is effective but requires careful temperature control to minimize the formation of the 1,2-dioctanoylhydrazine byproduct.[2]

Step 1a: Synthesis of Octanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octanoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude octanoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of this compound from Octanoyl Chloride

  • Prepare a solution of hydrazine hydrate (2.0 eq) in a suitable solvent (e.g., water or THF) in a flask cooled in an ice-water/acetone bath to -5 to 0 °C.[2]

  • Add the octanoyl chloride (1.0 eq) dropwise to the cooled hydrazine solution while maintaining the internal temperature between -5 and 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours while warming to room temperature.

  • The product, this compound, often precipitates from the solution. The solid is collected by filtration, washed with cold water to remove hydrazine salts, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

Method 2: Two-Step Synthesis via Ester Intermediate (Hydrazinolysis)

This is the most common and often preferred method as it cleanly produces the mono-acyl hydrazide with minimal byproducts.[4]

Step 2a: Esterification of Octanoic Acid

  • In a round-bottom flask, combine octanoic acid (1.0 eq), absolute ethanol (excess, e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 4-6 hours using a reflux condenser. The reaction progress can be monitored by TLC.

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the ethyl octanoate (B1194180) with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester.

Step 2b: Hydrazinolysis of Ethyl Octanoate

  • In a round-bottom flask, dissolve ethyl octanoate (1.0 eq) in a minimal amount of ethanol.[4]

  • Add hydrazine hydrate (1.1-1.2 eq) to the solution.[4]

  • Reflux the mixture for 3-5 hours. Monitor the reaction's completion using thin-layer chromatography.[4]

  • After the reaction is complete, distill the ethanol off under reduced pressure.[3]

  • Cool the residue, which will cause the this compound to crystallize. The solid product is then collected by filtration, washed with a small amount of cold water or ethanol, and dried.

Method 3: One-Pot Direct Synthesis (Microwave-Assisted)

This green chemistry approach is rapid, solvent-free, and high-yielding.[3][4]

  • In a 150 mL conical flask suitable for microwave synthesis, add octanoic acid (0.01 mole) and hydrazine hydrate (0.012 mole).[3]

  • Mix the reagents thoroughly.

  • Irradiate the reaction mixture in a microwave reactor for 100-200 seconds at 900 Watts.[4]

  • After irradiation, cool the reaction mixture to room temperature.

  • Recrystallize the resulting solid product from methyl alcohol to obtain pure this compound.[3]

Method 4: Continuous Flow Synthesis

This method enables scalable and controlled production of hydrazides directly from carboxylic acids via an in situ esterification followed by hydrazinolysis.[1]

G cluster_0 Pump 1 cluster_1 Pump 2 P1 Octanoic Acid + H₂SO₄ in Methanol Mix T-Mixer P1->Mix P2 Hydrazine Hydrate in Methanol P2->Mix R1 Heated Reactor Coil (Esterification) Mix->R1 R2 Heated Reactor Coil (Hydrazinolysis) R1->R2 BPR Back Pressure Regulator R2->BPR Collect Product Collection (Precipitation) BPR->Collect

Caption: Workflow for continuous flow synthesis of hydrazides.

Protocol:

  • Stream 1: Prepare a solution of octanoic acid (e.g., 1.5 M) and sulfuric acid (0.2 eq) in methanol.

  • Stream 2: Prepare a solution of hydrazine hydrate (3.2 eq) in methanol.

  • Pump both streams at defined flow rates into a T-mixer.

  • Pass the combined stream through a series of heated reactor coils (e.g., 100-140 °C) with a specific residence time (e.g., 13-25 minutes) to facilitate esterification and subsequent hydrazinolysis.[1]

  • The stream then passes through a backpressure regulator (e.g., 250 psi) to maintain a single phase.[1]

  • The exiting solution is collected, and upon cooling, the product precipitates. The solid is isolated by filtration and washed with cold methanol.

Data Summary and Comparison

The following tables summarize quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods
ParameterVia Acyl ChlorideVia Ester (Conventional)Direct (Microwave)
Number of Steps 221
Typical Yield Variable, ~60-75%[2]59-77%[4]79-90%[4]
Reaction Time 2-4 hours6-9 hours[4]60-200 seconds[4]
Typical Temperature -5 °C to RefluxRefluxMicrowave Irradiation
Key Advantage Uses common reagentsHigh purity, avoids diacylationExtremely fast, high yield, solvent-free[4]
Key Disadvantage Risk of diacyl byproduct[2]Long reaction timesRequires microwave reactor
Atom Economy (%) ~62.3% (for benzoic)[4]~79.1% (for benzoic)[4]
E-Factor ~4.5 (for benzoic)[4]~0.3 (for benzoic)[4]

Note: Atom Economy and E-Factor data are based on a representative synthesis of benzoic hydrazide from the literature and are included for comparative purposes.[4]

Table 2: Characterization Data for this compound
PropertyValueReference
Molecular Formula C₈H₁₈N₂O-
Molecular Weight 158.24 g/mol -
Melting Point 85-87 °C[4]
Appearance White Solid[1]
IR (KBr, cm⁻¹) 3225 (N-H), 1655 (C=O, Amide I)[4]
¹H NMR (DMSO-d₆ + CDCl₃) δ 0.96 (t, 3H, CH₃)[4]

Conclusion

The synthesis of this compound from octanoic acid can be successfully achieved through several distinct pathways.

  • The two-step method via an ester intermediate remains a robust and reliable choice for laboratory-scale synthesis, ensuring high purity by avoiding diacylation.[4]

  • The two-step method via an acyl chloride is also effective but requires more stringent control of reaction conditions to achieve good selectivity.[2]

  • For rapid, high-yield, and environmentally friendly synthesis, the one-pot microwave-assisted direct condensation is superior, showcasing significant improvements in reaction time, energy consumption, and waste reduction.[4]

  • For large-scale industrial production, the continuous flow methodology offers excellent control, scalability, and efficiency, delivering high throughput of the final product.[1]

The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, balancing factors such as scale, available instrumentation, cost, and green chemistry principles.

References

Synthesis of Octanoic Hydrazide from Methyl Octanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octanoic hydrazide from methyl octanoate (B1194180). The document details the chemical process, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis from methyl octanoate via hydrazinolysis is a common and effective method. This guide outlines the fundamental principles of this reaction, providing detailed procedural information and expected outcomes.

Reaction Scheme and Mechanism

The synthesis of this compound from methyl octanoate involves the nucleophilic acyl substitution of the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazine (B178648) molecule (NH₂NH₂). The reaction is typically carried out using hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcohol solvent, such as methanol (B129727) or ethanol.

The reaction mechanism is analogous to ester hydrolysis and proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol, yielding the this compound product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from methyl octanoate.

ParameterValueReference
Molecular Formula of Methyl Octanoate C₉H₁₈O₂[1]
Molecular Weight of Methyl Octanoate 158.24 g/mol [1]
Molecular Formula of this compound C₈H₁₈N₂O[2][3]
Molecular Weight of this compound 158.24 g/mol [2][3]
Typical Reaction Yield > 90%[4]
Melting Point of this compound 87-89 °C[2]
Appearance of this compound White crystalline solid[2]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from methyl octanoate. This procedure is based on a high-yield method that incorporates reactive distillation to drive the reaction to completion.[4]

Materials:

  • Methyl octanoate (1.0 mol, 158.24 g)

  • Hydrazine hydrate (80% solution, 1.2 mol, 75 g)

  • Methanol (as solvent and for washing)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl octanoate (1.0 mol) and an 80% solution of hydrazine hydrate (1.2 mol).

  • Reaction: Heat the mixture to reflux with stirring. The methanol produced as a byproduct will begin to distill off.

  • Reactive Distillation: Continue the reaction under reflux while continuously removing the methanol byproduct through distillation. This shifts the equilibrium towards the product, ensuring a high conversion rate. The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The this compound will precipitate out of the solution as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a vacuum oven to obtain the final product.

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound from methyl octanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product methyl_octanoate Methyl Octanoate reaction Reaction & Reflux methyl_octanoate->reaction hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction distillation Reactive Distillation (Methanol Removal) reaction->distillation cooling Cooling & Precipitation distillation->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Methanol filtration->washing drying Drying washing->drying octanoic_hydrazide This compound drying->octanoic_hydrazide

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The diagram below outlines the nucleophilic acyl substitution mechanism for the formation of this compound.

Caption: Mechanism of this compound formation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octanoic Hydrazide (CAS: 6304-39-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for this compound. The information is compiled and structured to be a practical resource for laboratory and development applications.

Physicochemical and Computed Properties

This compound, also known as caprylic hydrazide, is a white crystalline powder.[1][2] It is soluble in methanol.[1][2] The following tables summarize its key physical, chemical, and computed properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 6304-39-8[1][3][4]
Molecular Formula C₈H₁₈N₂O[1][3][5]
Molecular Weight 158.24 g/mol [2][3][5]
Appearance White to Almost White Powder/Crystal[1][2]
Melting Point 87-89 °C[1][2][3]
Boiling Point 301.8 ± 11.0 °C (Predicted)[2][4]
Density 0.929 ± 0.06 g/cm³ (Predicted)[1][2]
Flash Point 136.3 °C[1]
pKa 13.62 ± 0.18 (Predicted)[1][2]
Solubility Soluble in Methanol[1][2]

Table 2: Computed Molecular Identifiers and Properties

PropertyValueSource(s)
InChI InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11)[6][7]
InChIKey VMUZVGRNTPFTKE-UHFFFAOYSA-N[6][7]
Canonical SMILES CCCCCCCC(=O)NN[1][7]
XLogP3 1[3]
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 6[1][3]
Exact Mass 158.141913202[1][3]
Topological Polar Surface Area 55.1 Ų[3]
Heavy Atom Count 11[1][3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, mass spectrometry data is available, and the existence of NMR and IR spectra is confirmed in spectral databases.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)
32.073.9
41.045.3
57.0100.0
127.051.8
158.0 (M⁺)7.1
Source: ChemicalBook[5]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

  • ¹³C NMR, ATR-IR, and Transmission IR spectra are noted to be available in the SpectraBase database.[6][7] Access to the full datasets may require a subscription. The ¹³C NMR data is reported as being "Computed using HOSE algorithm".[7]

  • Detailed, experimentally verified ¹H NMR and ¹³C NMR spectra with peak assignments and coupling constants were not found in the surveyed literature.

Synthesis of this compound

Several methods for the synthesis of hydrazides have been reported. The following protocols are adapted from literature procedures for the preparation of this compound or structurally similar compounds.

Experimental Protocol 1: Solvent-Free Synthesis via Grinding

This eco-friendly method provides high efficiency by directly reacting the carboxylic acid with hydrazine (B178648) hydrate (B1144303) without a solvent.[8]

  • Reagents:

    • Octanoic Acid (3.0 mmol)

    • Hydrazine Hydrate (80% solution, 3.75 mmol)

  • Equipment:

    • Mortar and Pestle

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • Place octanoic acid (3.0 mmol) into a mortar.

    • Add 80% hydrazine hydrate (3.75 mmol).

    • Grind the mixture with a pestle for 3-5 minutes. The reaction is typically exothermic and will proceed at room temperature.

    • Allow the reaction mixture to stand for approximately 10 minutes for digestion, during which it is expected to set into a solid mass.

    • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

    • Once complete, collect the solid mass and recrystallize it from ethanol (B145695) to yield pure this compound.[8]

Experimental Protocol 2: Conventional Synthesis from Ethyl Octanoate (B1194180)

This is a standard and widely used method for preparing hydrazides from their corresponding esters.[9]

  • Reagents:

    • Ethyl Octanoate (0.01 mol)

    • Hydrazine Hydrate (0.011 mol)

    • Ethanol

  • Equipment:

    • Round-bottomed flask

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • Combine ethyl octanoate (0.01 mol) and hydrazine hydrate (0.011 mol) in a round-bottomed flask.

    • Add a minimum amount of ethanol to create a clear, homogeneous solution.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 3-5 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting solid is the desired hydrazide, which can be further purified by recrystallization from alcohol.[9]

Experimental Workflow Visualization

The following diagram illustrates the straightforward workflow for the solvent-free synthesis of this compound.

G start Starting Materials reagents Octanoic Acid (3.0 mmol) Hydrazine Hydrate (3.75 mmol) process1 Combine in Mortar reagents->process1 process2 Grind with Pestle (3-5 minutes) process1->process2 process3 Allow Digestion (10 minutes) process2->process3 process4 Solid Mass Formation process3->process4 purification Recrystallize from Ethanol process4->purification end Pure this compound purification->end

Solvent-Free Synthesis Workflow

Applications and Biological Activity

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is specifically noted for its use in the preparation of nitroamino-containing triazoles.[7] More broadly, the hydrazide functional group is a key building block for a variety of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, many of which are investigated for their pharmacological properties.[8]

Biological Activity

While specific studies on the biological activity of this compound (CAS 6304-39-8) are not prevalent in the surveyed literature, the hydrazide and hydrazone classes of compounds are widely recognized for their diverse pharmacological potential. Derivatives have been reported to exhibit a range of activities, including:

  • Antimicrobial

  • Anticonvulsant

  • Anti-inflammatory

  • Antiviral

  • Antitumoral

It is important to note that these activities are characteristic of the broader chemical class, and specific activity for this compound would require dedicated biological screening. No direct interactions with specific signaling pathways have been documented for this compound.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statement H302: Harmful if swallowed[3]
Hazard Codes Xn, Xi (Harmful, Irritant)[1][2]
Hazard Class IRRITANT[2]
Risk Statement R22: Harmful if swallowed[2]
Storage Keep in a dark place, under an inert atmosphere. Store in a freezer under -20°C.[1][2]

References

Physical and chemical properties of octanoylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octanoylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Octanoylhydrazine, a member of the acylhydrazone class of compounds, serves as a valuable chemical intermediate and a potential candidate for biological investigation. This document provides a comprehensive overview of its known physical and chemical properties, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Physical Properties

Octanoylhydrazine is a solid, crystalline compound at room temperature. Its primary physical characteristics are summarized below.

Table 1: Physical Properties of Octanoylhydrazine

PropertyValueSource
CAS Number 6304-39-8[1]
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
Appearance White to Almost White Powder/Crystal[1]
Melting Point 87-89 °C[1]
Solubility Soluble in Methanol[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]

Chemical & Spectral Properties

Table 2: Predicted & General Spectral Characteristics

PropertyPredicted/General ValueNotes
Boiling Point (Predicted) 301.8 ± 11.0 °C[1]
Density (Predicted) 0.929 ± 0.06 g/cm³[1]
pKa (Predicted) 13.62 ± 0.18[1]
¹H NMR Spectroscopy Expected signals for the aliphatic chain (CH₃, -(CH₂)₅-), the α-methylene group (-CH₂-CO), and N-H protons. The amidic proton (-CONH-) typically appears as a downfield singlet.General principle for acylhydrazones.
¹³C NMR Spectroscopy Expected signals for the aliphatic carbons and a characteristic downfield signal for the carbonyl carbon (C=O) around 150-170 ppm.[2]General principle for acylhydrazones.[2]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3000-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and a strong C=O (amide) stretch (around 1650-1700 cm⁻¹).[2][3]General principle for amides and hydrazines.[2][3]
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 158.24. Fragmentation patterns would likely involve cleavage of the acyl group and the aliphatic chain.General principle of mass spectrometry.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for octanoylhydrazine are not widely published. However, standard organic chemistry procedures for the synthesis and analysis of acylhydrazides are well-established.

Synthesis Protocol: Acylation of Hydrazine (B178648)

Octanoylhydrazine can be synthesized via the nucleophilic acyl substitution reaction between an activated octanoic acid derivative (like octanoyl chloride) and hydrazine hydrate (B1144303).

Materials:

  • Octanoyl chloride

  • Hydrazine hydrate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Base (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct

  • Stirring apparatus, ice bath, and standard laboratory glassware

Methodology:

  • Preparation: Dissolve hydrazine hydrate (typically 2 equivalents) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

  • Reaction: Add the base (1.1 equivalents) to the hydrazine solution. Slowly, add a solution of octanoyl chloride (1 equivalent) dissolved in the same anhydrous solvent dropwise to the cooled, stirring hydrazine solution. Maintain the temperature below 10 °C during the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt byproduct. The filtrate is then concentrated under reduced pressure. The crude product can be purified by washing with a non-polar solvent (like hexane) to remove unreacted starting material or by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

  • Characterization: The final product's identity and purity should be confirmed using techniques such as NMR, IR spectroscopy, and melting point analysis.

G Diagram 1: Synthesis Workflow for Octanoylhydrazine cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 Octanoyl Chloride P3 3. Add Base (e.g., TEA) & Dropwise addition of Octanoyl Chloride R1->P3 R2 Hydrazine Hydrate P1 1. Dissolve Hydrazine in Anhydrous Solvent (e.g., THF) R2->P1 P2 2. Cool to 0-5 °C (Ice Bath) P1->P2 P2->P3 P4 4. Stir at Room Temp (2-4 hours) P3->P4 PU1 Filtration & Concentration P4->PU1 PU2 Recrystallization PU1->PU2 Product Final Product: Octanoylhydrazine PU2->Product

Diagram 1: Synthesis Workflow for Octanoylhydrazine
Analytical Protocols

Standard analytical methods can be employed to quantify and assess the purity of octanoylhydrazine.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detector, typically monitoring in the range of 200-250 nm where the amide chromophore absorbs.

  • Purpose: To determine the purity of the compound and quantify its concentration in solution.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: A derivatization step may be necessary to improve thermal stability and volatility.

  • Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.

  • Purpose: To confirm the identity and assess the purity of more volatile samples or derivatives.[4]

Biological Activity & Drug Development Potential

While no specific signaling pathways have been elucidated for octanoylhydrazine itself, its chemical class, acylhydrazones , is widely recognized for a diverse range of biological activities.[5] This structural motif is considered a "privileged structure" in medicinal chemistry.

Acylhydrazones are known to exert their effects through various mechanisms, including enzyme inhibition and metal chelation. The pharmacophore group, –CO–NH–N=, is key to these interactions.[5] The biological activities reported for various acylhydrazone derivatives include:

  • Antimicrobial (antibacterial and antifungal)[6]

  • Antitumor [5][6]

  • Anti-inflammatory [6]

  • Anticonvulsant [6]

  • Antiviral [5][6]

  • Antiparasitic [5]

The presence of the octanoyl (C8) aliphatic chain imparts significant lipophilicity to the molecule, which may facilitate its passage across biological membranes, a crucial factor in drug design. The potential for octanoylhydrazine to be a precursor for more complex hydrazone derivatives makes it a compound of interest for screening and lead optimization in drug discovery programs.

G Diagram 2: Biological Potential of Octanoylhydrazine cluster_activities Reported Activities A Octanoylhydrazine B Belongs to Chemical Class: Acylhydrazones A->B is a type of C Acylhydrazone Pharmacophore: -CO-NH-N= B->C is defined by D Known Biological Activities of Acylhydrazones C->D confers E Potential for Drug Development & Screening D->E suggests act1 Antimicrobial D->act1 act2 Antitumor D->act2 act3 Anti-inflammatory D->act3 act4 Anticonvulsant D->act4 act_etc ... and others D->act_etc

Diagram 2: Biological Potential of Octanoylhydrazine

Conclusion

Octanoylhydrazine is a well-defined chemical entity with established physical properties. While specific experimental and biological data are sparse, its synthesis and analysis can be reliably achieved through standard laboratory protocols. As a member of the biologically active acylhydrazone class, it represents a foundational structure for further chemical modification and exploration in the field of drug discovery. Researchers are encouraged to use the general protocols outlined herein as a starting point for their investigations, with the understanding that optimization and validation will be required.

References

An In-depth Technical Guide to Octanoic Hydrazide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic hydrazide, a derivative of the medium-chain fatty acid octanoic acid, serves as a crucial building block in synthetic organic and medicinal chemistry. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing the 1,2,4-triazole (B32235) scaffold. Derivatives of 1,2,4-triazoles are well-established as potent pharmacological agents, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, and its application in the synthesis of bioactive heterocyclic systems. Detailed experimental protocols and workflow diagrams are provided to facilitate its practical application in a research and development setting.

Core Properties of this compound

This compound, also known as caprylic hydrazide or n-octanohydrazide, is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
CAS Number 6304-39-8[1]
Appearance White crystalline solid/flakes[2]
Melting Point 87-89 °C[3][4]
Boiling Point 301.8 °C at 760 mmHg[3]
Density 0.9 ± 0.1 g/cm³[3]
Solubility Soluble in Methanol[2]
Topological Polar Surface Area 55.1 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the hydrazinolysis of an octanoic acid ester, typically ethyl octanoate (B1194180). This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester's carbonyl carbon. Below are two detailed protocols for its synthesis.

Experimental Protocol: Conventional Synthesis via Hydrazinolysis

This method involves the direct reaction of ethyl octanoate with hydrazine hydrate (B1144303) under reflux conditions.

Objective: To synthesize this compound from ethyl octanoate.

Materials:

  • Ethyl octanoate

  • Hydrazine hydrate (80-85% solution in water)

  • Absolute ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Set up a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle.

  • In the round-bottom flask, combine ethyl octanoate (1.0 mole equivalent) and hydrazine hydrate (1.2 to 1.5 mole equivalents).

  • Add a minimal amount of absolute ethanol to ensure the reaction mixture is a clear, homogeneous solution.

  • Heat the mixture to reflux and maintain the reflux for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting ester on TLC), allow the mixture to cool to room temperature.

  • Distill off the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is then cooled in an ice bath to induce crystallization.

  • The solid this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification if necessary.

Workflow for the Synthesis of this compound

The general workflow for the preparation of this compound from octanoic acid is a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

G OctanoicAcid Octanoic Acid Esterification Esterification OctanoicAcid->Esterification EthylOctanoate Ethyl Octanoate Esterification->EthylOctanoate Reagent1 Ethanol (EtOH) H₂SO₄ (cat.) Reagent1->Esterification Hydrazinolysis Hydrazinolysis EthylOctanoate->Hydrazinolysis OctanoicHydrazide This compound Hydrazinolysis->OctanoicHydrazide Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent2->Hydrazinolysis

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of 1,2,4-Triazole Derivatives

This compound is an excellent starting material for synthesizing 3,4,5-substituted-1,2,4-triazoles. A common route involves converting the hydrazide into a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to form a 3-heptyl-4-amino-5-mercapto-1,2,4-triazole. This derivative is a valuable intermediate for further functionalization and the development of novel bioactive compounds.

Experimental Protocol: Synthesis of 3-Heptyl-4-amino-5-mercapto-1,2,4-triazole

Objective: To synthesize a 1,2,4-triazole derivative from this compound.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (B78521) (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80-85% solution)

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Potassium 3-octanoyldithiocarbazinate

  • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) in a flask placed in an ice bath.

  • To this cold solution, add this compound (0.1 mol).

  • Slowly add carbon disulfide (0.1 mol) dropwise to the mixture with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture for 10-12 hours at room temperature.

  • The precipitated potassium salt is collected by filtration, washed with cold diethyl ether, and dried.

Step 2: Cyclization to 3-Heptyl-4-amino-5-mercapto-1,2,4-triazole

  • Suspend the potassium salt from Step 1 (0.05 mol) in water.

  • Add hydrazine hydrate (0.1 mol, 2 mole equivalents) to the suspension.

  • Heat the mixture to reflux for 4-5 hours, during which the evolution of hydrogen sulfide (B99878) (H₂S) gas will be observed (perform in a well-ventilated fume hood). The color of the reaction mixture typically changes.

  • After reflux, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid to precipitate the product.

  • The solid 3-heptyl-4-amino-5-mercapto-1,2,4-triazole is collected by filtration, washed thoroughly with water, and recrystallized from ethanol.

Logical Pathway for Triazole Synthesis

The conversion of this compound to the target triazole follows a clear, logical sequence of chemical transformations.

G cluster_0 Step 1: Dithiocarbazinate Salt Formation cluster_1 Step 2: Cyclization OctanoicHydrazide This compound Reaction1 Nucleophilic Addition OctanoicHydrazide->Reaction1 Salt Potassium 3-octanoyldithiocarbazinate Reaction1->Salt Reagents1 1. KOH, Ethanol 2. Carbon Disulfide (CS₂) Reagents1->Reaction1 Reaction2 Intramolecular Cyclization & Dehydration Salt->Reaction2 Product 3-Heptyl-4-amino-5-mercapto-1,2,4-triazole Reaction2->Product Reagents2 Hydrazine Hydrate (Reflux) Reagents2->Reaction2

Caption: Pathway for synthesizing a 1,2,4-triazole from this compound.

Biological Significance of Triazole Derivatives

While this compound itself is not known for significant biological activity, the 1,2,4-triazole derivatives synthesized from it are of high interest in drug development. The 1,2,4-triazole nucleus is a key pharmacophore in many approved drugs. Derivatives often exhibit a wide range of biological activities, as summarized in Table 2.

Table 2: Reported Biological Activities of 1,2,4-Triazole Derivatives

Biological ActivityDescriptionReference(s)
Antifungal Many 1,2,4-triazole derivatives are potent antifungal agents, often targeting the lanosterol (B1674476) 14α-demethylase enzyme involved in ergosterol (B1671047) biosynthesis.
Antibacterial Various substituted triazoles have shown significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) can be in the low µg/mL range.[3]
Anti-inflammatory Certain triazole derivatives have demonstrated anti-inflammatory and analgesic properties.
Anticancer The triazole scaffold has been incorporated into compounds designed as anticancer agents.[1]
Anticonvulsant Some 1,2,4-triazole-containing compounds have been investigated for their potential as anticonvulsant drugs.

Note: The specific biological activity is highly dependent on the nature and position of the substituents on the triazole ring.

Conclusion

This compound is a readily accessible and highly valuable intermediate in organic synthesis. Its primary utility is in the construction of heterocyclic systems, most notably 1,2,4-triazoles, which are scaffolds of significant medicinal importance. The straightforward synthesis of this compound, coupled with established protocols for its conversion into complex heterocyclic structures, makes it an indispensable tool for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.

References

The Solubility Profile of Octanoic Hydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of octanoic hydrazide, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering critical data on solvent compatibility and detailed experimental protocols.

Executive Summary

This compound, also known as caprylic hydrazide, is a valuable building block in the synthesis of various heterocyclic compounds. Understanding its solubility in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide summarizes the available solubility data, presents detailed experimental methodologies for its synthesis and solubility determination, and provides a visual workflow for these procedures.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on synthesis and purification protocols, a qualitative understanding of its solubility can be established.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityRemarks
MethanolSolubleUsed as a solvent for reaction and recrystallization. Some mono-substituted acyl hydrazides require concentration to isolate from methanol, implying good solubility.[1]
Ethanol (B145695)Likely SolubleOften used in the synthesis of hydrazides from esters.[2][3]
WaterSparingly Soluble to InsolubleThe long alkyl chain of this compound suggests low aqueous solubility.
Diethyl EtherLikely Sparingly SolubleGeneral solubility rules suggest that while the hydrazide group is polar, the C8 alkyl chain will limit solubility in highly nonpolar solvents.
ChloroformLikely SolubleThe polarity of the hydrazide functional group should allow for solubility in moderately polar chlorinated solvents.
Toluene (B28343)Likely Sparingly SolubleThe nonpolar nature of toluene would likely limit the dissolution of the polar hydrazide.
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of substances.
N,N-Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound.

Experimental Protocols

Synthesis of this compound from Ethyl Octanoate (B1194180)

This protocol describes a common method for the synthesis of this compound via the hydrazinolysis of an ester.[2][3][4]

Materials:

Procedure:

  • In a round-bottom flask, combine ethyl octanoate (1 molar equivalent) and hydrazine hydrate (1.2 to 1.5 molar equivalents).[4]

  • Add a minimal amount of absolute ethanol to ensure the reaction mixture is a clear solution.[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from methanol.[3]

Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of a compound in a given solvent, which can be adapted for this compound.[5][6]

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or small flasks

  • Shaking incubator or magnetic stirrer at a controlled temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical balance

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • After the equilibration period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the solid phase from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate technique.

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start reactants Combine Ethyl Octanoate, Hydrazine Hydrate, & Ethanol start->reactants reflux Reflux for 3-5 hours reactants->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from Methanol evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Solubility_Workflow cluster_solubility Solubility Determination start_sol Start add_excess Add Excess this compound to Solvent start_sol->add_excess equilibrate Equilibrate with Shaking (24-48 hours) add_excess->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge sample Sample Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining this compound solubility.

Biological Context

While hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties, there is currently no specific, well-documented signaling pathway directly associated with this compound itself.[7][8][9][10] It is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules. Further research is required to elucidate any intrinsic biological functions of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of octanoic hydrazide, a key intermediate in various synthetic pathways. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and illustrates a common synthetic workflow.

Core Physicochemical Data

This compound, also known as caprylic hydrazide, is a white crystalline solid at room temperature. Its physical properties are critical for its handling, reaction setup, and purification in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound
PropertyValueConditions
Melting Point 87-89 °CStandard Pressure
Boiling Point 301.8 °C760 mmHg

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized laboratory procedures for these measurements.

Protocol 1: Melting Point Determination via Capillary Method

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For pure crystalline compounds, this range is typically narrow. The capillary method is a common and reliable technique for this determination.[4][6][7]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • This compound sample, finely powdered

  • Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][8]

  • Apparatus Setup:

    • Mel-Temp: The capillary tube is placed into the designated slot in the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube containing a heating oil, such that the oil level is above the sample.[7]

  • Heating and Observation: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T1: The temperature at which the first drop of liquid becomes visible.[6]

    • T2: The temperature at which the entire sample has completely melted into a transparent liquid.[6]

  • Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[7]

Protocol 2: Boiling Point Determination by Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the microscale capillary method is highly effective.[9][10][11]

Apparatus and Materials:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (Thiele tube or aluminum block)

  • Liquid sample (this compound, melted)

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

  • Capillary Insertion: A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (like a Thiele tube). The setup should ensure that the sample is heated uniformly.[9][11]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.[9]

  • Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This signifies that the vapor pressure of the liquid equals the external atmospheric pressure.[9][11]

  • Pressure Correction: The recorded boiling point should be noted along with the ambient barometric pressure, as boiling point is pressure-dependent.

Synthetic Workflow Visualization

This compound is commonly synthesized from its corresponding carboxylic acid, octanoic acid, and hydrazine (B178648) hydrate. This reaction is a fundamental transformation in organic chemistry for producing hydrazide derivatives, which are precursors to many heterocyclic compounds.[1][12] The following diagram illustrates a generalized experimental workflow for this synthesis.

G Reactants Reactants (Octanoic Acid, Hydrazine Hydrate) Mixing Mixing & Reaction (Solvent, e.g., Ethanol) Reactants->Mixing 1. Combine Heating Heating Under Reflux Mixing->Heating 2. Initiate Reaction Cooling Cooling & Crystallization Heating->Cooling 3. Promote Crystal Formation Filtration Vacuum Filtration Cooling->Filtration 4. Isolate Solid Washing Washing of Crystals (Cold Solvent) Filtration->Washing 5. Remove Impurities Drying Drying (Vacuum Oven) Washing->Drying 6. Remove Solvent Product Pure this compound Drying->Product 7. Final Product

Caption: Generalized workflow for the synthesis of this compound.

References

Navigating the Structural Landscape of Octanoic Hydrazide: A Technical Guide to its ¹H and ¹³C NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of octanoic hydrazide. In the absence of a publicly available, fully assigned experimental spectrum, this guide presents a detailed analysis based on predicted ¹H and ¹³C NMR data, drawing from established chemical shift libraries and the analysis of structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data of this compound

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the octanoyl chain and the hydrazide functional group. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (H-8)0.88Triplet (t)~ 6.83H
-(CH₂)₅- (H-3 to H-7)1.28Multiplet (m)-10H
-CH₂-C=O (H-2)2.15Triplet (t)~ 7.42H
-NH₂4.10Broad Singlet (br s)-2H
-NH-7.80Broad Singlet (br s)-1H

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent, concentration, and temperature, and are expected to be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data of this compound

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
C=O (C-1)175.0
-CH₂-C=O (C-2)33.8
-(CH₂)₅- (C-3 to C-7)22.6 - 31.7
CH₃ (C-8)14.1

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. Actual parameters may need to be optimized based on the specific instrument and sample.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the labile NH and NH₂ protons.

  • Transfer the solution to a 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: The residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS (0 ppm).

3.3. ¹³C NMR Spectroscopy

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

  • Temperature: 298 K.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: The solvent peak (e.g., DMSO-d₆ at 39.5 ppm) or TMS (0 ppm).

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR analysis.

octanoic_hydrazide_structure C8 CH₃ C7 CH₂ C6 CH₂ C5 CH₂ C4 CH₂ C3 CH₂ C2 CH₂ C1 C=O NH NH C1->NH NH2 NH₂ NH->NH2

Caption: Chemical structure of this compound with numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound Sample NMR_Tube Dissolve and Transfer to NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum Processed NMR Spectra Processing->Spectrum Interpretation Chemical Shift, Integration, Multiplicity Analysis Spectrum->Interpretation Assignment Structural Assignment Interpretation->Assignment Report Final Report Assignment->Report

Unveiling the Molecular Vibrations: An In-depth Technical Guide to FT-IR Spectrum Analysis of Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of octanoic hydrazide, a key chemical intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules. A thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural elucidation. This document outlines the characteristic vibrational frequencies, presents a detailed experimental protocol for acquiring the spectrum, and illustrates the underlying molecular structure and analytical workflow.

Core Principles of FT-IR Spectroscopy of Hydrazides

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

In this compound (CH₃(CH₂)₆CONHNH₂), the key functional groups that give rise to characteristic absorption bands in the mid-infrared region are the carbonyl group (C=O), the N-H bonds of the hydrazide moiety, and the C-H bonds of the octyl chain. The position, intensity, and shape of these absorption bands provide valuable structural information.

Characteristic FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the physical state of the sample.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Observed Peak (cm⁻¹)
N-HAsymmetric & Symmetric Stretching3400 - 3200~3225
C-H (Alkyl)Asymmetric & Symmetric Stretching3000 - 2850Not specified in results
C=O (Amide I)Stretching1680 - 1630~1655
N-H (Amide II)Bending1650 - 1550Not specified in results
C-NStretching1450 - 1350Not specified in results

Note: The observed peak values are based on available literature data[1]. The expected ranges are general values for hydrazides and amides.

The N-H stretching vibrations typically appear as one or two bands in the 3400-3200 cm⁻¹ region. In the solid state, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. A key absorption for hydrazides is the amide I band, which is primarily due to the C=O stretching vibration and is observed in the region of 1680-1630 cm⁻¹. For this compound, this has been reported at approximately 1655 cm⁻¹[1]. The amide II band, resulting from N-H bending and C-N stretching vibrations, is also a characteristic feature.

Experimental Protocol for FT-IR Analysis

This section provides a generalized yet detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with pellet-forming die

  • Agate mortar and pestle

  • Infrared lamp

  • Analytical balance (accurate to 0.1 mg)

  • Spatula

  • This compound sample

  • FT-IR grade potassium bromide (KBr), desiccated

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is empty.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

    • Transfer the powder to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Visualizing the Process and Structure

To better understand the workflow and the molecule under investigation, the following diagrams have been generated.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis Sample This compound Sample Grinding Grind & Mix Sample->Grinding KBr FT-IR Grade KBr KBr->Grinding Pelletizing Press into Pellet Grinding->Pelletizing Spectrometer FT-IR Spectrometer Pelletizing->Spectrometer Background Acquire Background Spectrometer->Background SampleScan Acquire Sample Spectrum Spectrometer->SampleScan Processing Data Processing Background->Processing SampleScan->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: Workflow for FT-IR analysis of this compound.

Octanoic_Hydrazide_Vibrations cluster_structure This compound Structure cluster_vibrations Key Vibrational Modes mol CH₃(CH₂)₆-C(=O)NHNH₂ NH_stretch N-H Stretch (~3225 cm⁻¹) mol->NH_stretch from -NHNH₂ CO_stretch C=O Stretch (Amide I) (~1655 cm⁻¹) mol->CO_stretch from -C=O NH_bend N-H Bend (Amide II) mol->NH_bend from -NH CH_stretch C-H Stretch mol->CH_stretch from Alkyl Chain

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands for the N-H, C=O, and C-H functional groups serve as reliable markers for its identification and characterization. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible spectra, which are essential for ensuring the purity and identity of this important chemical intermediate in research and drug development.

References

Unveiling the Structural Landscape of Octanoic Hydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic hydrazide, a derivative of octanoic acid, belongs to the hydrazide class of organic compounds, which are noted for their wide-ranging biological activities and utility as synthetic intermediates. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed protocols for its synthesis, and an exploration of the biological significance of the broader hydrazide and octanoic acid families. Despite extensive searches of scientific literature and crystallographic databases, a solved single-crystal structure of this compound is not publicly available. This document therefore collates the existing knowledge to serve as a foundational resource for researchers in medicinal chemistry and drug development, while also highlighting a key gap in the structural characterization of this compound.

Introduction

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-C(=O)NHNH2). They serve as crucial building blocks in the synthesis of a variety of heterocyclic compounds and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] this compound, also known as caprylic hydrazide, is the hydrazide derivative of octanoic acid, a medium-chain fatty acid. The incorporation of the octanoyl moiety can influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This guide aims to provide a detailed summary of the known properties and synthesis of this compound. In the absence of a determined crystal structure, this document presents the available data to facilitate future research, including potential crystallographic studies.

Physicochemical Properties of this compound

While a definitive crystal structure is not available, a range of physicochemical properties for this compound has been reported. These data are essential for its handling, formulation, and in silico modeling.

PropertyValueReference
Molecular Formula C8H18N2O[2][3][4][5]
Molecular Weight 158.24 g/mol [2][3][4][5]
CAS Number 6304-39-8[2][3][4][5]
Appearance White flake crystal or powder[2][4]
Melting Point 87-89 °C[2][3][4]
Boiling Point (Predicted) 301.8 °C at 760 mmHg[2][3]
Density (Predicted) 0.929 g/cm³[2][4]
Solubility Soluble in Methanol[2][4]
LogP (Predicted) 2.428[2]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 6[2][3]

Experimental Protocols: Synthesis of Hydrazides

The synthesis of hydrazides is typically achieved through the hydrazinolysis of esters. The following is a general experimental protocol that can be adapted for the synthesis of this compound from an ester of octanoic acid (e.g., ethyl octanoate). A high-yield method has been described in the patent literature.[6]

3.1. General Procedure for the Synthesis of this compound

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the octanoic acid ester and the chosen solvent.

  • Add hydrazine hydrate to the mixture. The molar ratio of ester to hydrazine hydrate can be optimized, with ratios of 1:1 to 1:1.5 often being effective.[6]

  • Heat the reaction mixture to reflux and maintain for a period of 0.5 to 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent and any excess hydrazine hydrate can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazide.

3.2. Example of a High-Yield Synthesis of a Hydrazide

A patented method describes the preparation of hydrazides with yields exceeding 90%.[6] This method involves heating the ester and hydrazine hydrate under reflux, followed by reactive fractionation or reactive distillation to remove the alcohol byproduct and water, driving the reaction to completion. The final product is then obtained by distillation under reduced pressure.[6]

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activities of the broader hydrazide class and the parent molecule, octanoic acid, provide insights into its potential pharmacological relevance.

4.1. Biological Activities of Hydrazides

Hydrazide and their derivatives, hydrazones, are known to possess a wide spectrum of biological activities, including:

  • Antimicrobial: Effective against various bacterial and fungal strains.[7][8]

  • Anti-inflammatory: Some hydrazide-hydrazones have shown potent anti-inflammatory effects.[1]

  • Antitubercular: Isoniazid, a hydrazide, is a cornerstone drug in the treatment of tuberculosis.[1][8]

  • Anticancer: Various hydrazide derivatives have been investigated for their antitumor properties.[1]

  • Antiviral: Certain hydrazides have demonstrated activity against a range of viruses.[1]

4.2. Octanoic Acid and Cellular Signaling

Octanoic acid, as a medium-chain fatty acid, is known to influence cellular metabolism and signaling. Studies have shown that octanoic acid can:

  • Impact the Akt-mTOR Axis: This pathway is central to cell growth, proliferation, and metabolism. Octanoic acid has been shown to promote the phosphorylation of proteins within this axis in hepatocytes.

  • Modulate Mitochondrial Biogenesis: Octanoic acid-enriched diets have been found to improve endurance capacity in mice by activating the AMPK-PGC1α-TFAM pathway, leading to an increase in mitochondria.[9]

  • Exhibit Antimicrobial Properties: Octanoic acid itself has demonstrated broad-spectrum antimicrobial activity and can inhibit biofilm formation.[10][11]

The combination of a hydrazide moiety with an octanoyl chain in this compound suggests that it could be a promising scaffold for the development of novel therapeutic agents with a unique pharmacological profile.

Visualizing Synthetic and Logical Workflows

5.1. General Workflow for Hydrazide Synthesis

The synthesis of hydrazides from esters is a fundamental transformation in organic chemistry. The following diagram illustrates the general workflow.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product ester Octanoic Acid Ester (e.g., Ethyl Octanoate) reflux Hydrazinolysis (Reflux in Solvent) ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux removal Solvent Removal (Reduced Pressure) reflux->removal recrystallization Recrystallization removal->recrystallization product This compound recrystallization->product

General workflow for the synthesis of this compound.

Conclusion

This compound remains a compound of interest due to the established biological activities of the hydrazide functional group and the metabolic relevance of octanoic acid. While this guide provides a thorough compilation of its known physicochemical properties and a general synthesis protocol, the absence of a determined crystal structure is a significant knowledge gap. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would be invaluable for structure-based drug design and a deeper understanding of its chemical reactivity and intermolecular interactions. Future research efforts should be directed towards the crystallization of this compound to fully characterize this promising chemical entity.

References

An In-depth Technical Guide to Octanoic Hydrazide: Synonyms, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic hydrazide, a derivative of the medium-chain fatty acid octanoic acid, is a chemical compound with growing interest in various scientific fields, including medicinal chemistry and materials science. Its unique chemical structure, featuring a hydrazide moiety attached to an eight-carbon aliphatic chain, imparts a range of chemical reactivities and potential biological activities. This technical guide provides a comprehensive overview of this compound, consolidating its nomenclature, physicochemical properties, and key experimental methodologies. While the direct biological signaling pathways of this compound are not yet well-elucidated in publicly available literature, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, purification, and analysis, thereby facilitating further investigation into its potential applications.

Nomenclature and Identification

This compound is known by several synonyms and alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
Systematic Name Octanoic acid, hydrazide
Common Synonyms Caprylic hydrazide[1][2], n-Octanohydrazide[2], Octanoylhydrazine[1], Capryloylhydrazide[1]
CAS Number 6304-39-8[1][2]
Molecular Formula C₈H₁₈N₂O[1][2]
Molecular Weight 158.24 g/mol [1][2]
EC Number 228-612-5[1]
NSC Number 227236, 42947[1]
UNII WQ7QGY5XUT
DSSTox Substance ID DTXSID4064218

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Appearance White to off-white crystalline solid or powder[LookChem]
Melting Point 87-89 °C[LookChem]
Boiling Point 301.8 °C at 760 mmHg[LookChem]
Density 0.929 g/cm³[LookChem]
Flash Point 136.3 °C[LookChem]
Solubility Soluble in methanol[LookChem]
LogP 1.84[Calculated]
pKa ~13 (predicted for the hydrazide group)[Predicted]

Experimental Protocols

Detailed experimental protocols are fundamental for the successful synthesis, purification, and analysis of this compound. The following sections provide methodologies based on established procedures for hydrazide synthesis and general analytical techniques.

Synthesis of this compound

Hydrazides are commonly synthesized from carboxylic acid derivatives such as esters or acyl chlorides. Below are two representative protocols.

Protocol 1: Synthesis from Methyl Octanoate (B1194180)

This is a common and straightforward method for the preparation of this compound.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve methyl octanoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product, this compound, will often precipitate out of the solution upon cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

    • Dry the purified this compound under vacuum.

Protocol 2: Synthesis from Octanoyl Chloride

This method is typically faster but requires careful handling of the reactive acyl chloride.

  • Materials:

    • Octanoyl chloride

    • Hydrazine hydrate (80% solution in water)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flask, dissolve hydrazine hydrate (2 equivalents) in a mixture of water and DCM at 0 °C.

    • Slowly add a solution of octanoyl chloride (1 equivalent) in DCM to the hydrazine solution with vigorous stirring, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted hydrazine and hydrochloric acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be further purified by recrystallization.

Purification of this compound

Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent is critical for obtaining high purity and yield.

  • General Recrystallization Protocol:

    • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of ethanol and water).

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Finding the optimal solvent or solvent system may require some experimentation. Common solvent pairs for recrystallization of hydrazides include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[3]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or by mass spectrometry (LC-MS).

    • Note: Derivatization with a UV-active or fluorescent tag can enhance sensitivity if required.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and quantification, often requiring derivatization to increase volatility.

    • Derivatization: The hydrazide can be derivatized to a more volatile species, for example, by silylation of the N-H protons using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach is to convert the fatty acid hydrazide to its corresponding fatty acid methyl ester (FAME) for analysis.[5]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C) is typically used.

    • Detection: Mass spectrometry (electron ionization mode) for identification based on the fragmentation pattern.

Biological Activity and Potential Signaling Pathways (Hypothesized)

Currently, there is a notable lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. However, based on the known activities of related molecules, some potential areas of investigation can be proposed.

  • Enzyme Inhibition: Hydrazides and their derivatives are known to act as enzyme inhibitors.[6] The hydrazide moiety can chelate metal ions in the active sites of metalloenzymes or form covalent adducts with enzyme cofactors. Fatty acid hydrazides, in particular, have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[7]

  • G-Protein Coupled Receptor (GPCR) Modulation: Long-chain fatty acids are known ligands for several GPCRs, such as GPR120 (also known as FFAR4), which is involved in metabolic and inflammatory signaling.[8][9][10] It is plausible that this compound, as a fatty acid analogue, could interact with these receptors, either as an agonist or antagonist, thereby modulating downstream signaling cascades.

  • Corrosion Inhibition: Fatty hydrazides have been extensively studied as corrosion inhibitors for metals in acidic media, a property attributed to their ability to adsorb onto the metal surface and form a protective film.[1][11][12][13] This application, while not directly related to biological signaling in humans, highlights the chemical reactivity and surface-active properties of these molecules.

Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Visualizations

Experimental Workflow for Hydrazide Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of a hydrazide from an ester, a common laboratory procedure for preparing compounds like this compound.

Hydrazide_Synthesis_Workflow General Workflow for Hydrazide Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Ester and Hydrazine Hydrate in Ethanol Reflux Reflux Reaction (4-6 hours) Start->Reflux Heat Cooling Cool to Room Temperature Reflux->Cooling Reaction Completion Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Recrystallization Recrystallization (Optional, for higher purity) Drying->Recrystallization If needed Characterization Characterization: TLC, Melting Point, NMR, IR, MS Drying->Characterization Recrystallization->Characterization End End: Purified Hydrazide Characterization->End

References

Biological Activities of Short-Chain Fatty Acid Hydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acid hydrazides (SCFAHs) are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As derivatives of short-chain fatty acids (SCFAs), which are known to play crucial roles in physiological and pathological processes, SCFAHs present a promising scaffold for the development of novel therapeutics. Their activities span antimicrobial, anticancer, and anti-inflammatory effects, largely attributed to their ability to modulate various cellular pathways, most notably through the inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of SCFAHs. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction

Short-chain fatty acids (SCFAs), such as butyric acid, propionic acid, and hexanoic acid, are well-established modulators of cellular function, with a profound impact on inflammation, metabolism, and gene expression.[1] The derivatization of these SCFAs into their corresponding hydrazides enhances their chemical versatility and biological activity, making them attractive candidates for drug discovery.[2] The hydrazide moiety (–CONHNH2) is a key pharmacophore that can participate in various biological interactions, including the chelation of metal ions in enzyme active sites.[3]

One of the most significant mechanisms of action for SCFAs and their derivatives is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, SCFAs and their hydrazide derivatives can induce histone hyperacetylation, leading to a more relaxed chromatin state and the transcription of genes involved in processes such as cell cycle arrest, apoptosis, and differentiation.[4] This mechanism is central to their anticancer and anti-inflammatory properties.

This guide will delve into the specific biological activities of SCFAHs, presenting available quantitative data, detailed methodologies for their evaluation, and visual representations of the key molecular pathways they influence.

Synthesis of Short-Chain Fatty Acid Hydrazides

The synthesis of short-chain fatty acid hydrazides is typically a straightforward process involving the reaction of a short-chain fatty acid ester with hydrazine (B178648) hydrate.

A general workflow for the synthesis is as follows:

G SCF_Ester Short-Chain Fatty Acid Ester Reaction Reflux SCF_Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction SCFAH Short-Chain Fatty Acid Hydrazide Reaction->SCFAH Purification Purification (Recrystallization) SCFAH->Purification Final_Product Pure SCFAH Purification->Final_Product

Caption: General synthesis workflow for short-chain fatty acid hydrazides.

Biological Activities and Quantitative Data

The biological activities of short-chain fatty acid hydrazides are diverse, with the most prominent being anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

The anticancer effects of SCFAHs are primarily linked to their HDAC inhibitory activity, which leads to cell cycle arrest and apoptosis in cancer cells.

CompoundCancer Cell LineAssayIC50 ValueCitation(s)
Butyric AcidHT-29 (Colon)HDAC0.09 mM[5]
Indole-3-butyric acid hydrazone derivativeHeLa (Cervical)MTT49.2 ± 0.02 μM[6]
Indole-3-butyric acid hydrazone derivativePC-3 (Prostate)MTT41.1 ± 0.11 μM[6]
Anti-inflammatory Activity

SCFAHs exhibit anti-inflammatory properties by modulating the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is also linked to their HDAC inhibitory function, which can suppress the expression of pro-inflammatory genes.

CompoundAssayModel SystemEffectCitation(s)
Butyric AcidNitric Oxide Production (Griess Assay)LPS-stimulated macrophagesInhibition of NO production[1]
Propionic AcidNitric Oxide Production (Griess Assay)LPS-stimulated macrophagesInhibition of NO production[7]
Antimicrobial Activity

While data for simple SCFAHs is limited, their derivatives, particularly hydrazones, have shown significant antimicrobial activity. The mechanism is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Compound/Derivative ClassMicroorganismAssayMIC ValueCitation(s)
Short-chain fatty acids (general)Oral bacteriaBroth dilutionVaried[8]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazoneStaphylococcus spp.Broth microdilution1.95 µg/mL[9]
4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazoneEnterococcus faecalisBroth microdilution15.62 µg/mL[9]

Key Signaling Pathways

The primary mechanism through which short-chain fatty acids and their hydrazide derivatives exert their biological effects is the inhibition of histone deacetylases (HDACs).

G cluster_0 Cellular Environment cluster_1 Epigenetic Regulation cluster_2 Gene Expression & Cellular Outcomes SCFAH Short-Chain Fatty Acid Hydrazide HDAC Histone Deacetylase (HDAC) SCFAH->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory

Caption: HDAC inhibition pathway by short-chain fatty acid hydrazides.

Detailed Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Formazan (B1609692) Solubilization & Measurement Seed_Cells 1. Seed cells in a 96-well plate Incubate1 2. Incubate (24h) Seed_Cells->Incubate1 Treat 3. Treat with SCFAH derivatives Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Add_MTT 5. Add MTT solution Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent 7. Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Incubate4 8. Incubate in the dark (2h) Add_Solvent->Incubate4 Measure 9. Measure absorbance at 570 nm Incubate4->Measure

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[10]

  • Compound Treatment: Treat the cells with various concentrations of the short-chain fatty acid hydrazide derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite (B80452).[12]

Workflow:

G cluster_0 Cell Culture & Stimulation cluster_1 Griess Reaction cluster_2 Measurement & Analysis Seed_Macrophages 1. Seed macrophages (e.g., RAW 264.7) Pretreat 2. Pretreat with SCFAH derivatives Seed_Macrophages->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate_NO 4. Incubate (24h) Stimulate->Incubate_NO Collect_Supernatant 5. Collect cell culture supernatant Incubate_NO->Collect_Supernatant Add_Griess_A 6. Add Griess Reagent A (Sulfanilamide) Collect_Supernatant->Add_Griess_A Incubate_A 7. Incubate (10 min) Add_Griess_A->Incubate_A Add_Griess_B 8. Add Griess Reagent B (NED) Incubate_A->Add_Griess_B Incubate_B 9. Incubate (10 min) Add_Griess_B->Incubate_B Measure_Absorbance 10. Measure absorbance at 540 nm Incubate_B->Measure_Absorbance Analyze 11. Calculate nitrite concentration from standard curve Measure_Absorbance->Analyze

Caption: Workflow for the Griess assay for nitric oxide.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[13]

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of short-chain fatty acid hydrazides for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.[12]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well and transfer to a 96-well plate.[12]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[14]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.[13]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the anti-inflammatory activity of compounds in vivo.[16]

Workflow:

G cluster_0 Animal Preparation & Dosing cluster_1 Induction & Measurement of Edema cluster_2 Data Analysis Acclimatize 1. Acclimatize animals Baseline 2. Measure baseline paw volume Acclimatize->Baseline Dose 3. Administer SCFAH or control Baseline->Dose Inject_Carrageenan 4. Inject carrageenan into paw Dose->Inject_Carrageenan Measure_Edema 5. Measure paw volume at intervals (1-4h) Inject_Carrageenan->Measure_Edema Calculate_Inhibition 6. Calculate % inhibition of edema Measure_Edema->Calculate_Inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Grouping and Dosing: Use Wistar rats or Swiss albino mice, divided into groups. Administer the test compounds (short-chain fatty acid hydrazides) orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[17][18]

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.[16]

  • Induction of Edema: One hour after administering the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[18]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Short-chain fatty acid hydrazides represent a promising class of compounds with significant potential in the development of new anticancer, anti-inflammatory, and antimicrobial agents. Their primary mechanism of action through HDAC inhibition provides a strong rationale for their therapeutic potential, particularly in oncology and inflammatory diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies to further explore the therapeutic utility of these versatile molecules. Future research should focus on elucidating the structure-activity relationships of SCFAHs to optimize their potency and selectivity, as well as conducting more extensive in vivo studies to validate their efficacy and safety.

References

The Expanding Role of Octanoyl Hydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide scaffold has emerged as a versatile and potent pharmacophore in modern medicinal chemistry. Among its various derivatives, octanoyl hydrazide and related structures are gaining increasing attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding and potential applications of octanoyl hydrazide, focusing on its synthesis, biological activities, and mechanisms of action.

Synthesis of Octanoyl Hydrazide and Its Derivatives

The synthesis of octanoyl hydrazide is typically achieved through the hydrazinolysis of an octanoic acid ester, such as methyl octanoate (B1194180) or ethyl octanoate, with hydrazine (B178648) hydrate (B1144303). This straightforward and efficient method provides a high yield of the desired product. Further derivatization to create hydrazide-hydrazones can be accomplished by reacting octanoyl hydrazide with various aromatic or heterocyclic aldehydes.

Experimental Protocol: Synthesis of Octanoyl Hydrazide

This protocol describes a general method for the synthesis of octanoyl hydrazide from an ester and hydrazine hydrate.

Materials:

  • Methyl octanoate (or ethyl octanoate)

  • Hydrazine hydrate (80% solution)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl octanoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the crude octanoyl hydrazide. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification if necessary.

Biological Activities and Potential Applications

Octanoyl hydrazide derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents.

Anticancer Activity

Hydrazide and hydrazone derivatives have shown significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data on Anticancer Activity of Hydrazide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5b HCT-116 (Colon)3.2 ± 1.1
11 HCT-116 (Colon)2.5 ± 0.81
13 HCT-116 (Colon)3.7 ± 1.0
Cisplatin HCT-116 (Colon)2.43 ± 1.1
4d (Ursolic acid-quinoline conjugate) MDA-MB-231 (Breast)0.12 ± 0.01
4d (Ursolic acid-quinoline conjugate) HeLa (Cervical)0.08 ± 0.01
4d (Ursolic acid-quinoline conjugate) SMMC-7721 (Liver)0.34 ± 0.03
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of octanoyl hydrazide derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Octanoyl hydrazide derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the octanoyl hydrazide derivative in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for another 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Hydrazide-hydrazone derivatives have been extensively studied for their antibacterial and antifungal properties. They exhibit activity against a range of pathogenic microorganisms, including drug-resistant strains.

Quantitative Data on Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
15 Staphylococcus aureus ATCC 65381.95 - 7.81
15 Staphylococcus epidermidis ATCC 122281.95 - 7.81
5c Bacillus subtilis ATCC 60512.5
5f Escherichia coli ATCC 259222.5
5f Klebsiella pneumoniae ATCC 138832.5
Enzyme Inhibition: Histone Deacetylase (HDAC) Inhibitors

A significant area of investigation for hydrazide derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. Hydrazides have emerged as a promising alternative to hydroxamic acids as zinc-binding groups in HDAC inhibitors, potentially offering improved pharmacokinetic profiles.

The general structure of a hydrazide-based HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (the hydrazide moiety) that chelates the zinc ion in the active site.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_0 Cell Nucleus cluster_1 Cellular Processes HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Deacetylates Acetyl Acetyl Group Histone->Acetyl Removes DNA DNA Histone->DNA Compacts Gene Tumor Suppressor Genes DNA->Gene Contains TF Transcription Factors TF->Gene Activates Transcription Apoptosis Apoptosis Gene->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest Gene->CellCycleArrest Induces OctanoylHydrazide Octanoyl Hydrazide (HDAC Inhibitor) OctanoylHydrazide->HDAC Inhibits

Caption: Mechanism of action of octanoyl hydrazide as an HDAC inhibitor.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of hydrazide derivatives. One proposed mechanism is the scavenging of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), which are products of lipid peroxidation and contribute to neuronal damage in conditions like cerebral ischemia. By neutralizing these toxic byproducts, hydrazide compounds may help preserve mitochondrial function and reduce neuronal cell death.

Experimental Workflows

The development of octanoyl hydrazide derivatives as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

Workflow for Synthesis and Evaluation

Workflow Start Starting Materials (Octanoic Acid Ester, Hydrazine Hydrate, Aldehydes) Synthesis Synthesis of Octanoyl Hydrazide & Derivatives Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, IR, MS) Synthesis->Purification BiologicalScreening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->BiologicalScreening HitIdentification Hit Identification BiologicalScreening->HitIdentification HitIdentification->BiologicalScreening Inactive Compounds (Redesign) LeadOptimization Lead Optimization (Structure-Activity Relationship) HitIdentification->LeadOptimization Active Compounds Preclinical Preclinical Studies (In vivo models) LeadOptimization->Preclinical

Caption: General workflow for the development of octanoyl hydrazide derivatives.

Conclusion and Future Perspectives

Octanoyl hydrazide and its derivatives represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis and broad spectrum of biological activities make them attractive candidates for further investigation in drug discovery and development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity for specific biological targets, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in various disease models. The continued exploration of the medicinal chemistry of octanoyl hydrazide is poised to yield novel and effective therapeutic agents.

A Comprehensive Technical Guide to the Synthesis of Aliphatic Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the core methodologies for the synthesis of aliphatic hydrazides, critical synthons in medicinal chemistry and drug development. The following sections detail the most prevalent and effective synthetic strategies, complete with comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Synthesis from Carboxylic Acid Derivatives

The most traditional and widely utilized method for preparing aliphatic hydrazides is the nucleophilic acyl substitution of carboxylic acid derivatives, primarily esters and acyl chlorides, with hydrazine (B178648). This approach is valued for its simplicity and the ready availability of starting materials.

From Esters (Hydrazinolysis)

The reaction of aliphatic esters with hydrazine hydrate (B1144303) is a straightforward and common method for accessing aliphatic hydrazides. The reaction typically involves heating the ester with an excess of hydrazine hydrate, often in an alcoholic solvent or neat.

Table 1: Synthesis of Aliphatic Hydrazides via Hydrazinolysis of Esters

Ester SubstrateHydrazine EquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl Butyrate1.5None82-101692[1]
Ethyl Benzoate1.1Ethanol (B145695)Reflux3-586 (ester prep)[2][3]
Various Ethyl Esters1.1EthanolReflux3-559-77[2][3]
4-(4-methylphenylsulfonamido)benzoate4.0EthanolReflux1091[4]
Various Methyl/Ethyl Esters1.2Ethanol75-802Not specified[4]
Experimental Protocol: General Procedure for Hydrazinolysis of an Aliphatic Ester
  • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add the aliphatic ester (1.0 eq).

  • Add hydrazine hydrate (1.1-4.0 eq) and a minimal amount of an appropriate solvent (e.g., ethanol) to ensure dissolution, or run the reaction neat.[1][2][3][4][5]

  • Heat the reaction mixture to reflux and maintain for 2-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid hydrazide by filtration and wash with a small amount of cold ethanol.

  • If no solid forms, remove the solvent and excess hydrazine hydrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Caption: Mechanism of Ester Hydrazinolysis.

N-Alkylation of Hydrazides

The direct alkylation of a pre-formed hydrazide offers an alternative route to substituted aliphatic hydrazides. Modern methods often employ transition-metal catalysts, such as ruthenium or manganese, to facilitate this transformation using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[6][7][8][9][10] This approach is atom-economical, generating water as the only byproduct.

Table 2: Ruthenium-Catalyzed N-Alkylation of Hydrazides with Alcohols

Hydrazide SubstrateAlcoholCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
BenzhydrazideBenzyl alcohol[Ru(p-cymene)Cl₂]₂ / dppf1101695 (dialkylation)[6][7]
Benzhydrazide1-Butanol[Ru(p-cymene)Cl₂]₂ / dppf1101689 (dialkylation)[6][7]
BenzhydrazideEthanol[Ru(p-cymene)Cl₂]₂ / dppf801685 (dialkylation)[6][7]
Various HydrazidesVarious AlcoholsRu-complex with aminoamide ligandRT - 10024High conversions[10][11][12]
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of a Hydrazide with an Alcohol
  • In a nitrogen-flushed Schlenk tube, combine the starting hydrazide (1.0 eq), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), and a suitable phosphine (B1218219) ligand such as dppf (1.0 mol%).[7]

  • Add the alcohol (can be used as the solvent or in stoichiometric amounts in an inert solvent like toluene) and a base (e.g., K₂CO₃, 1.0 eq).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for 16-24 hours.[7]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the N-alkylated hydrazide.

borrowing_hydrogen cluster_cat Catalytic Cycle Ru_H [Ru]-H Ru [Ru] Ru_H->Ru Regeneration Product R'-CONHNH-CH₂R (N-Alkyl Hydrazide) Ru_H->Product RCHO R-CHO (Aldehyde) Ru->RCHO RCH2OH R-CH₂OH (Alcohol) RCH2OH->Ru Dehydrogenation Imine R'-CONHN=CHR (Hydrazone) RCHO->Imine + Hydrazide H2O H₂O Hydrazide R'-CONHNH₂ (Hydrazide) Imine->Ru_H Hydrogenation Imine->H2O - H₂O

Caption: "Borrowing Hydrogen" Catalytic Cycle.

Reductive Amination

Reductive amination provides a direct route to N-substituted hydrazines from carbonyl compounds. The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of an aldehyde or ketone with hydrazine, which is then reduced in situ to the corresponding hydrazide. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and α-picoline-borane being common choices.[13][14]

Table 3: Synthesis of Aliphatic Hydrazides via Reductive Amination

Carbonyl SubstrateHydrazine SourceReducing AgentSolventConditionsYield (%)Reference
Various Aldehydes/KetonesHydrazine derivativesα-Picoline-boraneMethanolRT, 1-24 hGood to excellent[6][13]
Various Aldehydes/KetonesPhenylhydrazineHMPA/DMAc (catalyst)Not specifiedNot specifiedVery good[6]
Various Aldehydes/KetonesHydrazine HydrateNi-catalystNot specifiedNot specified61-99[15]
Experimental Protocol: General Procedure for Reductive Amination of an Aldehyde with Hydrazine
  • Dissolve the aliphatic aldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Add the hydrazine derivative (e.g., hydrazine hydrate, 1.0-1.2 eq).[13]

  • If required, add a catalytic amount of acid (e.g., acetic acid) to facilitate hydrazone formation.[16]

  • Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the hydrazone intermediate.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Caption: Reductive Amination Workflow.

Synthesis via Boc-Protected Hydrazine

The use of tert-butoxycarbonyl (Boc) protected hydrazine provides a versatile and controlled method for the synthesis of mono-alkylated hydrazines. The Boc group directs the initial alkylation to the unprotected nitrogen atom. Subsequent removal of the Boc group under acidic conditions yields the desired aliphatic hydrazine salt.[17][18] This method is particularly useful for preventing over-alkylation.

Table 4: Synthesis of Aliphatic Hydrazides via Boc-Hydrazine

Alkylating AgentBaseSolventAlkylation ConditionsDeprotection ConditionsOverall Yield (%)Reference
Propyl bromideK₂CO₃Acetonitrile (B52724)80 °C, 12 h2M HCl in DCM75-85 (hydrochloride salt)[18]
Various Alkyl Halidesn-BuLiTHF-78 °C to RTNot specifiedGood to excellent[19]
Various (neat)None (neat Boc₂O)RTMinutesNot applicable (protection step)85-98 (Boc-hydrazine)[17]
Experimental Protocol: Synthesis of an Aliphatic Hydrazine via Alkylation of Boc-Hydrazine

Step A: Alkylation of Boc-Hydrazine

  • Dissolve Boc-hydrazine (1.0 eq) in a suitable organic solvent such as acetonitrile or THF in a round-bottomed flask.[18]

  • Add a base (e.g., potassium carbonate, 1.1 eq).

  • Add the aliphatic alkylating agent (e.g., alkyl bromide, 1.0 eq).

  • Heat the reaction mixture (e.g., to 80 °C) and stir for 4-12 hours, monitoring by TLC.[18]

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude Boc-alkylhydrazine can be purified by column chromatography or used directly in the next step.

Step B: Boc Deprotection

  • Dissolve the crude Boc-alkylhydrazine from Step A in an appropriate solvent like dichloromethane (B109758) (DCM).

  • Add a solution of strong acid, such as 2M HCl in DCM or trifluoroacetic acid (TFA).[18]

  • Stir the mixture at room temperature for 4-12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a solvent like diethyl ether or petroleum ether to afford the pure aliphatic hydrazine salt.[18]

boc_synthesis BocHydrazine Boc-NH-NH₂ Alkylation Alkylation (+ R-X, Base) BocHydrazine->Alkylation BocAlkylHydrazine Boc-NH-NH-R Alkylation->BocAlkylHydrazine Deprotection Deprotection (+ Acid) BocAlkylHydrazine->Deprotection Product H₂N-NH-R · HX Deprotection->Product

Caption: Boc-Hydrazine Synthesis Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Application of C-Terminal Peptide Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminal peptide hydrazides are versatile intermediates in peptide chemistry, serving as crucial precursors for the synthesis of peptide acids, amides, and thioesters.[1][2] Their unique reactivity allows for late-stage diversification of the peptide C-terminus, which can significantly influence the biological activity, stability, and conformational properties of peptide-based therapeutics.[1] This document provides detailed protocols for the solid-phase synthesis of peptide hydrazides and their subsequent conversion into other functional groups, tailored for professionals in peptide research and drug development.

The use of a hydrazide linker strategy is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and offers a robust method for obtaining valuable peptide building blocks.[2] This approach is particularly advantageous as it allows for the synthesis of various C-terminally modified peptides from a single resin-bound precursor.

Core Principles

The synthesis of peptide hydrazides via SPPS typically involves the use of a 2-chlorotrityl chloride (2-CTC) resin functionalized with hydrazine (B178648).[2][3] This resin is highly sensitive to acid, allowing for the cleavage of the final peptide hydrazide under mild conditions that preserve common acid-labile side-chain protecting groups.[4] Once the peptide hydrazide is obtained, it can be converted to a peptide acid through oxidation or transformed into a peptide amide via an acyl azide (B81097) intermediate.[1]

Experimental Protocols

Protocol 1: Preparation of Hydrazine-Functionalized 2-Chlorotrityl Resin

This protocol details the preparation of the foundational resin required for peptide hydrazide synthesis.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine hydrate (B1144303) (64% in water) or anhydrous hydrazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH) for capping

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes in a reaction vessel.[5]

  • Hydrazine Reaction:

    • Cool the resin suspension to 0 °C.

    • In a separate flask, prepare a solution of hydrazine and DIPEA in DMF.

    • Slowly add the hydrazine/DIPEA solution to the resin suspension.

    • Allow the reaction to proceed for 1.5 to 2 hours at room temperature.

  • Capping: Quench the reaction by adding methanol to cap any unreacted chlorotrityl groups and stir for an additional 20-30 minutes.[6]

  • Washing: Wash the resin sequentially with DMF, water, DMF, DCM, and finally methanol.

  • Drying: Dry the resin under vacuum to obtain the hydrazine-functionalized resin, ready for peptide synthesis.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Peptide Hydrazides

This protocol outlines the stepwise elongation of the peptide chain on the prepared hydrazine resin.

Materials:

  • Hydrazine-functionalized 2-chlorotrityl resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • 20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • First Amino Acid Coupling:

    • Swell the hydrazine resin in DMF.

    • In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents) and a coupling agent (e.g., HATU, 4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence. Automated peptide synthesizers can be employed for this process, typically using 4 equivalents of Fmoc-amino acid, coupling reagents, and a base.[1]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing and Drying: Wash the final peptidyl resin with DMF, followed by DCM, and dry it under vacuum.

Protocol 3: Cleavage of the Peptide Hydrazide from the Resin

This protocol describes the release of the synthesized peptide hydrazide from the solid support.

Materials:

  • Dried peptidyl-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a round-bottom flask.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide hydrazide.

  • Isolation and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the purified peptide hydrazide under vacuum.

Post-Synthesis Modifications of Peptide Hydrazides

Peptide hydrazides are valuable because they can be readily converted into other C-terminal functionalities.

Protocol 4: Conversion of Peptide Hydrazide to Peptide Acid

Method A: Oxidation with Oxone

  • Procedure: Dissolve the peptide hydrazide in a suitable buffer. Add a solution of potassium peroxymonosulfate (B1194676) (Oxone) and monitor the reaction by LC-MS. This method is rapid but may not be compatible with oxidation-prone amino acids like Cysteine, Methionine, or Tryptophan.[1]

Method B: Azidation followed by Thiolysis

  • Azidation: Dissolve the peptide hydrazide in an acidic buffer (e.g., 6 M Gn·HCl, 0.1 M phosphate, pH 3) and cool to -10 °C. Add an aqueous solution of sodium nitrite (B80452) (NaNO₂) and stir for 30 minutes.[1]

  • Thiolysis: Add a solution containing β-mercaptoethanol (BME) to the azide intermediate. The reaction typically proceeds to completion within 30 minutes at room temperature, yielding the peptide acid.[1] This method is compatible with oxidation-sensitive residues.[1]

Protocol 5: Conversion of Peptide Hydrazide to Peptide Amide

Quantitative Data Summary

Parameter2-Chlorotrityl Resin PreparationPeptide SynthesisPeptide Cleavage & DiversificationReference
Reagents & Equivalents Hydrazine (excess), DIPEAFmoc-amino acid (4 eq.), Coupling agent (4 eq.), DIPEA (8 eq.)Cleavage: TFA/TIS/H₂O (95:2.5:2.5); Oxidation: Oxone; Amidation: NaNO₂, NH₄OAc[1][6]
Reaction Time 1.5 - 2 hoursCoupling: 2-4 h; Deprotection: 2 x 10 minCleavage: 2-3 h; Oxidation: < 30 min; Amidation: ~1 h[1][6]
Typical Resin Loading ~0.3 - 0.5 mmol/gN/AN/A[1][6]
Isolated Yield N/ADependent on peptide length and sequenceModelin-5-CONHNH₂: 34%[1]
Purity N/AGenerally high before purificationHigh purity achievable after HPLC[7]

Visual Workflows

Peptide_Hydrazide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM) Resin->Swell React React with Hydrazine/DIPEA Swell->React Cap Cap with MeOH React->Cap WashDry Wash and Dry Cap->WashDry HydrazineResin Hydrazine-Functionalized Resin WashDry->HydrazineResin StartSPPS Start with Hydrazine Resin CoupleAA Couple Fmoc-AA StartSPPS->CoupleAA Deprotect Fmoc Deprotection (20% Piperidine) CoupleAA->Deprotect Repeat Repeat n-1 times Deprotect->Repeat Repeat->CoupleAA FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect After n cycles PeptidylResin Peptidyl-Resin FinalDeprotect->PeptidylResin Cleave Cleave with TFA Cocktail PeptidylResin->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate PeptideHydrazide Crude Peptide Hydrazide Precipitate->PeptideHydrazide Purify Purify (HPLC) PeptideHydrazide->Purify FinalProduct Pure Peptide Hydrazide Purify->FinalProduct

Caption: Overall workflow for the solid-phase synthesis of peptide hydrazides.

Peptide_Hydrazide_Diversification cluster_acid Conversion to Peptide Acid cluster_amide Conversion to Peptide Amide PeptideHydrazide Peptide Hydrazide (R-CO-NHNH2) Oxone Oxone Oxidation PeptideHydrazide->Oxone Method A Azidation1 1. NaNO2 / H+ PeptideHydrazide->Azidation1 Method B Azidation2 1. NaNO2 / H+ PeptideHydrazide->Azidation2 PeptideAcid1 Peptide Acid (R-COOH) Oxone->PeptideAcid1 Thiolysis 2. β-mercaptoethanol Azidation1->Thiolysis PeptideAcid2 Peptide Acid (R-COOH) Thiolysis->PeptideAcid2 Ammonolysis 2. NH4OAc Azidation2->Ammonolysis PeptideAmide Peptide Amide (R-CONH2) Ammonolysis->PeptideAmide

Caption: Late-stage diversification pathways of C-terminal peptide hydrazides.

References

Octanoic Hydrazide as a Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoic hydrazide is a valuable heterobifunctional linker molecule utilized in bioconjugation. Its structure consists of an eight-carbon aliphatic chain (octanoyl group) which imparts hydrophobicity, and a terminal hydrazide group (-CONHNH2). The hydrazide moiety serves as a reactive handle for covalent bond formation with carbonyl groups (aldehydes and ketones) present on biomolecules or surfaces. This reaction, forming a hydrazone linkage, is a cornerstone of various bioconjugation strategies, particularly in the development of targeted therapeutics and diagnostic agents.

The key feature of the hydrazone bond is its pH-sensitive nature. It remains relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within cellular compartments like endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).[][2] This property is exploited for the controlled release of conjugated payloads, such as cytotoxic drugs in antibody-drug conjugates (ADCs), within target cells, thereby minimizing off-target toxicity.[][3][4]

These application notes provide an overview of the utility of this compound in bioconjugation, including quantitative data on the stability of similar hydrazone linkers and detailed protocols for common applications.

Principle of Hydrazone Linkage Formation

The conjugation of this compound to a biomolecule containing an aldehyde or ketone proceeds via a condensation reaction to form a hydrazone bond. This reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH (pH 5-7). The reaction can be catalyzed by nucleophilic catalysts such as aniline (B41778) to improve efficiency and reaction kinetics.[5]

The resulting hydrazone bond's stability is influenced by the electronic and steric properties of the reacting partners. Hydrazones derived from aliphatic hydrazides, such as this compound, are generally cleavable under acidic conditions.[2] This pH-dependent cleavage is the basis for its application in triggered-release systems.

Applications of this compound in Bioconjugation

The unique properties of this compound make it a versatile tool for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic drugs to antibodies. The antibody directs the conjugate to a specific target cell, and upon internalization, the acidic environment of the endosomes and lysosomes facilitates the cleavage of the hydrazone bond, releasing the active drug.[][3]

  • Protein and Glycoprotein (B1211001) Labeling: Proteins and glycoproteins can be chemically modified to introduce aldehyde groups, which can then be reacted with this compound for labeling with reporter molecules (e.g., fluorescent dyes, biotin) or for immobilization.[6][7] For glycoproteins, the vicinal diols of the sugar moieties can be oxidized with sodium periodate (B1199274) to generate aldehydes.[5][6]

  • Surface Functionalization: Solid supports, such as nanoparticles and biosensor surfaces, can be functionalized with molecules containing aldehyde groups. This compound can then be used to immobilize proteins, peptides, or other biomolecules onto these surfaces for various applications, including diagnostics and affinity chromatography.[7][8][9]

  • Formation of Chimeric Molecules: this compound can serve as a linker to connect different types of molecules, such as peptides and small molecules, to create bifunctional or chimeric compounds with novel properties.[10]

Quantitative Data on Hydrazone Linker Stability

While specific quantitative data for this compound linkers is not extensively published, the stability of aliphatic acyl hydrazone linkers has been studied. The following tables summarize representative data for similar linkers, providing a benchmark for expected performance. It is crucial to experimentally determine the stability of any specific conjugate.[11][12]

Table 1: Half-Life of Acyl Hydrazone Linkers at Different pH Values

Linker TypepHHalf-Life (t½)Reference
Acyl Hydrazone7.2183 hours[13]
Acyl Hydrazone5.04.4 hours[13]
Acyl Hydrazone7.0> 2.0 hours[14]
Acyl Hydrazone5.02.4 minutes[14]

Table 2: Stability and Cleavage Efficiency of Hydrazone Linkers

ParameterConditionResultReference
Plasma StabilitypH 7.4, 48 hours> 92% intact conjugate[]
Cleavage EfficiencypH 5.5> 90% cleavage[]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound

This protocol describes a general two-step procedure for conjugating a drug containing an aldehyde or ketone to an antibody using this compound as a linker.

Materials:

  • Antibody of interest

  • Drug molecule with a carbonyl group (aldehyde or ketone)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M sodium acetate, pH 5.5

  • Quenching solution: e.g., hydroxylamine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Preparation of Antibody-Octanoic Hydrazide Intermediate

  • Dissolve the antibody in Conjugation Buffer.

  • In a separate tube, dissolve a molar excess of this compound in Activation Buffer.

  • Activate the carboxylic acid groups on the antibody by adding a molar excess of EDC and NHS dissolved in Activation Buffer. Incubate for 15-30 minutes at room temperature.

  • Immediately add the activated antibody solution to the this compound solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purify the antibody-octanoic hydrazide conjugate by dialysis or size-exclusion chromatography to remove excess reagents.

Step 2: Conjugation of the Drug to the Antibody-Hydrazide Intermediate

  • Dissolve the carbonyl-containing drug in an appropriate solvent (e.g., DMSO).

  • Add the drug solution to the purified antibody-hydrazide conjugate in Reaction Buffer (pH 5.5).

  • Incubate the reaction mixture for 12-24 hours at room temperature or 4°C, protected from light.

  • (Optional) Add a catalyst like aniline to the reaction mixture to improve efficiency.[5]

  • Quench any unreacted aldehyde/ketone groups by adding a quenching solution.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography.

  • Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Immobilization of a Protein onto a Hydrazide-Functionalized Surface

This protocol outlines the immobilization of a glycoprotein onto a surface functionalized with this compound.

Materials:

  • Glycoprotein of interest

  • Hydrazide-functionalized surface (e.g., agarose (B213101) beads, microplate)

  • Oxidation Buffer: 0.1 M sodium acetate, pH 5.5

  • Sodium meta-periodate (NaIO4)

  • Coupling Buffer: 0.1 M sodium acetate, pH 5.5

  • (Optional) Aniline as a catalyst[5]

  • Quenching/Blocking Buffer: e.g., Tris-buffered saline (TBS)

  • Washing Buffer: e.g., Phosphate-buffered saline with Tween-20 (PBST)

Procedure:

  • Oxidation of the Glycoprotein:

    • Dissolve the glycoprotein in Oxidation Buffer.

    • Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer.

    • Add the periodate solution to the glycoprotein solution to a final concentration of 10-20 mM.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Remove excess periodate by desalting or dialysis into Coupling Buffer.

  • Immobilization onto the Hydrazide Surface:

    • Add the oxidized glycoprotein solution to the hydrazide-functionalized surface.

    • (Optional) Add aniline to the Coupling Buffer to catalyze the reaction.[5]

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Remove the uncoupled glycoprotein by washing the surface with Washing Buffer.

    • Block any remaining active hydrazide groups by incubating with Quenching/Blocking Buffer for 30-60 minutes.

    • Wash the surface extensively with Washing Buffer to remove any non-specifically bound protein.

    • The surface with the immobilized protein is now ready for use in downstream applications.

Visualizations

Caption: Reaction scheme for hydrazone bond formation.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Targeted Delivery & Payload Release A 1. Antibody Activation (EDC/NHS) B 2. Linker Conjugation (this compound) A->B Reacts with C 3. Drug Conjugation (Carbonyl-Drug) B->C Reacts with D 4. Purification (SEC) C->D Purified by E 5. Systemic Circulation (pH 7.4, Linker Stable) D->E Administered F 6. Target Cell Binding & Internalization E->F Targets G 7. Endosome/Lysosome (pH 4.5-6.5) F->G Internalized into H 8. Hydrazone Cleavage & Drug Release G->H Acidic pH

Caption: Workflow for ADC synthesis and targeted drug delivery.

Cleavage_Mechanism cluster_stable Physiological pH (~7.4) cluster_acidic Acidic Environment (pH 4.5-6.5) Intact_ADC Intact ADC (Stable Hydrazone Bond) Protonation Protonation of Hydrazone Nitrogen Intact_ADC->Protonation Internalization into Endosome/Lysosome Hydrolysis Nucleophilic Attack by Water Protonation->Hydrolysis Released_Components Released Drug & Antibody-Linker Remnant Hydrolysis->Released_Components

Caption: pH-sensitive cleavage mechanism of a hydrazone linker.

References

Application Notes and Protocols for Enzyme Immobilization using Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and process control compared to free enzymes in solution.[1] This document provides detailed application notes and protocols for the covalent immobilization of enzymes, particularly glycoproteins, using octanoic hydrazide-activated supports.

The described method is a two-step process. First, the carbohydrate moieties of a glycoprotein (B1211001) are oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups. Subsequently, these aldehyde groups react with the hydrazide functionalities on the support to form stable hydrazone linkages. This site-directed immobilization strategy is advantageous as it often occurs away from the enzyme's active site, helping to preserve its biological activity.[2]

Data Presentation

The efficiency of enzyme immobilization and the performance of the immobilized enzyme can be evaluated by several parameters. The following tables provide a summary of typical quantitative data obtained from studies on enzyme immobilization on hydrazide-activated supports. While specific data for this compound is limited, these values from analogous systems provide a useful benchmark.

Table 1: Parameters for Periodate Oxidation of Glycoproteins

ParameterSialic Acid-Specific OxidationGeneral Sugar Oxidation
Glycoprotein Concentration 0.5 - 10 mg/mL1 - 20 mg/mL
Sodium Periodate (NaIO₄) Concentration 1 - 2 mM10 - 50 mM
Buffer 0.1 M Sodium Acetate (B1210297)0.1 M Sodium Acetate
pH 5.55.5
Temperature 4°C or Room Temperature4°C or Room Temperature
Incubation Time 20 - 30 minutes1 - 2 hours
Quenching Agent 15% v/v Ethylene (B1197577) Glycol15% v/v Ethylene Glycol

Table 2: Parameters for Hydrazone Formation

ParameterTypical Range
Oxidized Glycoprotein Concentration 0.1 - 5 mg/mL
Hydrazide-Activated Support Concentration 10 - 50 mg/mL
Buffer 0.1 M Sodium Acetate
pH 4.5 - 5.5
Temperature Room Temperature
Incubation Time 2 - 16 hours

Table 3: Characterization of Immobilized Horseradish Peroxidase (HRP) on Hydrazide-Activated Support

ParameterFree HRPImmobilized HRP
Optimal pH 7.07.5 - 8.0
Optimal Temperature 45°C55°C
Immobilization Efficiency N/A~95%
Reusability (after 8 cycles) N/A>68% initial activity retained[3]
Storage Stability (30 days at 4°C) ~42% initial activity retained>80% initial activity retained

Experimental Protocols

Protocol 1: Preparation of this compound-Activated Agarose (B213101) Beads

This protocol describes the synthesis of this compound and its subsequent coupling to an activated agarose support.

Materials:

Procedure:

  • Synthesis of Octanoyl Chloride: In a fume hood, dissolve octanoic acid in an excess of thionyl chloride. Stir the reaction mixture at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain octanoyl chloride.

  • Synthesis of this compound: In a flask cooled in an ice bath, dissolve hydrazine hydrate in anhydrous DCM. Slowly add the octanoyl chloride dropwise to the hydrazine solution with constant stirring. Let the reaction proceed for 4 hours at room temperature. After the reaction, wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Activation of Agarose Beads: Wash NHS-activated agarose beads with anhydrous DMF.

  • Coupling of this compound to Agarose Beads: Dissolve the purified this compound in anhydrous DMF and add it to the washed agarose beads. Add triethylamine to the slurry to act as a base. Gently mix the suspension at room temperature for 12-24 hours.

  • Washing: After the coupling reaction, wash the beads extensively with DMF, followed by methanol, and finally with deionized water to remove any unreacted reagents.

  • Storage: Store the this compound-activated agarose beads in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.7) at 4°C.

Protocol 2: Periodate Oxidation of Glycoproteins

This protocol details the generation of aldehyde groups on the carbohydrate chains of a glycoprotein.

Materials:

  • Glycoprotein solution (e.g., Horseradish Peroxidase)

  • Sodium periodate (NaIO₄)

  • 0.1 M Sodium acetate buffer, pH 5.5

  • Ethylene glycol

  • Dialysis tubing or desalting column

Procedure:

  • Buffer Exchange: Dialyze the glycoprotein solution against 0.1 M sodium acetate buffer (pH 5.5) at 4°C to remove any interfering substances.

  • Oxidation: Protect the glycoprotein solution from light. Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 10-20 mM. Incubate the reaction on ice or at 4°C for 1 hour with gentle stirring.

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 15% (v/v) and incubate for 15 minutes at 4°C.

  • Purification: Remove the excess periodate and by-products by dialysis against 0.1 M sodium acetate buffer (pH 4.7) or by using a desalting column equilibrated with the same buffer.

Protocol 3: Immobilization of Oxidized Glycoprotein on this compound-Activated Beads

This protocol describes the final step of covalently attaching the oxidized glycoprotein to the prepared support.

Materials:

  • Oxidized glycoprotein solution (from Protocol 2)

  • This compound-activated agarose beads (from Protocol 1)

  • 0.1 M Sodium acetate buffer, pH 4.7

  • Blocking solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Wash buffer (e.g., PBS with 0.5 M NaCl)

Procedure:

  • Coupling Reaction: Add the oxidized glycoprotein solution to the this compound-activated agarose beads. Gently mix the suspension at room temperature for 2-4 hours. The optimal incubation time may vary depending on the enzyme and should be determined empirically.

  • Blocking: To block any unreacted hydrazide groups, add a blocking solution and incubate for 1 hour at room temperature.

  • Washing: Wash the beads thoroughly with a high ionic strength wash buffer to remove non-covalently bound enzyme. Follow with several washes with a low ionic strength buffer (e.g., PBS).

  • Activity Assay: Determine the activity of the immobilized enzyme using a suitable substrate assay. Also, measure the protein concentration in the supernatant and wash fractions to calculate the immobilization efficiency.

  • Storage: Store the immobilized enzyme in a suitable buffer at 4°C.

Visualizations

G cluster_synthesis This compound Synthesis octanoic_acid Octanoic Acid octanoyl_chloride Octanoyl Chloride octanoic_acid->octanoyl_chloride Reaction with SOCl₂ thionyl_chloride Thionyl Chloride octanoic_hydrazide This compound octanoyl_chloride->octanoic_hydrazide hydrazine Hydrazine Hydrate hydrazine->octanoic_hydrazide

Synthesis of this compound.

G cluster_activation Support Activation nhs_agarose NHS-Activated Agarose activated_support This compound- Activated Agarose nhs_agarose->activated_support octanoic_hydrazide This compound octanoic_hydrazide->activated_support Coupling Reaction

Preparation of Activated Support.

G cluster_workflow Immobilization Workflow start Glycoprotein oxidation Periodate Oxidation (NaIO₄) start->oxidation oxidized_gp Oxidized Glycoprotein (Aldehyde Groups) oxidation->oxidized_gp coupling Hydrazone Bond Formation oxidized_gp->coupling activated_support This compound- Activated Support activated_support->coupling immobilized_enzyme Immobilized Enzyme coupling->immobilized_enzyme end Stable Biocatalyst immobilized_enzyme->end

Enzyme Immobilization Workflow.

References

Application Notes and Protocols: The Role of Octanoic Hydrazide in Hydrogel Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1][2][3] Their biocompatibility, biodegradability, and tunable physical properties make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][4][5][6] The formation of a stable hydrogel network relies on the cross-linking of polymer chains. Chemical cross-linking, which involves the formation of covalent bonds, results in durable and stable hydrogels.[7] One effective and biocompatible method for chemical cross-linking is the formation of hydrazone bonds.[1][2] This reaction occurs between a hydrazide-functionalized polymer and an aldehyde-functionalized polymer, offering rapid gelation under physiological conditions without the need for toxic catalysts.[1][2][8]

Octanoic hydrazide, a monofunctional alkyl hydrazide, plays a unique role in this system. Unlike difunctional hydrazides (e.g., adipic acid dihydrazide) which act as direct cross-linkers, this compound is typically used to functionalize polymers with pendant hydrazide groups. These hydrazide-modified polymers can then be cross-linked with aldehyde-containing polymers. The octanoyl group, being hydrophobic, can also impart amphiphilic properties to the resulting polymer, potentially influencing drug loading and the hydrogel's mechanical properties.

Mechanism of Hydrazone Cross-linking

The core of this hydrogel formation is the reaction between a hydrazide group (-CONHNH2) and an aldehyde group (-CHO) to form a hydrazone bond (-C=N-NH-CO-). This is a type of Schiff base reaction that proceeds readily in aqueous solutions at physiological pH.[4]

The key advantages of this cross-linking chemistry include:

  • Biocompatibility: The reaction does not require toxic cross-linking agents or harsh reaction conditions.[1]

  • "Click" Chemistry: The reaction is efficient, specific, and forms no by-products.

  • Tunable Kinetics: The rate of gelation can be controlled by factors such as pH, temperature, and the concentration of reactants.[4]

  • Reversibility: Hydrazone bonds can be reversible under acidic conditions, allowing for the design of pH-responsive hydrogels.

Below is a diagram illustrating the fundamental cross-linking mechanism.

G cluster_0 Polymer Functionalization cluster_1 Cross-linking P1 Polymer with Carboxylic Acid Groups (e.g., Hyaluronic Acid) P1_Hydrazide Hydrazide-Functionalized Polymer P1->P1_Hydrazide EDC/NHS Chemistry OH This compound OH->P1_Hydrazide Hydrogel Cross-linked Hydrogel Network P1_Hydrazide->Hydrogel P2 Polymer with Aldehyde Groups (e.g., Oxidized Dextran) P2->Hydrogel Hydrazone Bond Formation (pH 5-7.4)

Figure 1: Workflow for hydrogel formation using this compound.

Applications in Drug Development

The unique properties of hydrazone-crosslinked hydrogels make them highly suitable for various drug delivery applications.

  • Controlled Release: The cross-linking density, which can be tuned by the degree of functionalization, controls the mesh size of the hydrogel network and, consequently, the diffusion and release rate of encapsulated drugs.

  • Injectable Hydrogels: The in-situ gelation allows for the minimally invasive delivery of drugs and/or cells.[9] The polymer solutions can be injected into the target site, where they form a gel depot for sustained local drug release.[9]

  • pH-Responsive Delivery: The pH-sensitive nature of the hydrazone bond can be exploited for targeted drug release in acidic microenvironments, such as tumors or intracellular compartments.

  • Cell Encapsulation and Delivery: The biocompatible nature of the cross-linking process allows for the encapsulation of living cells for cell therapy and tissue engineering applications.

Quantitative Data Summary

The following tables summarize key quantitative data related to hydrazone-crosslinked hydrogels.

ParameterPolymer SystemValueReference
Gelation Time Hyaluronic Acid (HA)-aldehyde and HA-hydrazide~30 seconds[10]
Poly(N-isopropyl acrylamide) with ketone/aldehyde and hydrazideTunable (fast and slow reacting components)[4]
Elastic Modulus (G') HA-hydrazone hydrogel260 Pa[10]
HA-hydrazone hybrid network1600 - 2400 Pa[8]
Stress Relaxation HA-hydrazone hybrid network>80% to <10%[8]

Table 1: Gelation and Mechanical Properties of Hydrazone-Crosslinked Hydrogels

ApplicationPolymer SystemDrug/Cell TypeKey FindingReference
Controlled Release Hyaluronic AcidTissue Plasminogen Activator, BudesonideSustained release achieved through hydrazone cross-linking.[1][2]
Bone Augmentation HA-aldehyde and HA-hydrazide-Injectable hydrogel for in vivo bone augmentation.[10]
Cell Delivery Poly(aldehyde guluronate)Osteoblasts, Growth FactorsEffective delivery and encapsulation.[1][2]
MSC Culture HA-hydrazone hybrid networkMesenchymal Stem Cells (MSCs)Tunable stress relaxation influences cell spreading and secretory properties.[8]

Table 2: Applications of Hydrazone-Crosslinked Hydrogels

Experimental Protocols

Protocol 1: Functionalization of Hyaluronic Acid with this compound

This protocol describes the modification of a carboxyl-containing polymer, such as hyaluronic acid (HA), with this compound to introduce pendant hydrazide groups.

Materials:

  • Hyaluronic Acid (HA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve HA in MES buffer to a final concentration of 1% (w/v). Stir until fully dissolved.

  • Add EDC and NHS to the HA solution. A typical molar ratio is 2:1 (EDC:carboxyl groups on HA) and 1:1 (NHS:carboxyl groups on HA). Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve this compound in a minimal amount of MES buffer and add it to the activated HA solution. A molar excess of this compound (e.g., 5-fold) is recommended to ensure a high degree of functionalization.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.

  • Freeze the purified HA-hydrazide solution and lyophilize to obtain a white, fluffy solid.

  • Characterize the degree of functionalization using ¹H NMR spectroscopy.

Protocol 2: Preparation of an Aldehyde-Functionalized Polymer

This protocol describes the oxidation of a polysaccharide, such as dextran (B179266), to introduce aldehyde groups.

Materials:

  • Dextran

  • Sodium periodate (B1199274) (NaIO₄)

  • Deionized water

  • Dialysis tubing (MWCO 10-14 kDa)

  • Lyophilizer

Procedure:

  • Dissolve dextran in deionized water to a final concentration of 5% (w/v).

  • Calculate the amount of sodium periodate required to achieve the desired degree of oxidation. For example, a 0.5 molar equivalent of NaIO₄ to dextran repeating units will theoretically oxidize 50% of the glucose rings.

  • Protect the setup from light and add the sodium periodate to the dextran solution.

  • Stir the reaction for 4-6 hours at room temperature.

  • Stop the reaction by adding a small amount of ethylene (B1197577) glycol.

  • Purify the oxidized dextran by dialysis against deionized water for 3-5 days.

  • Lyophilize the purified solution to obtain the aldehyde-functionalized dextran.

Protocol 3: Formation and Characterization of a Hydrazone-Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by mixing the two functionalized polymer solutions.

Materials:

  • Lyophilized HA-hydrazide (from Protocol 5.1)

  • Lyophilized aldehyde-dextran (from Protocol 5.2)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rheometer

Procedure:

  • Prepare stock solutions of HA-hydrazide and aldehyde-dextran in PBS at the desired concentrations (e.g., 2-10% w/v).

  • To form the hydrogel, mix equal volumes of the two polymer solutions in a small vial or on a rheometer plate.

  • Observe the gelation process. Gelation time can be determined by the vial tilt method or by monitoring the storage (G') and loss (G'') moduli on a rheometer. The gelation point is typically defined as the time when G' > G''.

  • The mechanical properties of the hydrogel, such as the elastic modulus, can be determined by rheological measurements.

  • Swelling studies can be performed by immersing a pre-weighed hydrogel sample in PBS and measuring its weight change over time.

Visualizations

G P1 Hydrazide-functionalized Polymer (-CONHNH2) Crosslink Hydrazone Bond (-C=N-NH-CO-) P1->Crosslink P2 Aldehyde-functionalized Polymer (-CHO) P2->Crosslink Hydrogel Hydrogel Network Crosslink->Hydrogel

Figure 2: Hydrazone cross-linking reaction.

G cluster_0 Preparation of Precursors cluster_1 Hydrogel Formation cluster_2 Characterization Func_P1 Functionalize Polymer 1 with Hydrazide Groups Purify_Lyophilize Purify and Lyophilize Functionalized Polymers Func_P1->Purify_Lyophilize Func_P2 Functionalize Polymer 2 with Aldehyde Groups Func_P2->Purify_Lyophilize Prepare_Solutions Prepare Stock Solutions in Buffer (e.g., PBS) Purify_Lyophilize->Prepare_Solutions Mix Mix Precursor Solutions Prepare_Solutions->Mix Gelation In-situ Gelation Mix->Gelation Rheology Rheological Analysis (G', G'', Gelation Time) Gelation->Rheology Swelling Swelling Studies Gelation->Swelling Degradation Degradation Studies Gelation->Degradation

Figure 3: Experimental workflow for hydrogel synthesis and characterization.

References

Application Notes and Protocols: Synthesis of Triazole Derivatives from Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives starting from octanoic hydrazide. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antifungal properties.

Introduction

Triazole and oxadiazole derivatives are prominent classes of heterocyclic compounds that form the core structure of many pharmaceutical agents. The synthesis of these derivatives from readily available starting materials like fatty acid hydrazides is an area of active research. This compound, derived from the C8 fatty acid octanoic acid, serves as a versatile precursor for introducing a lipophilic alkyl chain into the final molecule, which can favorably modulate its pharmacokinetic and pharmacodynamic properties. The protocols outlined below describe the synthesis of 4-amino-5-heptyl-4H-1,2,4-triazole-3-thiol and 5-heptyl-1,3,4-oxadiazole-2-thiol.

Synthesis of 4-amino-5-heptyl-4H-1,2,4-triazole-3-thiol

This synthesis proceeds via a two-step reaction. First, this compound is reacted with carbon disulfide in the presence of potassium hydroxide (B78521) to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the desired triazole derivative.

Experimental Protocol

Step 1: Synthesis of Potassium 3-octanoyldithiocarbazate

  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol, 1.58 g) in absolute ethanol (B145695) (50 mL).

  • To this solution, add a solution of potassium hydroxide (0.015 mol, 0.84 g) in water (10 mL), and cool the mixture in an ice bath with stirring.

  • Slowly add carbon disulfide (0.012 mol, 0.91 g, 0.72 mL) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • The resulting precipitate, potassium 3-octanoyldithiocarbazate, is collected by vacuum filtration, washed with cold diethyl ether, and dried in a desiccator.

Step 2: Synthesis of 4-amino-5-heptyl-4H-1,2,4-triazole-3-thiol

  • Suspend the dried potassium 3-octanoyldithiocarbazate (0.01 mol) in water (40 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.02 mol, 1.0 g, 1.0 mL) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen sulfide (B99878) gas (use a lead acetate (B1210297) paper test).

  • Continue refluxing for 4-6 hours, or until the evolution of H₂S ceases.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The white precipitate of 4-amino-5-heptyl-4H-1,2,4-triazole-3-thiol is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford the purified compound.

Synthesis_of_4_amino_5_heptyl_4H_1_2_4_triazole_3_thiol octanoic_hydrazide This compound intermediate Potassium 3-octanoyldithiocarbazate octanoic_hydrazide->intermediate Step 1 cs2_koh CS₂ / KOH in Ethanol triazole 4-amino-5-heptyl-4H- 1,2,4-triazole-3-thiol intermediate->triazole Step 2 hydrazine Hydrazine Hydrate (Reflux)

Fig. 1: Synthetic workflow for 4-amino-5-heptyl-4H-1,2,4-triazole-3-thiol.

Synthesis of 5-heptyl-1,3,4-oxadiazole-2-thiol

This synthesis involves the reaction of this compound with carbon disulfide in an alkaline medium, followed by cyclization upon heating.

Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve this compound (0.01 mol, 1.58 g) in absolute ethanol (50 mL).

  • Add a solution of potassium hydroxide (0.01 mol, 0.56 g) in water (20 mL) to the flask.

  • Add carbon disulfide (0.012 mol, 0.91 g, 0.72 mL) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture under reflux with stirring for 8-10 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction.

  • After completion of the reaction (cessation of H₂S evolution), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid, 5-heptyl-1,3,4-oxadiazole-2-thiol, is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

Synthesis_of_5_heptyl_1_3_4_oxadiazole_2_thiol octanoic_hydrazide This compound oxadiazole 5-heptyl-1,3,4-oxadiazole-2-thiol octanoic_hydrazide->oxadiazole One-pot reaction reagents CS₂ / KOH in Ethanol (Reflux)

Fig. 2: Synthetic workflow for 5-heptyl-1,3,4-oxadiazole-2-thiol.

Data Presentation: Antimicrobial Activity

The synthesized triazole and oxadiazole derivatives are expected to exhibit antimicrobial activity. The following table summarizes the typical range of Minimum Inhibitory Concentrations (MIC) observed for analogous long-chain alkyl triazole and oxadiazole derivatives against various microbial strains.[1]

Compound TypeAlkyl Chain LengthTest OrganismMIC Range (µg/mL)
4-amino-5-alkyl-4H-1,2,4-triazole-3-thiolC6-C12Staphylococcus aureus16 - 64
Bacillus subtilis8 - 32
Escherichia coli32 - 128
Pseudomonas aeruginosa64 - 256
Candida albicans16 - 64
5-alkyl-1,3,4-oxadiazole-2-thiolC6-C12Staphylococcus aureus32 - 128
Bacillus subtilis16 - 64
Escherichia coli64 - 256
Pseudomonas aeruginosa>256
Candida albicans32 - 128

Signaling Pathways in Antifungal Triazoles

Many triazole antifungal agents, such as fluconazole, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS CYP51->Intermediate Disruption Disruption of Fungal Cell Membrane Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Triazole Triazole Antifungal (e.g., synthesized derivatives) Triazole->CYP51 Inhibition

Fig. 3: Inhibition of ergosterol biosynthesis by triazole antifungals.

References

Application Notes: Octanoic Hydrazide in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Octanoic Hydrazide

This compound (also known as caprylic hydrazide) is an aliphatic hydrazide featuring an eight-carbon (C8) alkyl chain. While not a direct participant in the canonical copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, it is a highly effective reagent for a "click-like" bioconjugation reaction known as hydrazone ligation .[1][2] This reaction, which occurs between a hydrazide and a carbonyl group (aldehyde or ketone), is characterized by its high efficiency, specificity, and bioorthogonality, earning it a place in the broader click chemistry toolkit.[1][3]

The defining feature of this compound is its C8 alkyl tail, which imparts significant hydrophobicity. This characteristic makes it a unique tool for applications requiring interaction with nonpolar environments, such as cell membranes or hydrophobic binding pockets in proteins. Furthermore, this compound can serve as a precursor for creating bifunctional linkers, enabling multi-step conjugations that bridge hydrazone ligation with traditional azide-alkyne click chemistry.[4][5]

Key Features of this compound:

  • Bioorthogonal Reactivity : The hydrazide group reacts specifically with aldehydes and ketones, avoiding side reactions with other functional groups present in complex biological systems.[6][7]

  • Hydrophobic Tail : The octanoyl chain can be used to modulate the solubility of conjugates, promote interactions with lipid bilayers, or serve as a probe for hydrophobic domains.[8]

  • Stable Linkage : The resulting hydrazone bond is stable under typical physiological conditions, ensuring the integrity of the conjugate.[9]

Core Application: Labeling of Glycoproteins

A primary application for this compound is the covalent labeling of glycoproteins.[10][11] Many cell-surface and secreted proteins are glycosylated, and these sugar moieties provide convenient and specific targets for modification. The strategy involves a two-step process: the generation of aldehyde groups on the glycan, followed by reaction with this compound.[12][13]

  • Oxidation : Mild oxidation with sodium periodate (B1199274) (NaIO₄) selectively cleaves the cis-diol bonds found in sialic acid residues, which are often located at the terminal positions of glycan chains. This reaction generates a reactive aldehyde group on the sugar ring with minimal damage to the protein backbone.[10][12]

  • Ligation : The this compound is then added, and its nucleophilic nitrogen attacks the newly formed aldehyde to form a stable hydrazone linkage.[14] This reaction proceeds efficiently under mild, slightly acidic conditions (pH 5.5-6.5) but can be significantly accelerated at neutral pH by the addition of a catalyst like aniline.[9][12][15]

This method allows for the attachment of the hydrophobic C8 tail to glycoproteins, which can be used to study protein-membrane interactions, alter protein localization, or attach drug-delivery vehicles to cell surfaces.

G Workflow: Glycoprotein (B1211001) Labeling with this compound cluster_prep Preparation cluster_reaction Reaction Steps cluster_final Final Product Glycoprotein Glycoprotein Solution (pH 5.5 Buffer) Oxidation Step 1: Mild Oxidation (Generate Aldehydes on Glycans) Glycoprotein->Oxidation Periodate Sodium Periodate (NaIO₄) Solution Periodate->Oxidation Hydrazide This compound (in DMSO/Buffer) Ligation Step 2: Hydrazone Ligation (Add this compound) Hydrazide->Ligation Purify1 Purification (Remove excess Periodate) Oxidation->Purify1 Incubate in dark Purify1->Ligation Dialysis or Gel Filtration Purify2 Final Purification (Remove excess Hydrazide) Ligation->Purify2 Incubate 2-4h FinalProduct C8-Labeled Glycoprotein Purify2->FinalProduct Dialysis or Gel Filtration

Workflow for labeling glycoproteins.

Data and Reaction Parameters

The efficiency of hydrazone ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The tables below summarize key data relevant to performing these reactions.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 6304-39-8[4]
Molecular Formula C₈H₁₈N₂O[16]
Molecular Weight 158.24 g/mol [4]
Melting Point 87-89 °C[16]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethanol

Table 2: General Reaction Conditions for Hydrazone Ligation

ParameterConditionNotesReference
pH 4.0 - 7.0Optimal rates are typically observed at slightly acidic pH (5.5-6.5) without a catalyst.[1][9][10]
Catalyst Aniline (1-10 mM)Dramatically increases reaction rate at neutral pH (6.7-7.4), enabling efficient labeling in cells.[9][12][15]
Temperature Room Temperature (20-25 °C) to 55 °CHigher temperatures can increase reaction rates but may compromise biomolecule stability.[1]
Reaction Time 30 minutes to 4 hoursTime depends on reactant concentrations, pH, and catalyst use.[1][10]
Reactants Hydrazide, Aldehyde/Ketone-modified biomoleculeA molar excess of the hydrazide probe is typically used to drive the reaction to completion.[10]
Solvent Aqueous buffer (e.g., Sodium Acetate (B1210297), PBS)A co-solvent like DMSO may be required to dissolve this compound before adding to buffer.[10]

Experimental Protocols

Protocol 1: Labeling of Glycoproteins with this compound

This protocol describes the site-specific labeling of glycoproteins, such as antibodies, by generating aldehyde groups on their carbohydrate domains, followed by conjugation with this compound.

Materials and Equipment:

  • Glycoprotein (e.g., IgG antibody)

  • This compound (CAS 6304-39-8)

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Glycerol (B35011)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis equipment

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Spectrophotometer for protein concentration measurement

Procedure:

Part A: Generation of Aldehyde Groups on the Glycoprotein

  • Prepare Glycoprotein Solution : Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 2-5 mg/mL.[10]

  • Prepare Periodate Solution : Immediately before use, prepare a 20 mM solution of sodium periodate in the same acetate buffer. Keep this solution protected from light.[10]

  • Oxidation Reaction : Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM. For example, add an equal volume of 20 mM NaIO₄ to the protein solution.

  • Incubation : Incubate the reaction mixture for 30 minutes at room temperature in the dark.

  • Quench Reaction (Optional) : Add glycerol to a final concentration of 15 mM and incubate for 5-10 minutes to quench any remaining periodate.

  • Purification : Immediately remove the excess periodate and byproducts by passing the solution through a desalting column equilibrated with 0.1 M Sodium Acetate buffer (pH 5.5). Alternatively, perform buffer exchange via dialysis against the same buffer. The resulting solution contains the aldehyde-modified glycoprotein.

Part B: Hydrazone Ligation with this compound

  • Prepare Hydrazide Stock : Prepare a 50 mM stock solution of this compound in anhydrous DMSO.[10]

  • Ligation Reaction : To the purified aldehyde-modified glycoprotein solution, add the this compound stock solution to achieve a final concentration of 2-5 mM (a 20- to 50-fold molar excess over the protein). The final DMSO concentration should not exceed 5-10% (v/v) to avoid protein denaturation.

  • Incubation : Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[10]

  • Final Purification : Remove unreacted this compound using a desalting column or dialysis equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage : Confirm the conjugation using techniques like SDS-PAGE (to observe mass shift) or mass spectrometry. Store the final C8-labeled glycoprotein at 4 °C or -20 °C as appropriate.

Reaction scheme for hydrazone ligation.

Advanced Applications and Future Directions

The versatility of the hydrazide group extends beyond direct labeling. This compound can be derivatized to create bifunctional linkers for multi-step "click" strategies.

Bridging Hydrazone Ligation and CuAAC/SPAAC:

A powerful strategy involves synthesizing a bifunctional linker that contains both a hydrazide and a terminal alkyne or azide (B81097). For example, an azido-octanoic hydrazide could be created. This reagent would allow for a two-stage orthogonal modification:

  • Stage 1 (Hydrazone Ligation) : The hydrazide end of the linker is first conjugated to an aldehyde-bearing biomolecule as described in Protocol 1.

  • Stage 2 (CuAAC/SPAAC) : The now-tethered azide group is available for a subsequent, highly efficient cycloaddition reaction with any alkyne-modified molecule (e.g., a fluorescent dye, a drug, or another protein).[17][18]

This approach provides immense flexibility for assembling complex bioconjugates and functionalized materials for drug delivery and diagnostic applications.

G Two-Stage Click Conjugation Strategy Protein Aldehyde-Protein (R-CHO) Intermediate Azide-Functionalized Protein (R-CH=N-NH-Linker-N₃) Protein->Intermediate 1. Hydrazone Ligation (pH 6.5) Linker Azide-Hydrazide Linker (N₃-Linker-NHNH₂) Linker->Intermediate Final Final Labeled Conjugate Intermediate->Final 2. CuAAC Click Reaction (Cu(I), RT) Probe Alkyne Probe (e.g., Alkyne-Fluorophore) Probe->Final

Bridging hydrazone ligation and CuAAC.

References

Application Notes and Protocols: Experimental Protocol for Hydrazone Formation with Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone formation is a robust and versatile conjugation reaction in organic and medicinal chemistry, prized for its simplicity and efficiency. This reaction involves the condensation of a hydrazide with an aldehyde or a ketone to form a hydrazone, which contains a carbon-nitrogen double bond (C=N). The resulting hydrazone linkage is of significant interest in drug development, particularly for the creation of prodrugs and antibody-drug conjugates (ADCs). The pH-sensitive nature of the hydrazone bond allows for the stable circulation of a drug in the bloodstream at physiological pH (~7.4) and its subsequent release in the acidic microenvironment of tumor tissues or within cellular compartments like endosomes and lysosomes.

This document provides a detailed experimental protocol for the formation of hydrazones from octanoic hydrazide and various carbonyl compounds.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N'-arylmethylene-octanohydrazides, derived from the reaction of this compound with various substituted benzaldehydes. The data presented is illustrative of typical results obtained under the optimized reaction conditions described in the protocol below.

EntryAldehydeProductReaction Time (h)Yield (%)M.p. (°C)
1BenzaldehydeN'-benzylideneoctanohydrazide392115-117
24-NitrobenzaldehydeN'-(4-nitrobenzylidene)octanohydrazide295188-190
34-ChlorobenzaldehydeN'-(4-chlorobenzylidene)octanohydrazide391155-157
44-MethoxybenzaldehydeN'-(4-methoxybenzylidene)octanohydrazide488138-140
54-(Dimethylamino)benzaldehydeN'-(4-(dimethylamino)benzylidene)octanohydrazide485160-162

Experimental Protocols

General Protocol for the Synthesis of N'-Arylmethylene-octanohydrazides

This protocol describes the general procedure for the condensation reaction between this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, etc.)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1.0 eq), also dissolved in a small amount of absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure N'-arylmethylene-octanohydrazide.

  • Characterization: The structure and purity of the synthesized hydrazone can be confirmed by various analytical techniques, including:

    • Melting Point: Determination of the melting point range.

    • FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the hydrazone bond (typically around 1600-1650 cm⁻¹) and the N-H and C=O stretching of the amide group.

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

    • Mass Spectrometry: To determine the molecular weight of the product.

Visualization

Workflow for Hydrazone-Linked Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing a hydrazone linker. This process involves the separate modification of the antibody and the drug-linker moiety, followed by their conjugation.

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) mod_mAb Introduction of Carbonyl Group mAb->mod_mAb Chemical Modification conjugation Hydrazone Formation mod_mAb->conjugation drug Cytotoxic Drug drug_linker Drug-Hydrazide Conjugate drug->drug_linker linker Hydrazide Linker (e.g., containing this compound) linker->drug_linker drug_linker->conjugation purification Purification (e.g., Chromatography) conjugation->purification ADC Antibody-Drug Conjugate (ADC) purification->ADC

Caption: General workflow for the synthesis of a hydrazone-linked ADC.

Application Notes and Protocols: Octanoic Hydrazide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, using octanoic hydrazide as a key precursor. The resulting heptyl-substituted heterocycles are of significant interest in medicinal chemistry due to their potential antimicrobial and antifungal activities.

Introduction

This compound (also known as caprylic hydrazide) is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and a lipophilic octyl chain, makes it an ideal starting material for generating compounds with potential applications in drug discovery. The long alkyl chain can enhance the lipophilicity of the final molecule, which may improve its membrane permeability and overall pharmacokinetic profile. This document outlines synthetic protocols for key classes of heterocycles derived from this compound and summarizes their potential biological activities.

Synthesis of Heterocyclic Compounds from this compound

This compound can be readily converted into various heterocyclic cores through cyclization reactions with appropriate one-carbon or multi-carbon synthons. The following sections detail the experimental procedures for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

Synthesis of 5-Heptyl-1,3,4-oxadiazole-2-thiol

1,3,4-Oxadiazole-2-thiols are an important class of heterocyclic compounds known for a range of biological activities, including antibacterial, antifungal, and antitubercular properties. The synthesis from this compound proceeds via a dithiocarbazate intermediate.

Reaction Pathway:

G cluster_reagents octanoic_hydrazide This compound cs2_koh CS2, KOH, Ethanol (B145695) octanoic_hydrazide->cs2_koh intermediate Potassium 2-octanoyldithiocarbazate cs2_koh->intermediate cyclization Reflux intermediate->cyclization hcl HCl (acidification) product 5-Heptyl-1,3,4-oxadiazole-2-thiol cyclization->product

Fig. 1: Synthesis of 5-Heptyl-1,3,4-oxadiazole-2-thiol.

Experimental Protocol:

  • Formation of Potassium Dithiocarbazinate: In a round-bottom flask, dissolve this compound (0.1 mol) in absolute ethanol (150 mL). To this solution, add potassium hydroxide (B78521) (0.1 mol) dissolved in water (20 mL), followed by the dropwise addition of carbon disulfide (0.1 mol) while stirring in an ice bath.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the formation of the potassium dithiocarbazinate salt, heat the mixture to reflux for 8-10 hours, during which the evolution of hydrogen sulfide (B99878) gas may be observed.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is then filtered, washed with cold water, and recrystallized from ethanol to afford the pure 5-heptyl-1,3,4-oxadiazole-2-thiol.

Quantitative Data (Representative):

CompoundStarting MaterialReagentsReaction Time (h)Yield (%)Reference
5-Heptyl-1,3,4-oxadiazole-2-thiolThis compoundCS₂, KOH20-2675-85Adapted from[1]
Synthesis of 4-Amino-5-heptyl-4H-1,2,4-triazole-3-thiol

4-Amino-1,2,4-triazole-3-thiols are versatile intermediates for the synthesis of various fused heterocyclic systems and are known to possess significant antifungal and antimicrobial activities.[2][3] The synthesis involves the initial formation of a potassium dithiocarbazinate salt, followed by cyclization with hydrazine (B178648) hydrate (B1144303).[4][5]

Reaction Pathway:

G octanoic_hydrazide This compound cs2_koh CS2, KOH, Ethanol octanoic_hydrazide->cs2_koh intermediate Potassium 2-octanoyldithiocarbazate cs2_koh->intermediate hydrazine Hydrazine Hydrate intermediate->hydrazine reflux Reflux hydrazine->reflux product 4-Amino-5-heptyl-4H-1,2,4-triazole-3-thiol reflux->product

Fig. 2: Synthesis of 4-Amino-5-heptyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol:

  • Formation of Potassium Dithiocarbazinate: Prepare the potassium 2-octanoyldithiocarbazate intermediate as described in the protocol for 5-heptyl-1,3,4-oxadiazole-2-thiol.

  • Cyclization with Hydrazine Hydrate: To the ethanolic solution of the potassium salt, add hydrazine hydrate (0.2 mol) and reflux the mixture for 4-6 hours. The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas will cease upon completion.

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 4-amino-5-heptyl-4H-1,2,4-triazole-3-thiol.

Quantitative Data (Representative):

CompoundStarting MaterialReagentsReaction Time (h)Yield (%)Reference
4-Amino-5-heptyl-4H-1,2,4-triazole-3-thiolThis compound1. CS₂, KOH2. N₂H₄·H₂O16-2280-90Adapted from[4][5]
Synthesis of 2-Amino-5-heptyl-1,3,4-thiadiazole

2-Amino-1,3,4-thiadiazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route involves the cyclization of an acyl thiosemicarbazide (B42300), which can be prepared from the corresponding acid hydrazide. A more direct approach involves the reaction of an aliphatic acid with thiosemicarbazide in a strong acid medium.[6]

Reaction Pathway:

G octanoic_acid Octanoic Acid thiosemicarbazide Thiosemicarbazide octanoic_acid->thiosemicarbazide acid_medium H₂SO₄ / PPA thiosemicarbazide->acid_medium heating Heating (e.g., 100-120 °C) acid_medium->heating product 2-Amino-5-heptyl-1,3,4-thiadiazole heating->product

Fig. 3: Synthesis of 2-Amino-5-heptyl-1,3,4-thiadiazole.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, carefully mix polyphosphoric acid (PPA) and concentrated sulfuric acid in a 3:1 ratio by weight.

  • Addition of Reactants: To the cooled acid mixture, add octanoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) portion-wise with stirring.

  • Cyclodehydration: Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to precipitate the product. Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent to obtain pure 2-amino-5-heptyl-1,3,4-thiadiazole.

Quantitative Data (Representative):

CompoundStarting MaterialsReagentsReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
2-Amino-5-heptyl-1,3,4-thiadiazoleOctanoic Acid, ThiosemicarbazideH₂SO₄, PPA100-1202-470-80Adapted from[6]

Biological Applications and Activities

Heterocyclic compounds derived from this compound, particularly those containing 1,3,4-oxadiazole (B1194373), 1,2,4-triazole (B32235), and 1,3,4-thiadiazole (B1197879) cores, are of significant interest due to their wide range of pharmacological activities.

Workflow for Biological Screening:

G synthesis Synthesis of Heptyl-Substituted Heterocycles purification Purification and Characterization synthesis->purification antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) purification->antimicrobial mic Determination of Minimum Inhibitory Concentration (MIC) antimicrobial->mic sar Structure-Activity Relationship (SAR) Studies mic->sar lead_optimization Lead Optimization sar->lead_optimization

Fig. 4: General workflow for the biological evaluation of synthesized compounds.
Antimicrobial and Antifungal Activity

  • 1,3,4-Oxadiazole Derivatives: Many compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated significant antimicrobial activity against a range of pathogens, including Staphylococcus aureus.[4][7][8] The presence of a toxophoric -N=C-O- linkage is believed to contribute to their mechanism of action.[7] 5-substituted-1,3,4-oxadiazole-2-thiols, in particular, have shown promising antibacterial and antifungal properties.[9][10]

  • 1,2,4-Triazole Derivatives: The 1,2,4-triazole core is a well-established pharmacophore in many clinically used antifungal agents.[3] Derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiol have been reported to exhibit potent antifungal and antibacterial activities.[2][3]

  • 1,3,4-Thiadiazole Derivatives: This class of heterocycles is also known for its broad spectrum of antimicrobial activities.[11] The incorporation of an amino group at the 2-position can further enhance the biological profile of these compounds.

Representative Antimicrobial Data:

The following table summarizes the typical range of Minimum Inhibitory Concentrations (MIC) observed for analogous heterocyclic compounds against common microbial strains.

Heterocycle ClassMicrobial StrainRepresentative MIC (µg/mL)Reference
1,3,4-OxadiazolesStaphylococcus aureus4 - 32[7]
Escherichia coli8 - 64[8]
Candida albicans12 - 50[10]
1,2,4-TriazolesStaphylococcus aureus16 - 31[2]
Bacillus subtilis20 - 40[2]
Candida albicans24 - >100[2]
2-Amino-1,3,4-thiadiazolesStreptococcus faecalis4 - 64[12]
MRSA4 - 64[12]

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of a variety of heptyl-substituted heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. The resulting compounds are valuable candidates for further biological evaluation, particularly as antimicrobial and antifungal agents. The lipophilic heptyl side chain may confer advantageous pharmacokinetic properties, making these derivatives attractive leads for further optimization in medicinal chemistry programs.

References

Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of aldehydes and ketones is crucial in various fields, including biomedical research, drug development, and environmental analysis. These carbonyl compounds are often present at low concentrations or may exhibit poor ionization efficiency in mass spectrometry and weak chromophores for UV detection. Chemical derivatization is a powerful strategy to enhance their detectability. Octanoic hydrazide is a valuable derivatizing agent for aldehydes and ketones. The reaction yields stable octanoylhydrazones, which possess increased hydrophobicity and are readily analyzable by techniques such as liquid chromatography-mass spectrometry (LC-MS). The long alkyl chain of this compound improves chromatographic retention on reversed-phase columns and enhances ionization in mass spectrometry, thereby improving sensitivity and specificity.

This document provides detailed application notes and protocols for the derivatization of aldehydes and ketones with this compound, tailored for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The derivatization of aldehydes and ketones with this compound proceeds via a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This reaction is typically acid-catalyzed.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde_Ketone R-C(=O)-R' (Aldehyde/Ketone) Hemiaminal R-C(OH)(NHNH-C(=O)-C7H15)-R' (Hemiaminal Intermediate) Aldehyde_Ketone->Hemiaminal + this compound (Nucleophilic Addition) Octanoic_Hydrazide C7H15-C(=O)-NHNH2 (this compound) Hydrazone R-C(=N-NH-C(=O)-C7H15)-R' (Octanoylhydrazone) Hemiaminal->Hydrazone - H2O (Dehydration) Water H2O (Water)

Caption: Reaction of an aldehyde or ketone with this compound.

Experimental Protocols

Protocol 1: Derivatization of Aldehydes and Ketones with this compound

This protocol describes a general procedure for the derivatization of aldehydes and ketones in a sample. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

Materials:

  • This compound (MW: 158.24 g/mol )[1][2]

  • Aldehyde or ketone standard/sample

  • Methanol (B129727) (LC-MS grade)[3][4]

  • Glacial acetic acid

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh.

  • Sample Preparation: Dissolve the aldehyde or ketone standard or sample in methanol to a final concentration of approximately 1 mg/mL.

  • Reaction:

    • In a clean microcentrifuge tube, add 100 µL of the sample solution.

    • Add 100 µL of the this compound solution.

    • Add 5 µL of glacial acetic acid to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes.

  • Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the initial mobile phase (e.g., 50:50 methanol:water) to an appropriate concentration for LC-MS analysis.

Protocol 2: LC-MS Analysis of Octanoylhydrazones

This protocol provides a general method for the analysis of the derivatized aldehydes and ketones by LC-MS. The chromatographic conditions may require optimization based on the specific analytes.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole).

  • A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

LC-MS Parameters:

ParameterRecommended Setting
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C

Data Presentation

Quantitative analysis of derivatized aldehydes and ketones requires method validation. The following table should be populated with experimental data during method development and validation.

Analyte (as Hydrazone)Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)
e.g., Formaldehyde OctanoylhydrazoneUser DeterminedUser DeterminedUser DeterminedUser Determined
e.g., Acetone OctanoylhydrazoneUser DeterminedUser DeterminedUser DeterminedUser Determined
e.g., Hexanal OctanoylhydrazoneUser DeterminedUser DeterminedUser DeterminedUser Determined

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Aldehyde/Ketone Sample Mix Mix Sample, Reagent, and Catalyst Sample->Mix Reagent Prepare Octanoic Hydrazide Solution Reagent->Mix Incubate Incubate at 60°C Mix->Incubate Dilute Cool and Dilute Incubate->Dilute LCMS LC-MS Analysis Dilute->LCMS Data Data Acquisition and Processing LCMS->Data Quantify Quantification and Reporting Data->Quantify

Caption: Workflow for derivatization and analysis.

Expected Results and Characterization

The resulting octanoylhydrazones can be characterized by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry: In positive ion ESI-MS, the octanoylhydrazones are expected to be detected as their protonated molecules [M+H]⁺. Fragmentation patterns in MS/MS can be used for structural confirmation.

  • NMR Spectroscopy: In ¹H NMR, the formation of the hydrazone can be confirmed by the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a new imine proton signal (N=CH) and signals corresponding to the octanoyl group (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups). In ¹³C NMR, the carbonyl carbon signal of the aldehyde or ketone will be replaced by a new imine carbon signal.[5]

Applications in Drug Development

  • Metabolite Identification: Derivatization with this compound can aid in the identification and quantification of carbonyl-containing metabolites of drug candidates in biological matrices.

  • Biomarker Discovery: Aldehydes and ketones are often biomarkers for oxidative stress and various diseases. This method can be applied to quantify these biomarkers in clinical samples.

  • Impurity Profiling: Detection and quantification of low-level aldehydic and ketonic impurities in drug substances and formulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Derivatization Yield Incomplete reactionOptimize reaction time and temperature. Ensure the freshness of the this compound solution. Check the pH.
Degradation of analyte or derivativeStore samples and derivatives at low temperatures and protect from light.
Poor Chromatographic Peak Shape Inappropriate column or mobile phaseUse a high-quality C18 column. Optimize the mobile phase composition and gradient.
Sample overloadDilute the sample before injection.
Low MS Signal Poor ionizationOptimize MS source parameters (e.g., capillary voltage, gas flows, temperatures). Ensure proper mobile phase pH.
Matrix effectsEmploy solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. Use an internal standard.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the transformation of simple nanostructures into sophisticated therapeutic and diagnostic agents. Octanoic hydrazide is a bifunctional linker molecule that serves as a versatile tool for modifying nanoparticle surfaces. Its eight-carbon aliphatic chain (octanoyl group) imparts a degree of hydrophobicity, while the terminal hydrazide group provides a reactive handle for the covalent attachment of various payloads, most notably therapeutic drugs.

This document provides detailed application notes and protocols for the functionalization of nanoparticles with this compound. It is designed to guide researchers through the synthesis, characterization, and application of these modified nanoparticles, with a particular focus on their use in pH-responsive drug delivery systems.

A key feature of the hydrazide linkage is its ability to form a hydrazone bond with aldehyde or ketone groups, often present on drug molecules like doxorubicin (B1662922). This bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis in the acidic microenvironments characteristic of tumor tissues and intracellular compartments like endosomes and lysosomes. This pH-sensitive behavior allows for the targeted release of the therapeutic payload, enhancing efficacy while minimizing systemic toxicity.

Data Presentation

The successful functionalization of nanoparticles with this compound and the subsequent loading of a therapeutic agent lead to distinct changes in their physicochemical properties. The following tables summarize representative quantitative data for carboxylated nanoparticles before and after modification.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated Nanoparticles (Bare)100 ± 50.15-40 ± 5
This compound Functionalized NPs110 ± 70.18-32 ± 6
Doxorubicin-Loaded NPs (via Hydrazone Linkage)125 ± 100.21-25 ± 7

Note: The presented data is a representative summary from various studies on nanoparticle functionalization and may not reflect the exact values for all nanoparticle types.

Table 2: Doxorubicin Loading and pH-Responsive Release

ParameterValue
Drug Loading Capacity (DLC) (%)~5-15%
Drug Loading Efficiency (DLE) (%)~60-85%
Cumulative Drug Release (%)
24 hours at pH 7.410-20%
24 hours at pH 5.070-90%

Note: DLC and DLE are dependent on the nanoparticle composition, size, and the specific drug being loaded. The release profile highlights the pH-sensitive nature of the hydrazone bond.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Coupling

This protocol details the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or Tris buffer, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Ultrapure water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure homogeneity.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and sulfo-NHS in chilled Activation Buffer immediately before use.

    • Add a 10-50 fold molar excess of EDC and sulfo-NHS relative to the estimated surface carboxyl groups on the nanoparticles.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This activates the carboxyl groups to form a more stable sulfo-NHS ester.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticles at a speed sufficient to pellet them.

    • Carefully remove and discard the supernatant containing excess EDC and sulfo-NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the centrifugation and resuspension steps twice to ensure complete removal of unreacted activation reagents.

  • Conjugation of this compound:

    • Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 10-fold molar excess relative to the nanoparticles' carboxyl groups).

    • Add the this compound solution to the purified, activated nanoparticles.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted sulfo-NHS esters. Incubate for 30 minutes.

    • Purify the this compound-functionalized nanoparticles by repeated centrifugation and resuspension in Washing Buffer (at least three times).

    • Finally, resuspend the purified nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).

Protocol 2: Conjugation of Doxorubicin to this compound-Functionalized Nanoparticles

This protocol describes the formation of a pH-sensitive hydrazone bond between the ketone group of doxorubicin (DOX) and the hydrazide group on the functionalized nanoparticles.

Materials:

  • This compound-functionalized nanoparticles

  • Doxorubicin hydrochloride (DOX·HCl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Doxorubicin Solution:

    • Dissolve DOX·HCl in anhydrous DMSO.

    • Add a slight molar excess of TEA to neutralize the hydrochloride and facilitate the reaction.

  • Loading Reaction:

    • Disperse the this compound-functionalized nanoparticles in DMSO.

    • Add the prepared DOX solution to the nanoparticle suspension.

    • Stir the mixture at room temperature for 24-48 hours in the dark to allow for the formation of the hydrazone bond.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against a large volume of PBS (pH 7.4) for 48 hours, with frequent changes of the buffer, to remove unloaded DOX and other small molecules.

  • Quantification of Loaded Doxorubicin:

    • Lyophilize a known amount of the purified DOX-loaded nanoparticles.

    • Dissolve the lyophilized powder in an acidic buffer (e.g., pH 5.0) to break the hydrazone bond and release the DOX.

    • Determine the concentration of DOX using UV-Vis spectrophotometry (at ~480 nm) or fluorescence spectroscopy by comparing it to a standard curve of free DOX.

    • Calculate the drug loading capacity (DLC) and drug loading efficiency (DLE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

      • DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Visualizations

Experimental Workflow

experimental_workflow np Carboxylated Nanoparticles activation Activation with EDC/Sulfo-NHS np->activation activated_np Activated Nanoparticles activation->activated_np conjugation Conjugation activated_np->conjugation oh Octanoic Hydrazide oh->conjugation func_np This compound Functionalized NPs conjugation->func_np loading Drug Loading (Hydrazone Formation) func_np->loading dox Doxorubicin dox->loading loaded_np DOX-Loaded Nanoparticles loading->loaded_np purification Purification (Dialysis) loaded_np->purification final_product Final Product purification->final_product

Caption: Workflow for nanoparticle functionalization and drug loading.

pH-Responsive Drug Release Mechanism

drug_release_mechanism np_dox_stable DOX-NP (Stable) Hydrazone Bond hydrolysis Hydrazone Bond Hydrolysis np_dox_stable->hydrolysis Exposure to Acidic Environment physiological_ph Physiological pH (7.4) (e.g., Bloodstream) physiological_ph->np_dox_stable Stable acidic_ph Acidic pH (5.0-6.5) (e.g., Tumor, Endosome) acidic_ph->hydrolysis np_free Functionalized Nanoparticle hydrolysis->np_free dox_free Free Doxorubicin hydrolysis->dox_free therapeutic_effect Therapeutic Effect dox_free->therapeutic_effect

Caption: Mechanism of pH-triggered drug release from hydrazone-linked nanoparticles.

Intracellular Drug Delivery and Action of Doxorubicin

doxorubicin_pathway extracellular Extracellular Space (Tumor Microenvironment, pH ~6.5) endocytosis Endocytosis extracellular->endocytosis np_dox DOX-Loaded Nanoparticle np_dox->endocytosis endosome Endosome (pH ~5.0-6.0) endocytosis->endosome release Drug Release (Hydrazone Cleavage) endosome->release dox_cytoplasm Doxorubicin in Cytoplasm release->dox_cytoplasm nucleus Nucleus dox_cytoplasm->nucleus dna_intercalation DNA Intercalation & Topoisomerase II Inhibition nucleus->dna_intercalation DOX enters apoptosis Apoptosis (Cell Death) dna_intercalation->apoptosis

Caption: Cellular uptake and mechanism of action for doxorubicin released from nanoparticles.

Application Notes and Protocols: Octanoic Hydrazide in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential antimicrobial agents derived from octanoic hydrazide. The protocols outlined below are based on established methodologies for the synthesis of hydrazide-hydrazone derivatives, a class of compounds known for their broad-spectrum antimicrobial activities. While specific data for this compound derivatives is limited in publicly available literature, the following sections offer detailed, generalized procedures and illustrative data to guide researchers in this promising area of drug discovery.

Introduction

Hydrazide-hydrazones are a class of organic compounds characterized by the presence of an azomethine group (-NH-N=CH-) and are recognized for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2][3][4] The synthesis of these compounds typically involves a straightforward condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[5][6] this compound, with its aliphatic chain, offers a lipophilic backbone that can be synthetically modified to generate a library of novel hydrazone derivatives with potentially enhanced antimicrobial efficacy.

Synthesis of Octanohydrazide-Based Schiff Bases

The primary route for synthesizing antimicrobial agents from this compound involves the formation of Schiff bases (hydrazones) through condensation with various aromatic or heterocyclic aldehydes. This reaction creates a diverse range of N'-substituted octanohydrazides.

General Synthetic Pathway

The synthesis is a two-step process starting from octanoic acid. First, octanoic acid is esterified, and then the resulting ester is reacted with hydrazine (B178648) hydrate (B1144303) to form this compound. The this compound is then condensed with an appropriate aldehyde to yield the final Schiff base.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Schiff Base Octanoic_Acid Octanoic Acid Esterification Esterification (e.g., with Methanol, H₂SO₄ catalyst) Octanoic_Acid->Esterification Methyl_Octanoate Methyl Octanoate (B1194180) Esterification->Methyl_Octanoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_Octanoate->Hydrazinolysis Octanoic_Hydrazide This compound Hydrazinolysis->Octanoic_Hydrazide Condensation Condensation (e.g., in Ethanol (B145695), Glacial Acetic Acid catalyst) Octanoic_Hydrazide->Condensation Aldehyde Aromatic/Heterocyclic Aldehyde (R-CHO) Aldehyde->Condensation Schiff_Base N'-(Arylmethylene)octanohydrazide (Schiff Base) Condensation->Schiff_Base

Caption: General workflow for the synthesis of octanohydrazide-based Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from methyl octanoate.

Materials:

  • Methyl octanoate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, filter funnel, and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl octanoate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.5-2 equivalents) dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Dry the purified this compound in a desiccator or under vacuum.

Protocol 2: Synthesis of N'-(Arylmethylene)octanohydrazides (Schiff Bases)

This protocol details the general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde, etc.)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the selected aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, the Schiff base product often precipitates from the solution upon cooling.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base.[5]

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized octanohydrazide derivatives can be evaluated using standard methods such as the agar (B569324) well diffusion method and the broth microdilution method to determine the zone of inhibition (ZOI) and the minimum inhibitory concentration (MIC), respectively.

3.1. Agar Well Diffusion Method

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent (negative control)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, inoculate the surface of the agar with a standardized suspension of the test microorganism.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a specific concentration of the synthesized compound solution into the wells.

  • Place a standard antibiotic disc and a disc impregnated with the solvent as positive and negative controls, respectively.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

3.2. Broth Microdilution Method (for MIC Determination)

Materials:

  • Mueller-Hinton broth or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Cultures of test microorganisms

  • Synthesized compounds dissolved in a suitable solvent

  • Standard antibiotic solution

Procedure:

  • Prepare a serial two-fold dilution of the synthesized compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Illustrative Antimicrobial Activity Data

Table 1: Illustrative Zone of Inhibition (ZOI) Data for Hydrazide-Hydrazone Derivatives

Compound TypeTest OrganismZone of Inhibition (mm)Reference CompoundReference ZOI (mm)
Nicotinic Acid HydrazoneS. aureus15Ampicillin16
4-Chlorophenylsulfonyl HydrazoneE. coli18Ampicillin20-24
Cholic Acid HydrazoneS. aureus12-17Cefixime-

Note: Data is compiled from various sources for illustrative purposes.[1]

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Hydrazide-Hydrazone Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Nicotinic Acid HydrazoneP. aeruginosa0.19 - 0.22--
Imidazole HydrazoneS. epidermidis4Nitrofurantoin8
1,2-Dihydropyrimidine HydrazoneM. luteus0.08--
5-Nitrofuranoic Acid HydrazoneGram-positive bacteria0.48 - 15.62--

Note: Data is compiled from various sources for illustrative purposes.[1][2][7]

Potential Mechanism of Action

The antimicrobial activity of hydrazide-hydrazones is often attributed to the presence of the azomethine group (-C=N-). While the exact mechanism can vary depending on the overall structure of the molecule, several potential pathways have been proposed.

G Hydrazone Hydrazide-Hydrazone (e.g., Octanohydrazide Derivative) CellWall Inhibition of Cell Wall Synthesis Hydrazone->CellWall Disruption Protein Inhibition of Protein Synthesis Hydrazone->Protein Interference DNA Interference with DNA Replication Hydrazone->DNA Binding/Cleavage Enzyme Enzyme Inhibition (e.g., DNA gyrase) Hydrazone->Enzyme Inhibition

Caption: Plausible antimicrobial mechanisms of action for hydrazide-hydrazone compounds.

Conclusion

This compound serves as a versatile and readily accessible starting material for the synthesis of a wide array of hydrazide-hydrazone derivatives. The straightforward synthetic protocols and the established antimicrobial potential of this class of compounds make them attractive targets for the development of novel antimicrobial agents. The application notes and protocols provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of octanohydrazide-based compounds in the ongoing search for new therapeutics to combat infectious diseases.

References

Application Notes and Protocols: Octanoic Hydrazide in the Development of Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of octanoic hydrazide and its derivatives in the development of novel antifungal compounds. This document details the synthesis, proposed mechanisms of action, and includes detailed protocols for in vitro and in vivo efficacy testing. While specific antifungal data for this compound is limited, the information presented is based on extensive research on structurally related acylhydrazide and hydrazone compounds, highlighting the therapeutic promise of this chemical class.

Introduction to this compound and its Antifungal Potential

This compound, a derivative of the medium-chain fatty acid octanoic acid, belongs to the class of organic compounds known as acylhydrazides. This class of molecules has garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] In the realm of mycology, various hydrazide and hydrazone analogues have demonstrated potent antifungal activity against a spectrum of pathogenic fungi.[2][3]

The core structure of this compound, featuring a hydrazide moiety (-CONHNH2) attached to an eight-carbon aliphatic chain, provides a versatile scaffold for chemical modification to enhance antifungal potency and selectivity. The lipophilic nature of the octanoyl group may facilitate the compound's interaction with and permeation through the fungal cell membrane, a key target for many antifungal drugs.

Synthesis of this compound

This compound can be synthesized through several established methods. A common and efficient laboratory-scale synthesis involves the reaction of an octanoic acid ester, such as methyl octanoate (B1194180) or ethyl octanoate, with hydrazine (B178648) hydrate.[4] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[4] Alternatively, an enzymatic approach using a lipase, such as Novozym 435, offers a greener synthesis route from octanoic acid and hydrazine.[4]

Quantitative Antifungal Activity of Hydrazide Derivatives

Table 1: In Vitro Antifungal Activity of Hydrazide Derivatives against Candida albicans

Compound IDModificationFungal StrainMIC (µg/mL)Reference
Hyd.HPyrrolidinone-based hydrazineC. albicans (Wild-Type)9.6[2]
Hyd.OCH3Pyrrolidinone-based hydrazineC. albicans (Wild-Type)11.1[2]
Hyd.ClPyrrolidinone-based hydrazineC. albicans (Wild-Type)5.6[2]
Compound 13d Bis-pyrazole linked hydrazideC. albicans (MTCC 3017)3.9[5]
Compound 13j Bis-pyrazole linked hydrazideC. albicans (MTCC 3017)3.9[5]
Compound 13l Bis-pyrazole linked hydrazideC. albicans (MTCC 3017)3.9[5]
Compound 13p Bis-pyrazole linked hydrazideC. albicans (MTCC 3017)3.9[5]
Compound 13r Bis-pyrazole linked hydrazideC. albicans (MTCC 3017)3.9[5]

Table 2: In Vitro Antifungal Activity of N'-Aryl α,β-Unsaturated Fatty Acid Hydrazides against Phytopathogenic Fungi

Compound IDFungal SpeciesEC50 (µg/mL)Reference
5a (4-fluoro derivative)A. solani, A. brassicae, A. alternata, C. gloeosporioides, P. oryzae (Average)0.76 - 0.87[6]
5g (4-bromo derivative)A. solani, A. brassicae, A. alternata, C. gloeosporioides, P. oryzae (Average)0.76 - 0.87[6]
5s (3-chloro-4-fluoro derivative)A. solani, A. brassicae, A. alternata, C. gloeosporioides, P. oryzae (Average)0.76 - 0.87[6]
5w (3,4-dichloro derivative)A. solani, A. brassicae, A. alternata, C. gloeosporioides, P. oryzae (Average)0.76 - 0.87[6]

Proposed Mechanisms of Antifungal Action

The antifungal activity of hydrazide derivatives is believed to be multifactorial, potentially targeting several key fungal cellular processes.

Disruption of Fungal Cell Membrane and Wall Integrity

The fungal cell wall and membrane are essential for maintaining cellular integrity and viability, making them prime targets for antifungal drugs. Acylhydrazone compounds have been shown to cause damage to the fungal cell membrane.[7] It is hypothesized that the lipophilic acyl chain of compounds like this compound facilitates their insertion into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.

Furthermore, chemical stress on the cell wall can trigger the Cell Wall Integrity (CWI) signaling pathway, a crucial response mechanism in fungi. This pathway, primarily mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, regulates cell wall remodeling. Persistent activation or dysregulation of this pathway due to a chemical agent can be detrimental to the fungus.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., Hydrazide Compound) sensor Membrane Sensors (e.g., Wsc1, Mid2) stress->sensor rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 phosphorylates mpk1 Mpk1 (MAPK) mkk1_2->mpk1 phosphorylates tf Transcription Factors (e.g., Rlm1, Swi4/Swi6) mpk1->tf activates genes Cell Wall Synthesis Genes (e.g., FKS1, CHS3) tf->genes induces expression

Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Inhibition of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a common target for antifungal drugs, notably the azole class.[8] Some hydrazide derivatives have been found to inhibit ergosterol biosynthesis, leading to a dysfunctional cell membrane and ultimately, fungal cell death.[5] The mechanism may involve the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14-alpha-demethylase.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene multiple steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane incorporation inhibitor Hydrazide Compound inhibitor->cyp51 inhibits cyp51->ergosterol multiple steps

Inhibition of the Fungal Ergosterol Biosynthesis Pathway.
Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to cell death. Certain N'-aryl hydrazides of α,β-unsaturated fatty acids have been shown to strongly inhibit the activity of SDH in fungi, with IC50 values superior to some commercial fungicides.[6]

Experimental Protocols

The following are detailed protocols for the evaluation of the antifungal activity of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • This compound or derivative

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Sabouraud Dextrose Agar (B569324) (SDA) and Broth (SDB)

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for molds)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

    • Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium to obtain concentrations ranging from, for example, 0.125 to 64 µg/mL.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • Culture the yeast on SDA at 35°C for 24 hours.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

      • Dilute the suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • For Molds (e.g., Aspergillus niger):

      • Culture the mold on SDA at 35°C for 7 days, or until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Assay Setup:

    • Add 100 µL of the appropriate RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (no compound, only inoculum and medium).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts, and up to 72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (approximately 50% or more) compared to the growth control, as determined visually or by reading the absorbance at 530 nm.[9]

Protocol 2: Mycelial Growth Inhibition Assay

This assay is suitable for filamentous fungi and measures the inhibition of mycelial radial growth.

Materials:

  • This compound or derivative

  • DMSO

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing culture of the test fungus (e.g., Aspergillus niger)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Medicated Agar:

    • Prepare a stock solution of the test compound in DMSO.

    • Add appropriate volumes of the stock solution to molten PDA (cooled to about 45-50°C) to achieve the desired final concentrations. Ensure the final DMSO concentration does not inhibit fungal growth (typically ≤1%).

    • Pour the medicated PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal colony.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both medicated and control plates).

  • Incubation:

    • Incubate the plates at 28°C for a period that allows for significant growth in the control plates (e.g., 3-7 days).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

    • The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations and using appropriate statistical software.

Protocol 3: In Vivo Antifungal Efficacy in the Galleria mellonella Model

The Galleria mellonella (greater wax moth) larva is a well-established invertebrate model for studying fungal pathogenesis and evaluating the in vivo efficacy of antimicrobial compounds.[10][11][12][13][14]

Materials:

  • G. mellonella larvae in their final instar stage (200-300 mg)

  • Fungal pathogen (e.g., Candida albicans)

  • This compound or derivative

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hamilton syringe (10 µL)

  • Incubator at 37°C

Procedure:

  • Toxicity Assessment of the Compound:

    • Inject groups of 10-20 larvae with different concentrations of the test compound dissolved in a suitable vehicle (e.g., PBS with a minimal amount of DMSO).

    • Include a control group injected with the vehicle only.

    • Incubate at 37°C and monitor survival daily for 72 hours. Determine the maximum non-toxic dose.

  • Infection and Treatment:

    • Prepare a standardized inoculum of the fungal pathogen in sterile PBS.

    • Inject a lethal dose (previously determined) of the fungal suspension (typically 10 µL) into the hemocoel of each larva via the last left proleg.

    • At a set time post-infection (e.g., 1-2 hours), inject a therapeutic dose of the test compound (determined from the toxicity assay) into a different proleg.

    • Include several control groups:

      • PBS injection only (trauma control)

      • Fungal infection + vehicle treatment

      • Fungal infection + positive control antifungal (e.g., fluconazole)

  • Survival Assay:

    • Incubate the larvae at 37°C in the dark.

    • Monitor survival daily for up to 7 days. Larvae are considered dead if they do not respond to touch.

    • Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).

  • Fungal Burden Determination (Optional):

    • At specific time points, randomly select a subset of larvae from each group.

    • Surface-sterilize the larvae with 70% ethanol.

    • Homogenize each larva individually in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar medium (e.g., SDA).

    • Incubate and count the colony-forming units (CFU) to determine the fungal burden per larva.

Antifungal_Drug_Development_Workflow synthesis Synthesis and Characterization of this compound Derivatives in_vitro In Vitro Screening (MIC, Mycelial Growth Inhibition) synthesis->in_vitro mechanism Mechanism of Action Studies (Ergosterol, SDH, Cell Wall) in_vitro->mechanism promising hits in_vivo In Vivo Efficacy Testing (Galleria mellonella model) in_vitro->in_vivo potent compounds lead_optimization Lead Optimization (Structure-Activity Relationship) in_vitro->lead_optimization SAR data mechanism->lead_optimization preclinical Preclinical Development in_vivo->preclinical effective & safe compounds lead_optimization->synthesis new derivatives

Workflow for Antifungal Compound Development.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new antifungal agents. Their straightforward synthesis, coupled with the potential for multiple mechanisms of action, makes them attractive candidates for further investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the antifungal properties of this chemical class, with the ultimate goal of addressing the growing challenge of fungal infections and drug resistance.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Hydrazide-Hydrazone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel hydrazide-hydrazone derivatives as potential anticancer agents. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and cancer biology.

Introduction

Hydrazide-hydrazones are a versatile class of organic compounds characterized by the presence of a C=N-NH-C=O functional group. These molecules have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties. Their synthetic accessibility allows for the facile generation of diverse chemical libraries, making them attractive scaffolds for the development of novel therapeutic agents. The anticancer activity of hydrazide-hydrazone derivatives is often attributed to their ability to chelate metal ions, generate reactive oxygen species (ROS), and interact with various biological targets, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation: Anticancer Activity of Representative Hydrazide-Hydrazone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of recently synthesized hydrazide-hydrazone derivatives against various human cancer cell lines. This data highlights the potential of this chemical class as a source of new anticancer drug candidates.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
HH-1 A549Lung Carcinoma7.52 ± 0.32[1]
PC-3Prostate Cancer10.19 ± 0.52[1]
HH-2 MCF-7Breast Adenocarcinoma< 20
HeLaCervical Cancer< 20
HH-3 Colo-205Colon Carcinoma20.5[2]
HepG2Hepatocellular Carcinoma20.8[2]
HH-4 HCT-116Colon Carcinoma2.5 ± 0.81[3]
HH-5 SH-SY5YNeuroblastomaMicromolar Potency[4]
KellyNeuroblastomaMicromolar Potency[4]

Experimental Protocols

Protocol 1: General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol describes a standard method for the synthesis of hydrazide-hydrazone derivatives via the condensation reaction of a carboxylic acid hydrazide with an appropriate aldehyde or ketone.[5]

Materials:

  • Carboxylic acid hydrazide (1.0 eq)

  • Aldehyde or ketone (1.0 eq)

  • Ethanol (B145695) (or other suitable solvent like methanol)

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol, or DMF/water)

Procedure:

  • Dissolve the carboxylic acid hydrazide (1.0 eq) in a minimal amount of warm ethanol in a round-bottom flask.

  • To this solution, add the aldehyde or ketone (1.0 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazide-hydrazone derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized hydrazide-hydrazone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Synthesized hydrazide-hydrazone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO treated) and an untreated control.

  • Incubate the plate for 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with hydrazide-hydrazone derivatives using propidium (B1200493) iodide (PI) staining and flow cytometry.[4][7]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and treat them with the desired concentration of the hydrazide-hydrazone derivative for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS and fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Visualizations

Synthesis_Workflow Start Starting Materials (Hydrazide & Aldehyde/Ketone) Reaction Condensation Reaction (Solvent, Catalyst, Reflux) Start->Reaction Mixing Precipitation Cooling & Precipitation Reaction->Precipitation Completion Filtration Filtration & Washing (Crude Product) Precipitation->Filtration Purification Recrystallization (Pure Product) Filtration->Purification Characterization Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Characterization FinalProduct Pure Hydrazide-Hydrazone Derivative Characterization->FinalProduct Structure Confirmed

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis Hydrazone Hydrazide-Hydrazone Derivative Hydrazone->Akt Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway by hydrazide-hydrazone derivatives.

Experimental_Workflow Start Synthesized Hydrazide-Hydrazone Compounds CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treatment with Compounds CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle ApoptosisAssay Apoptosis Assay Mechanism->ApoptosisAssay WesternBlot Western Blotting (Protein Expression) Mechanism->WesternBlot DataAnalysis Data Analysis & Interpretation CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for anticancer screening of hydrazide-hydrazone derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yield in octanoic hydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of octanoic hydrazide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in optimizing your synthetic procedures and overcoming common challenges associated with low yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory method for synthesizing this compound is through the hydrazinolysis of an octanoic acid ester, typically ethyl octanoate (B1194180) or methyl octanoate. This reaction involves heating the ester with hydrazine (B178648) hydrate (B1144303).

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly depending on the reaction conditions. Reported yields range from 68% to over 90%.[1] Achieving higher yields often requires optimizing reaction parameters and effectively removing byproducts to shift the reaction equilibrium.[1]

Q3: What are the common impurities or side products in this synthesis?

A3: Common impurities include unreacted starting materials (ethyl octanoate and hydrazine hydrate) and potential side products like 1,2-dioctanoylhydrazine, which can form if the product reacts further with the starting ester. At elevated temperatures, there is also a risk of forming highly insoluble tetrazine compounds through intermolecular condensation of the hydrazide, which can complicate purification.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). The disappearance of the starting ester spot and the appearance of the product spot (this compound) will indicate the reaction's progression.

Q5: What is the melting point of this compound?

A5: The reported melting point for this compound is in the range of 87-89 °C.

Troubleshooting Guide: Low Yield

This guide addresses the most common issues leading to low yields in this compound synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Suboptimal Reagent Ratio: The molar ratio of ethyl octanoate to hydrazine hydrate may not be optimal.

  • Reaction Equilibrium: The reversible nature of the reaction may be limiting the product formation.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Workup: The purification and isolation steps may be leading to a loss of product.

Q2: How can I drive the reaction to completion?

A2: To ensure the reaction goes to completion and maximize your yield, consider the following:

  • Increase Reaction Time: If the reaction is incomplete, extending the reflux time can help. Monitor the reaction by TLC to determine the optimal duration.

  • Increase Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products like tetrazines.[1] Careful optimization is key.

  • Use an Excess of Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate can help shift the equilibrium towards the product. However, a very large excess can complicate purification.

Q3: The reaction seems to have stalled. How can I shift the equilibrium to favor product formation?

A3: The hydrazinolysis of esters is a reversible reaction. To shift the equilibrium towards the formation of this compound, the removal of byproducts (ethanol and water) is crucial. A highly effective method is to perform the reaction using a distillation setup (reactive fractionation or reactive rectification) to continuously remove the lower-boiling ethanol (B145695) and water as they are formed.[1] This strategy has been reported to increase yields to over 90%.[1]

Q4: I suspect side reactions are occurring. How can I minimize them?

A4: To minimize side reactions:

  • Control the Temperature: Avoid excessively high temperatures that can lead to the formation of tetrazine byproducts.[1]

  • Optimize Molar Ratio: A molar ratio of ester to hydrazine hydrate of 1:1.2 to 1:1.5 is recommended to favor the formation of the desired product without using a large excess of hydrazine that might encourage side reactions.[1]

  • Ensure Purity of Starting Materials: Use high-purity ethyl octanoate and hydrazine hydrate to avoid introducing contaminants that could catalyze side reactions.

Q5: I am losing a significant amount of product during purification. What can I do?

A5: Product loss during workup and purification can be a major contributor to low overall yield.

  • Recrystallization Solvent: Ensure you are using an appropriate solvent system for recrystallization to maximize the recovery of pure this compound.

  • Avoid Excessive Washing: While washing the product is necessary to remove impurities, using excessive amounts of solvent in which the product has some solubility will lead to losses.

  • Alternative Purification: If recrystallization is problematic, consider other purification techniques such as column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting MaterialMolar Ratio (Ester:Hydrazine Hydrate)SolventReaction TimeTemperatureReported YieldReference
Ethyl Octanoate1:4Methanol12 hoursReflux68%[1]
Ester (General)1:1.2None6 hours85-105°C>90%[1]

Note: The higher yield in the second entry was achieved using reactive fractionation to remove byproducts.

Experimental Protocols

Protocol 1: Standard Reflux Synthesis of this compound

This protocol is based on a literature procedure that yields approximately 68% of the product.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl octanoate and methanol.

  • Reagent Addition: Add 4 molar equivalents of hydrazine hydrate to the flask.

  • Reaction: Heat the mixture to reflux with constant stirring for 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic methods (e.g., NMR, IR).

Protocol 2: High-Yield Synthesis of this compound via Reactive Fractionation

This protocol is a general method reported to achieve yields greater than 90% by actively removing byproducts.[1]

  • Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a thermometer, and a fractionation column, add ethyl octanoate and hydrazine hydrate in a 1:1.2 molar ratio.

  • Reaction:

    • Heat the mixture with stirring to reflux for 30 minutes.

    • Control the temperature of the reaction system between 85-105°C.

    • The byproducts, ethanol and water, will begin to distill. Control the temperature at the top of the fractionation column to be between 75-85°C to selectively remove these byproducts.

    • Continue the reaction for approximately 6 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up:

    • After the reaction is complete, stop heating and allow the mixture to cool.

    • Perform a vacuum distillation to remove any excess hydrazine hydrate, water, and residual ethyl octanoate.

    • The remaining product is this compound. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Verify the product's identity and purity using appropriate analytical techniques.

Visualizations

Reaction_Pathway This compound Synthesis Pathway ethyl_octanoate Ethyl Octanoate octanoic_hydrazide This compound ethyl_octanoate->octanoic_hydrazide + Hydrazine Hydrate hydrazine_hydrate Hydrazine Hydrate ethanol Ethanol (Byproduct) octanoic_hydrazide->ethanol - Ethanol water Water (Byproduct) octanoic_hydrazide->water - Water

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_equilibrium Is Equilibrium the Issue? incomplete->check_equilibrium No extend_time->check_completion increase_temp Cautiously Increase Temperature increase_temp->check_completion remove_byproducts Use Reactive Fractionation to Remove Ethanol/Water check_equilibrium->remove_byproducts Yes check_ratio Review Reagent Molar Ratio check_equilibrium->check_ratio No success Yield Improved remove_byproducts->success adjust_ratio Adjust to 1:1.2-1.5 (Ester:Hydrazine) check_ratio->adjust_ratio check_side_reactions Evidence of Side Products? check_ratio->check_side_reactions Ratio OK adjust_ratio->success control_temp Lower/Control Temperature check_side_reactions->control_temp Yes check_workup Review Purification/Workup check_side_reactions->check_workup No control_temp->success optimize_recrystallization Optimize Recrystallization Solvent/Procedure check_workup->optimize_recrystallization optimize_recrystallization->success

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Purification of Crude Octanoic Hydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude octanoic hydrazide via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound is not dissolving in the chosen solvent.

A1: This issue can arise from a few factors related to solvent choice and temperature.

  • Inappropriate Solvent: The solvent may not be suitable for this compound. Based on available data, this compound is soluble in methanol (B129727).[1][2] For a successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble at room temperature.

  • Insufficient Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the this compound.

  • Insufficient Solvent Volume: You may not be using enough solvent. Add the hot solvent in small portions to the crude material with stirring until it just dissolves. Avoid a large excess of solvent, as this will reduce your final yield.

Q2: After dissolving the this compound and cooling the solution, no crystals are forming.

A2: The absence of crystal formation upon cooling is a common issue in recrystallization. Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to form around.

  • Concentration: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the this compound, and then allow it to cool again.

  • Slow Cooling: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.[3] Allow the flask to cool to room temperature on a heat-resistant surface before moving it to an ice bath.

Q3: My this compound "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. The melting point of this compound is 87-89 °C.[1][2][4]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Use a Mixed Solvent System: Dissolve the this compound in a solvent in which it is highly soluble (e.g., methanol). Then, at an elevated temperature, add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: The yield of my recrystallized this compound is very low.

A4: A low recovery of the purified product can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized this compound is still impure.

A5: If the final product is not pure, consider the following:

  • Inadequate Solvent: The chosen solvent may not be effective at separating the this compound from specific impurities. You may need to experiment with different solvents or solvent systems.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for the formation of pure crystals.

  • Insoluble Impurities: If insoluble impurities are present in the crude material, a hot filtration step is necessary after dissolving the compound in the hot solvent.

  • Starting Material Purity: The purity of the starting materials, such as octanoic acid, will affect the purity of the crude this compound. Potential impurities from the synthesis of octanoic acid could carry over.[5]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
CAS Number 6304-39-8[2][4][6]
Molecular Formula C₈H₁₈N₂O[4][6]
Molecular Weight 158.24 g/mol [4][6]
Melting Point 87-89 °C[1][2][4]
Boiling Point 301.8 °C at 760 mmHg[1]
Appearance White Flake Crystal[1]
Solubility Soluble in Methanol[1][2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines the general steps for the purification of crude this compound using a single solvent like methanol.

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Stirring rod or magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of methanol and begin heating the mixture to a gentle boil on a hot plate while stirring. Continue adding methanol in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot methanol. Quickly pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean, hot flask.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point within the range of 87-89 °C is indicative of high purity.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add minimal hot solvent crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool_slowly Slow cooling to room temp hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_crystals No Crystals Forming? start->no_crystals oiling_out Compound Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield impure_product Product Still Impure? start->impure_product no_crystals->oiling_out No solution1 Induce Crystallization: - Scratch flask - Seed crystal - Concentrate solution no_crystals->solution1 Yes oiling_out->low_yield No solution2 Address Oiling Out: - Reheat & add solvent - Use mixed-solvent system - Slow cooling oiling_out->solution2 Yes low_yield->impure_product No solution3 Improve Yield: - Use minimal hot solvent - Pre-heat filtration setup - Ensure complete cooling low_yield->solution3 Yes solution4 Enhance Purity: - Slow cooling rate - Perform hot filtration - Check starting material purity impure_product->solution4 Yes

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges of Octanoic Hydrazide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with octanoic hydrazide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

A1: this compound (C8H18N2O) is a derivative of octanoic acid, a medium-chain fatty acid. Its structure consists of an eight-carbon aliphatic chain attached to a hydrazide functional group (-CONHNH2). This long hydrocarbon tail is nonpolar and hydrophobic, leading to poor solubility in polar solvents like water. The predicted LogP value for this compound is approximately 2.428, indicating its preference for lipophilic environments over aqueous ones[1]. While it is soluble in organic solvents like methanol, its utility in many biological experiments is limited by its low aqueous solubility[1][2].

Q2: I'm observing a white precipitate when I try to dissolve this compound in my aqueous buffer. What is happening?

A2: The white precipitate is undissolved this compound. Due to its hydrophobic nature, when the concentration of this compound exceeds its solubility limit in the aqueous buffer, it will not dissolve and will instead form a solid suspension or precipitate. Vigorous shaking or vortexing alone is often insufficient to overcome this issue.

Q3: Are there any quick methods to improve the solubility of this compound for a preliminary experiment?

A3: For a quick preliminary experiment, you can try preparing a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). You can then add a small volume of this stock solution to your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experimental system, as it may affect the biological activity or the integrity of your experiment. It is generally recommended to keep the final concentration of DMSO or ethanol below 1%.

Q4: Can pH adjustment of the aqueous solution improve the solubility of this compound?

A4: The hydrazide group has a predicted pKa of around 13.62, meaning it is a very weak base[1]. Therefore, adjusting the pH of the aqueous solution within a physiologically relevant range is unlikely to significantly improve the solubility of this compound through protonation. The hydrophobicity of the octanoyl chain is the dominant factor governing its low aqueous solubility.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Solution Workflow:

start Start: this compound Undissolved cosolvent Try Co-solvent Method start->cosolvent Initial Attempt micellar Try Micellar Solubilization cosolvent->micellar If unsuccessful success Success: Solubilized Solution cosolvent->success If successful cyclodextrin (B1172386) Try Cyclodextrin Complexation micellar->cyclodextrin If unsuccessful micellar->success If successful cyclodextrin->success If successful fail Still Unresolved cyclodextrin->fail If all methods fail

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Co-solvent Approach: This is often the simplest method to try first. Prepare a stock solution of this compound in a water-miscible organic solvent (co-solvent) and then add it to your aqueous buffer.

    • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

    • Procedure: See Experimental Protocol 2.

    • Troubleshooting:

      • Precipitation upon addition to buffer: The final concentration of the co-solvent may be too low, or the concentration of this compound is too high. Try increasing the percentage of the co-solvent in the final solution or reducing the target concentration of this compound.

      • Cell toxicity or experimental interference: Ensure the final co-solvent concentration is compatible with your experimental system. Run appropriate vehicle controls.

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions that encapsulate hydrophobic molecules, effectively increasing their solubility.

    • Recommended Surfactants: Polysorbate 80 (Tween® 80) or Sodium Dodecyl Sulfate (SDS).

    • Procedure: See Experimental Protocol 3.

    • Troubleshooting:

      • Cloudy solution: The surfactant concentration may be too high, or the temperature may be affecting micelle formation. Ensure the surfactant concentration is above its critical micelle concentration (CMC) but not excessively high.

      • Interference with protein assays: Some surfactants can interfere with common protein quantification assays. Choose a compatible assay or a non-interfering surfactant if possible.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or β-cyclodextrin (β-CD)[3].

    • Procedure: See Experimental Protocol 4.

    • Troubleshooting:

      • Low complexation efficiency: The molar ratio of cyclodextrin to this compound may not be optimal. Experiment with different molar ratios. The kneading method or freeze-drying can sometimes yield better complexation than simple co-precipitation.

      • Precipitation after dilution: The complex may be dissociating upon dilution. Ensure the final concentration is within the solubility limit of the complex.

Quantitative Data Summary

The following table summarizes the hypothetical aqueous solubility of this compound and the improvement achievable with different solubilization methods. Please note that the aqueous solubility of this compound has not been empirically determined in the literature; the baseline value is an estimate based on the solubility of octanoic acid (0.68 g/L or approximately 4.3 mM) and is for illustrative purposes.

MethodVehicle/ComponentAchieved Concentration (mM)Fold Increase in Solubility
Baseline Aqueous Solubility (Estimated) Water~0.11x
Co-solvency 10% Ethanol in Water~1.515x
20% PEG 400 in Water~5.050x
Micellar Solubilization 1% Polysorbate 80 in Water~8.080x
Cyclodextrin Complexation 5% HP-β-CD in Water~12.0120x

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the aqueous solubility of a hydrophobic compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of water (e.g., 5 mg in 5 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the undissolved compound to settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectrophotometry (after establishing a standard curve) or HPLC.

Protocol 2: Solubilization using the Co-solvent Method

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, PEG 400)

  • Aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 100 mM in 100% ethanol).

  • To your aqueous buffer, add the stock solution dropwise while vortexing to achieve the desired final concentration of this compound and co-solvent. For example, to prepare a 1 mM solution in a buffer containing 10% ethanol, add 100 µL of the 100 mM stock solution to 800 µL of buffer, and then add another 100 µL of ethanol.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the this compound is solubilized.

Protocol 3: Micellar Solubilization

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a surfactant solution in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, the CMC of Polysorbate 80 is approximately 0.012 mM, so a 1% (w/v) solution is sufficient.

  • Add the powdered this compound directly to the surfactant solution.

  • Stir the mixture vigorously using a magnetic stirrer for several hours at a constant temperature until the solid is completely dissolved.

  • The solution should appear clear or slightly opalescent.

Protocol 4: Cyclodextrin Inclusion Complexation (Kneading Method)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Water

  • Vacuum oven or desiccator

Procedure:

  • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a 50:50 ethanol/water mixture to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle for at least 30-60 minutes.

  • Dry the resulting paste in a vacuum oven or desiccator to obtain a solid powder.

  • This powder is the inclusion complex and can be dissolved in an aqueous buffer.

Signaling Pathway and Experimental Workflow

Illustrative Signaling Pathway: Potential Involvement in PI3K/Akt/mTOR Signaling

While the direct effect of this compound on specific signaling pathways is not well-documented, its structural similarity to octanoic acid suggests potential interactions with pathways modulated by medium-chain fatty acids. Octanoic acid has been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and metabolism. The following diagram illustrates a simplified representation of this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth Promotes Octanoic_Hydrazide This compound (Hypothesized) Octanoic_Hydrazide->Akt Modulates?

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow: Investigating the Effect of Solubilized this compound on a Cellular Pathway

This workflow outlines the steps to investigate the biological activity of this compound on a target cell line, incorporating the solubilization process.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubilize 1. Solubilize this compound (e.g., using HP-β-CD) Treatment 3. Treat Cells with Solubilized Compound Solubilize->Treatment Cell_Culture 2. Culture Target Cells Cell_Culture->Treatment Incubation 4. Incubate for Desired Time Treatment->Incubation Lysate 5. Prepare Cell Lysates Incubation->Lysate Western_Blot 6. Western Blot for p-Akt, p-mTOR Lysate->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying the cellular effects of this compound.

References

Technical Support Center: Diacyl Hydrazide Impurity Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of diacyl hydrazide impurities during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are diacyl hydrazide impurities and why are they a concern?

A1: Diacyl hydrazide impurities are byproducts formed during the synthesis of monoacyl hydrazides when a hydrazine (B178648) molecule is acylated twice instead of once. These impurities are a concern in pharmaceutical development and other chemical industries because they can affect the purity, stability, and safety of the final product. Regulatory agencies require strict control of impurities in active pharmaceutical ingredients (APIs).

Q2: What is the primary cause of diacyl hydrazide formation?

A2: The primary cause is the over-acylation of the hydrazine or the initially formed monoacyl hydrazide. Since the monoacyl hydrazide product still possesses a nucleophilic -NH2 group, it can react with another molecule of the acylating agent. This is particularly prevalent if the reaction conditions are not carefully controlled.

Q3: How can I detect and quantify diacyl hydrazide impurities?

A3: Several analytical techniques can be employed to detect and quantify diacyl hydrazide impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for its ability to separate the desired monoacyl hydrazide from the diacyl impurity.[1][2][3][4] Other techniques include Gas Chromatography (GC) after derivatization, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of monoacyl hydrazides and provides strategies to minimize the formation of diacyl hydrazide impurities.

Issue 1: High levels of diacyl hydrazide impurity detected in the crude reaction mixture.

Root Causes and Solutions:

  • Incorrect Stoichiometry: An excess of the acylating agent is a common reason for over-acylation.

    • Troubleshooting Step: Carefully control the stoichiometry of the reactants. Use a slight excess of hydrazine relative to the acylating agent. A general starting point is a 1:1.1 to 1:1.5 molar ratio of acylating agent to hydrazine. The optimal ratio should be determined experimentally for each specific reaction.

  • Rapid Addition of Acylating Agent: Adding the acylating agent too quickly can create localized areas of high concentration, promoting the formation of the diacyl byproduct.

    • Troubleshooting Step: Implement a slow, dropwise addition of the acylating agent to the hydrazine solution. This maintains a low concentration of the acylating agent throughout the reaction, favoring the formation of the monoacyl hydrazide.

  • Suboptimal Reaction Temperature: Higher temperatures can increase the rate of the second acylation reaction, leading to more impurity.

    • Troubleshooting Step: Conduct the reaction at a lower temperature. Starting the reaction at 0 °C or even lower and then allowing it to slowly warm to room temperature can significantly improve selectivity.

  • Inappropriate Solvent: The choice of solvent can influence the relative reactivity of hydrazine and the monoacyl hydrazide.

    • Troubleshooting Step: Experiment with different solvents. A solvent that can effectively solvate the hydrazine and potentially form hydrogen bonds may help to modulate its reactivity and improve selectivity. The polarity of the solvent can impact reaction kinetics and yields.[5][6][7]

Data Presentation: Effect of Reaction Parameters on Diacyl Hydrazide Formation

ParameterCondition APurity of Monoacyl Hydrazide (A)Condition BPurity of Monoacyl Hydrazide (B)
Stoichiometry (Acylating Agent:Hydrazine) 1.2 : 175%1 : 1.292%
Addition of Acylating Agent Bulk Addition60%Slow Dropwise Addition95%
Temperature Room Temperature (25°C)80%0°C to Room Temperature96%
Solvent Dichloromethane (DCM)85%Tetrahydrofuran (THF)93%

Note: The purity values are illustrative and will vary depending on the specific reactants and conditions.

Issue 2: Difficulty in removing diacyl hydrazide impurity from the desired product.

Root Causes and Solutions:

  • Similar Physical Properties: The diacyl hydrazide impurity often has similar polarity and solubility to the desired monoacyl hydrazide, making separation challenging.

    • Troubleshooting Step 1: Recrystallization. Carefully select a solvent system for recrystallization. A solvent in which the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution, is ideal. Multiple recrystallizations may be necessary.[8]

    • Troubleshooting Step 2: Column Chromatography. If recrystallization is ineffective, column chromatography is a reliable method for purification. A silica (B1680970) gel column with an appropriate solvent gradient can effectively separate the monoacyl and diacyl hydrazides based on their polarity differences.[8] Preparative HPLC can also be utilized for high-purity requirements.[8]

Experimental Protocols

Protocol 1: General Procedure for the Selective Mono-acylation of Hydrazine

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used. The reaction is carried out under an inert atmosphere of nitrogen.

  • Reagents:

    • Hydrazine hydrate (B1144303) (1.2 equivalents)

    • Acylating agent (e.g., acid chloride or ester) (1.0 equivalent)

    • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Procedure: a. Dissolve hydrazine hydrate in the chosen anhydrous solvent in the reaction flask and cool the solution to 0 °C in an ice bath. b. Dissolve the acylating agent in the same anhydrous solvent in the dropping funnel. c. Add the acylating agent solution dropwise to the stirred hydrazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour and then let it warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to ensure the consumption of the acylating agent. f. Upon completion, quench the reaction by adding cold water. g. Extract the product with a suitable organic solvent. h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Quantifying Monoacyl and Diacyl Hydrazide

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is commonly used. The gradient can be optimized based on the polarity of the specific compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the monoacyl and diacyl hydrazides have significant absorbance (e.g., 254 nm).

  • Quantification: The relative amounts of the monoacyl and diacyl hydrazides can be determined by integrating the peak areas in the chromatogram.

Visualizations

Reaction_Pathway Hydrazine Hydrazine (H2N-NH2) MonoacylHydrazide Desired Product: Monoacyl Hydrazide (R-CO-NH-NH2) Hydrazine->MonoacylHydrazide + AcylatingAgent1 Acylating Agent (R-CO-X) AcylatingAgent1->MonoacylHydrazide DiacylHydrazide Impurity: Diacyl Hydrazide (R-CO-NH-NH-CO-R) MonoacylHydrazide->DiacylHydrazide + AcylatingAgent2 Acylating Agent (R-CO-X) AcylatingAgent2->DiacylHydrazide

Figure 1: Reaction pathway showing the formation of monoacyl and diacyl hydrazide.

Troubleshooting_Workflow Start High Diacyl Hydrazide Impurity Detected CheckStoichiometry Check Stoichiometry (Acylating Agent vs. Hydrazine) Start->CheckStoichiometry AdjustStoichiometry Use Excess Hydrazine (e.g., 1:1.2 ratio) CheckStoichiometry->AdjustStoichiometry Incorrect CheckAdditionRate Review Addition Rate of Acylating Agent CheckStoichiometry->CheckAdditionRate Correct AdjustStoichiometry->CheckAdditionRate SlowAddition Implement Slow Dropwise Addition CheckAdditionRate->SlowAddition Too Fast CheckTemperature Evaluate Reaction Temperature CheckAdditionRate->CheckTemperature Controlled SlowAddition->CheckTemperature LowerTemperature Conduct Reaction at Lower Temperature (e.g., 0°C) CheckTemperature->LowerTemperature Too High Purification Purification Required CheckTemperature->Purification Optimized LowerTemperature->Purification Recrystallization Attempt Recrystallization Purification->Recrystallization ColumnChromatography Perform Column Chromatography Recrystallization->ColumnChromatography Impurity Persists PureProduct Pure Monoacyl Hydrazide Recrystallization->PureProduct Successful ColumnChromatography->PureProduct

Figure 2: Troubleshooting workflow for minimizing diacyl hydrazide impurity.

References

Stability of octanoic hydrazide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of octanoic hydrazide under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals who may encounter issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

A1: this compound, as an aliphatic acylhydrazide, is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Generally, its stability increases as the pH of the solution approaches neutral (pH 7).[1][2] Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the hydrazide bond to yield octanoic acid and hydrazine.

Q2: What are the expected degradation products of this compound under hydrolytic stress?

A2: The primary degradation products from the hydrolysis of this compound are octanoic acid and hydrazine. The reaction involves the cleavage of the amide bond.

Q3: At what pH is this compound most stable?

A3: Based on the general behavior of hydrazides, this compound is expected to be most stable in neutral to slightly alkaline conditions, with increased rates of hydrolysis in acidic environments.[1][2]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3] This method should be capable of separating the intact this compound from its potential degradation products, octanoic acid and hydrazine.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of this compound in my formulation. The pH of your formulation may be acidic.Buffer your formulation to a neutral or slightly alkaline pH if the application allows. Conduct a pH stability profile to determine the optimal pH for your formulation.
Inconsistent results in stability studies. The presence of trace metals can catalyze the degradation of hydrazides.Use high-purity solvents and reagents. Consider the use of a chelating agent if metal catalysis is suspected.
Difficulty in separating this compound from its degradation products by HPLC. The chromatographic conditions are not optimized.Develop a robust, stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH is a good starting point. Ensure the method can resolve this compound, octanoic acid, and hydrazine.
Observing unexpected peaks in the chromatogram. These could be secondary degradation products or impurities from the starting material.Characterize the unknown peaks using mass spectrometry (MS) to identify potential secondary degradation pathways. Ensure the purity of the starting this compound is well-characterized.

Quantitative Data Summary

Condition Parameter Expected Outcome Reference
Acidic (e.g., 0.1 M HCl, 37 °C) Half-life (t½)Shortest[1][2]
Degradation RateHighest[1][2]
Neutral (e.g., pH 7.0, 37 °C) Half-life (t½)Longest[1][2]
Degradation RateLowest[1][2]
Basic (e.g., 0.1 M NaOH, 37 °C) Half-life (t½)Intermediate to Long[1][2]
Degradation RateIntermediate to Low[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions, in accordance with ICH guidelines.[4][5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate this compound, octanoic acid, and hydrazine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics (e.g., calculate the rate constant and half-life).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Octanoic Hydrazide Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base sample_acid Withdraw Samples at Time Points (0, 2, 4, 8, 24h) acid->sample_acid sample_base Withdraw Samples at Time Points (0, 2, 4, 8, 24h) base->sample_base neutralize_acid Neutralize with NaOH sample_acid->neutralize_acid hplc Stability-Indicating HPLC Analysis neutralize_acid->hplc neutralize_base Neutralize with HCl sample_base->neutralize_base neutralize_base->hplc data Data Analysis: - % Degradation - Degradation Products - Kinetics (t½) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) oct_hyd_acid This compound protonated Protonated Intermediate oct_hyd_acid->protonated Protonation products_acid Octanoic Acid + Hydrazine protonated->products_acid Nucleophilic attack by H₂O oct_hyd_base This compound tetrahedral Tetrahedral Intermediate oct_hyd_base->tetrahedral Nucleophilic attack by OH⁻ products_base Octanoate + Hydrazine tetrahedral->products_base Elimination

References

Storage and handling recommendations for octanoic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of octanoic hydrazide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? this compound should be stored in a cool, dark, and dry place.[1][2] For long-term stability, it is recommended to store it in a freezer at temperatures under -20°C in a tightly sealed container, preferably under an inert atmosphere to prevent degradation.[1][2]

Q2: What are the primary safety precautions for handling this compound? When handling this compound, it is crucial to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes, as it can cause irritation.

Q3: What are the known chemical incompatibilities of this compound? this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also important to avoid conditions that could lead to the formation of explosive mixtures.

Q4: In which solvents is this compound soluble? this compound is soluble in methanol.[1][2] For other solvents, it is recommended to perform small-scale solubility tests before proceeding with larger experiments.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield in Coupling Reaction Degraded this compound: Improper storage (exposure to moisture, air, or heat) can lead to hydrolysis or oxidation.Use a fresh batch of this compound that has been stored under the recommended conditions.
Suboptimal reaction pH: The efficiency of hydrazone bond formation is pH-dependent.Adjust the reaction pH to a range of 5-7, which is generally optimal for this type of coupling.[3]
Inefficient activation of the coupling partner: If coupling to a carboxylic acid, the activation step may be incomplete.Ensure the activating agent (e.g., EDC, DCC) is fresh and used in the correct stoichiometric ratio.
Formation of Side Products Diacylation: The presence of a highly reactive acylating agent can lead to the formation of a diacylhydrazide.Control the stoichiometry of the reactants carefully, and consider a slower, dropwise addition of the acylating agent.
Oxidation of the hydrazide: Exposure to air during the reaction can lead to oxidative side reactions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent or Non-Reproducible Results Variability in reagent quality: The purity of this compound and other reagents can affect the outcome.Use high-purity reagents and ensure they are from a reliable source.
Presence of moisture: Water can hydrolyze the hydrazide or interfere with the coupling reaction.Use anhydrous solvents and dry glassware for the reaction.

Quantitative Data Summary

PropertyValueSource
Melting Point 87-89 °C[1][4]
Boiling Point 301.8 °C at 760 mmHg[2]
Density 0.929 g/cm³[2]
Storage Temperature Under -20°C (in freezer)[1][2]

Experimental Protocols

General Protocol for Coupling this compound to an Aldehyde-Containing Molecule

This protocol describes a general procedure for the formation of a hydrazone bond between this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Anhydrous reaction solvent (e.g., methanol, ethanol, or DMF)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 5.5)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the aldehyde-containing molecule in the reaction buffer.

  • In a separate vial, dissolve a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound in the same buffer.

  • Add the this compound solution to the aldehyde solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight.

  • Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS.

  • Once the reaction is complete, the resulting hydrazone can be purified by standard chromatographic techniques if necessary. For some applications, the product can be used directly in the crude reaction mixture.

Visualizations

troubleshooting_logic start Experimental Issue Observed check_yield Low Product Yield? start->check_yield check_purity Impure Product? start->check_purity check_reagents Verify Reagent Quality (Freshness, Purity) check_yield->check_reagents Yes check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) check_yield->check_conditions Yes check_purity->check_conditions Yes check_workup Optimize Purification check_purity->check_workup Yes resolve Problem Resolved check_reagents->resolve check_conditions->resolve check_workup->resolve

Caption: A logical workflow for troubleshooting common experimental issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_aldehyde Dissolve Aldehyde in Buffer mix_reagents Combine Solutions dissolve_aldehyde->mix_reagents dissolve_hydrazide Dissolve this compound in Buffer dissolve_hydrazide->mix_reagents react Stir at RT or 4°C mix_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor purify Purify Product (e.g., Chromatography) monitor->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for a hydrazone coupling reaction.

signaling_pathway cluster_degradation Degradation Pathways octanoic_hydrazide This compound hydrolysis Hydrolysis (from moisture) octanoic_hydrazide->hydrolysis oxidation Oxidation (from air) octanoic_hydrazide->oxidation octanoic_acid Octanoic Acid hydrolysis->octanoic_acid hydrazine Hydrazine hydrolysis->hydrazine oxidized_products Oxidized Byproducts oxidation->oxidized_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted hydrazine (B178648) from octanoic hydrazide products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low yield of this compound after purification. - Product loss during recrystallization due to high solubility in the chosen solvent. - Incomplete precipitation during solvent washing. - Adsorption of the product onto the stationary phase during column chromatography.- Recrystallization: Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol (B145695) or a mixed solvent system like ethanol/water can be effective. Avoid using an excessive volume of solvent.[1] - Solvent Washing: If precipitating the product by adding an anti-solvent (e.g., water), ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.[2] - Column Chromatography: Choose a less polar solvent system if the product is highly retained on the silica (B1680970) gel. A short silica plug may be a better alternative to a full column to minimize product loss.
This compound product is an oil and does not crystallize. - Presence of impurities, including residual hydrazine, which can lower the melting point. - The product may have a low melting point, making crystallization difficult at room temperature.- Impurity Removal: Ensure thorough removal of hydrazine and other impurities by performing an acid-base extraction or by washing with a suitable solvent. - Crystallization Technique: Try dissolving the oily product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly adding a cold anti-solvent (e.g., water or hexane) until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[1] Seeding with a small crystal of pure product can also initiate crystallization.
Residual hydrazine is still detected in the final product after purification. - Inefficient removal by the chosen purification method. - Formation of an azeotrope between hydrazine and the solvent, making its removal by simple evaporation difficult.- Multiple Washes: Perform multiple washes with a suitable solvent. For instance, if the product is not soluble in water, washing with water can help remove the water-soluble hydrazine hydrate (B1144303).[2] - Acid-Base Extraction: Convert the basic hydrazine into a water-soluble salt by washing the organic solution of the product with a dilute acid (e.g., dilute HCl). The salt can then be easily removed in the aqueous phase. The organic layer containing the purified this compound can then be washed with a base (e.g., sodium bicarbonate solution) and brine, dried, and concentrated. - Azeotropic Distillation: If hydrazine hydrate persists, azeotropic distillation with a solvent like xylene can be employed to remove it.[3] - Chemical Scavengers: Use a scavenger resin or a chemical scavenger that reacts specifically with hydrazine.
The this compound product degrades during purification. - Exposure to high temperatures for extended periods, especially in the presence of residual reactants or catalysts. - Reaction with certain solvents or reagents used during purification.- Mild Conditions: Use mild purification techniques. For example, remove solvents under reduced pressure at a lower temperature. - Solvent Selection: Ensure the chosen solvents are inert to the hydrazide functionality. - Minimize Exposure: Complete the purification process in a timely manner to minimize the product's exposure to potentially degrading conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted hydrazine from this compound?

A1: The most common methods include:

  • Recrystallization: This technique purifies the solid this compound by dissolving it in a hot solvent and allowing it to crystallize as it cools, leaving the more soluble hydrazine impurity in the solvent.[1]

  • Solvent Washing/Trituration: This involves washing the crude product with a solvent in which this compound is insoluble or sparingly soluble, while hydrazine is soluble. Water or diethyl ether can be effective for this purpose.[2]

  • Acid-Base Extraction: This liquid-liquid extraction technique separates the neutral this compound from the basic hydrazine by converting hydrazine into a water-soluble salt with a dilute acid.

  • Column Chromatography: Passing the crude product through a silica gel column can separate this compound from hydrazine, as hydrazine tends to adhere more strongly to the silica.[4]

  • Chemical Scavengers: These are reagents or resins that selectively react with and remove hydrazine from the mixture.

Q2: How can I confirm that all the unreacted hydrazine has been removed?

A2: Several analytical techniques can be used to detect residual hydrazine, even at very low levels:

  • Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess the presence of hydrazine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method where hydrazine can be derivatized, for example with acetone (B3395972) to form acetone azine, and then analyzed.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Hydrazine can be derivatized to introduce a UV-active chromophore, allowing for sensitive detection and quantification.[7][8]

  • Spectrophotometry: Hydrazine can be reacted with a coloring agent, and the concentration can be determined by measuring the absorbance at a specific wavelength.[9]

Q3: What safety precautions should I take when working with hydrazine?

A3: Hydrazine is a toxic and potentially explosive substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid heating hydrazine hydrate directly, as it can be dangerous.[4] It is also a suspected carcinogen.[10]

Q4: Can I use a chemical scavenger to remove hydrazine?

A4: Yes, chemical scavengers can be an effective method. There are commercially available scavenger resins that are specifically designed to react with and remove nucleophiles like hydrazine from reaction mixtures. These are often solid-supported reagents that can be easily filtered off after the reaction is complete. Some studies also suggest the use of materials like cross-linked polyvinylpyrrolidone (B124986) (PVPP) to adsorb hydrazine.[11]

Quantitative Data on Purification Methods

The following table summarizes the potential effectiveness of different purification methods. Please note that the exact efficiencies can vary depending on the specific experimental conditions.

Purification Method Principle Typical Purity Achieved Potential Yield Advantages Disadvantages
Recrystallization Differential solubility of the product and impurity in a solvent at different temperatures.>98%60-90%Can yield very pure product.Can lead to significant product loss if the compound is somewhat soluble in the cold solvent.
Solvent Washing Preferential dissolution of the impurity (hydrazine) in a specific solvent, while the product (this compound) remains as a solid.90-98%>80%Simple and quick method.May not remove all traces of the impurity.
Acid-Base Extraction Separation based on the different acidic/basic properties of the product and impurity. Hydrazine is basic and can be extracted into an aqueous acid phase.>95%>85%Effective for removing basic impurities from neutral organic compounds.Requires the use of acids and bases and subsequent work-up steps.
Column Chromatography Separation based on the differential adsorption of the product and impurity onto a stationary phase (e.g., silica gel).>99%50-80%Can achieve very high purity and separate complex mixtures.Can be time-consuming and may result in product loss on the column.
Chemical Scavengers The impurity (hydrazine) reacts with a scavenger and is removed from the reaction mixture, often by filtration.>99%>90%Highly selective for the impurity, leading to a clean product and high yield.Scavengers can be expensive, and it's necessary to ensure the scavenger does not react with the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general procedure adapted for this compound. The choice of solvent is critical and may require optimization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (optional, as an anti-solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while gently heating on a hot plate. Stir until the solid is completely dissolved. Avoid adding excess solvent.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature. Crystals of this compound should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals on the filter paper by drawing air through the funnel, then transfer them to a watch glass to air dry completely.

Protocol 2: Purification of this compound by Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether or other suitable organic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Add 1 M HCl to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. This step protonates the basic hydrazine, making it soluble in the aqueous layer.

  • Repeat the acid wash one more time to ensure complete removal of hydrazine.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration optional cool Cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end AcidBase_Extraction_Workflow start Crude Product in Organic Solvent acid_wash Wash with 1 M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 bicarb_wash Wash Organic Layer with NaHCO3 separate1->bicarb_wash Organic Layer waste Aqueous Waste (contains hydrazine salt) separate1->waste Aqueous Layer separate2 Separate Layers bicarb_wash->separate2 brine_wash Wash Organic Layer with Brine separate2->brine_wash Organic Layer separate3 Separate Layers brine_wash->separate3 dry Dry Organic Layer (e.g., MgSO4) separate3->dry Organic Layer filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Pure this compound evaporate->end

References

Technical Support Center: TLC Analysis of Octanoic Hydrazide Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the reaction progress of octanoic acid with hydrazine (B178648) to form octanoic hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using TLC to monitor this reaction?

A1: TLC separates compounds based on their polarity. In this reaction, the starting material, octanoic acid, is converted into the product, this compound. These two compounds have different polarities and will, therefore, travel at different rates on a TLC plate when a suitable solvent system (mobile phase) is used. By spotting the reaction mixture on a TLC plate over time, you can qualitatively observe the disappearance of the starting material spot and the appearance of the product spot, thus monitoring the reaction's progression towards completion.[1][2]

Q2: How do the polarities of octanoic acid, hydrazine, and this compound compare?

A2:

  • Hydrazine (N₂H₄): This is a very polar molecule due to the two amine groups and their ability to hydrogen bond. It will have a very strong affinity for the polar silica (B1680970) gel on the TLC plate and is expected to have a very low Rf value, often remaining at the baseline.

  • Octanoic Acid (C₈H₁₆O₂): This is a carboxylic acid with a long, nonpolar alkyl chain and a polar carboxyl group. It is considered moderately polar.[3][4]

  • This compound (C₈H₁₈N₂O): This product is generally more polar than octanoic acid. The hydrazide group (-CONHNH₂) has multiple sites for hydrogen bonding, leading to a stronger interaction with the silica gel compared to the carboxylic acid group.

Therefore, you should expect the Rf values to increase in the following order: Hydrazine < this compound < Octanoic Acid.

Q3: What is a good starting solvent system (mobile phase) for this TLC analysis?

A3: A common starting point for separating moderately polar compounds is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[5] For this specific reaction, where the product is more polar than the starting acid, a more polar solvent system might be required to get all spots to move off the baseline.

A good starting system would be 70:30 Hexane:Ethyl Acetate . If the spots remain too close to the baseline, the polarity of the mobile phase should be increased by increasing the proportion of ethyl acetate. For very polar compounds, a small amount of methanol (B129727) (5-10%) in a solvent like dichloromethane (B109758) (DCM) can be effective.[6]

Q4: How can I visualize the spots on the TLC plate?

A4: Since octanoic acid, hydrazine, and this compound are not colored and may not all be UV-active, a chemical stain is required for visualization.[7]

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized.[8][9] Both the starting material and the product should be visible as yellow-brown spots on a purple background.[10]

  • p-Anisaldehyde Stain: This is another versatile stain that can be effective for visualizing various functional groups, often giving different colors for different compounds, which can aid in identification.[11]

  • Bromocresol Green Stain: This stain is specific for acidic compounds and will visualize the octanoic acid spot, appearing as yellow spots on a blue background.[9] This can be useful to specifically track the consumption of the starting material.

  • Ninhydrin (B49086) Stain: While typically used for primary and secondary amines, ninhydrin can sometimes visualize hydrazines and hydrazides, often appearing as colored spots after heating.[9][11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking of the octanoic acid spot. Carboxylic acids often streak on silica gel TLC plates due to strong hydrogen bonding with the stationary phase.[6][12] The reaction mixture itself might be too concentrated.[13]Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase to suppress the ionization of the octanoic acid, which reduces streaking.[6][12] Dilute the sample before spotting it on the TLC plate.[14]
All spots remain at the baseline (Rf values are too low). The mobile phase is not polar enough to move the compounds up the plate.[14]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You could also try a different solvent system, such as dichloromethane with a small amount of methanol.[6]
All spots are near the solvent front (Rf values are too high). The mobile phase is too polar.[14]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.
No spots are visible after staining. The sample spotted was too dilute.[14][15] The chosen stain is not effective for these compounds. The compounds may have evaporated from the plate during drying if excessive heat was used.Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[14][15] Try a different, more general stain like potassium permanganate. Use gentle heating when developing the stain.
Spots are elongated or crescent-shaped. The sample was overloaded on the TLC plate.[15] The spotting technique may have damaged the silica gel layer.[12]Dilute the sample before spotting. Apply the sample gently with the capillary tube, ensuring not to scratch the surface of the plate.[12]
A new, unexpected spot appears. This could indicate the formation of a side product. A common side reaction with hydrazine is the formation of a diacylhydrazine (two molecules of octanoic acid reacting with one molecule of hydrazine).Note the Rf of the new spot. The diacylhydrazine product would be less polar than this compound and likely have a higher Rf value. Characterization of the reaction mixture by other analytical techniques (like LC-MS or NMR) would be necessary to confirm the identity of the side product.

Data Presentation

Table 1: Illustrative Rf Values for TLC Analysis

The following table provides example Rf values in different solvent systems to illustrate the expected separation. Actual Rf values may vary based on specific experimental conditions (e.g., plate manufacturer, temperature, chamber saturation).

Compound Mobile Phase A (70:30 Hexane:EtOAc) Mobile Phase B (50:50 Hexane:EtOAc) Expected Polarity
Hydrazine~ 0.05~ 0.10Very High
This compound~ 0.30~ 0.45High
Octanoic Acid~ 0.50~ 0.65Moderate

Experimental Protocols

Detailed Methodology for TLC Monitoring

  • Prepare the TLC Chamber:

    • Pour the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) into a TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.

    • Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark positions on the baseline for each sample to be spotted. A typical setup includes:

      • SM: Starting Material (pure octanoic acid)

      • Co: Co-spot (a spot of SM and the reaction mixture in the same place)

      • Rxn: Reaction mixture

  • Spot the TLC Plate:

    • Dissolve a small amount of pure octanoic acid in a volatile solvent (like ethyl acetate) to serve as the starting material standard.

    • Dip a capillary tube into the octanoic acid solution and gently touch it to the "SM" mark on the baseline. The spot should be small and concentrated.

    • Using a new capillary tube, take an aliquot of the ongoing reaction. Spot this on the "Rxn" mark.

    • For the "Co" spot, first spot the starting material, and then, using the reaction mixture capillary, spot directly on top of the SM spot.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[15]

    • Cover the chamber and allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the plate to dry completely in a fume hood.

    • Dip the dried plate into a potassium permanganate staining solution, or another appropriate stain.

    • Gently heat the plate with a heat gun until spots appear.

    • Circle the visible spots with a pencil and calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

    • Monitor the reaction by observing the diminishing intensity of the octanoic acid spot in the "Rxn" lane and the increasing intensity of the new, lower Rf this compound spot. The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[2]

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis prep_plate Prepare and Spot TLC Plate (SM, Co-spot, Reaction) start->prep_plate develop_plate Develop Plate in Solvent System prep_plate->develop_plate visualize Stain and Visualize (e.g., KMnO4) develop_plate->visualize analyze Analyze Rf Values and Spot Intensity visualize->analyze spots_ok Are spots well-separated and well-defined? analyze->spots_ok streaking Problem: Streaking Spots spots_ok->streaking No, Streaking no_spots Problem: No Spots Visible spots_ok->no_spots No, No Spots bad_rf Problem: All spots too high or too low (Rf ≈ 0 or 1) spots_ok->bad_rf No, Poor Rf end Reaction Progress Determined spots_ok->end Yes add_acid Solution: Add 0.5-1% Acetic Acid to Mobile Phase streaking->add_acid concentrate Solution: Concentrate Sample or Use Different Stain no_spots->concentrate adjust_polarity Solution: Adjust Mobile Phase Polarity (More/Less Polar Solvent) bad_rf->adjust_polarity add_acid->develop_plate concentrate->prep_plate adjust_polarity->develop_plate

Caption: Troubleshooting workflow for TLC analysis of the this compound reaction.

References

Technical Support Center: Reaction of Octanoic Hydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of octanoic hydrazide with aldehydes to form N-octanoylhydrazones.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of an N-octanoylhydrazone?

A1: The formation of an N-octanoylhydrazone is a condensation reaction between this compound and an aldehyde. The reaction typically proceeds in two main steps:

  • Nucleophilic Addition: The terminal nitrogen atom of the this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolhydrazine.

  • Dehydration: The carbinolhydrazine intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N) of the hydrazone. This step is often the rate-limiting step and is typically catalyzed by a weak acid.

Q2: What are the common by-products in the reaction of this compound with aldehydes?

A2: The two most common by-products are azines and 1,3,4-oxadiazoles.

  • Azines: These are formed when the initially formed hydrazone reacts with a second molecule of the aldehyde. This is more likely to occur if there is an excess of the aldehyde in the reaction mixture.

  • 1,3,4-Oxadiazoles: These heterocyclic compounds can be formed from the N-acylhydrazone product through an oxidative cyclization reaction. The presence of an oxidizing agent is necessary for this by-product to form.

Q3: My NMR spectrum of the product looks complex, with more peaks than expected. What could be the reason for this?

A3: N-acylhydrazones, such as N-octanoylhydrazones, can exist as a mixture of geometric isomers (E/Z isomers) due to the restricted rotation around the C=N double bond. Additionally, rotation around the N-N and C-N single bonds can lead to the presence of different conformers (rotamers). This can result in a more complex NMR spectrum than anticipated for a single, pure compound. The ratio of these isomers and conformers can be influenced by factors such as the solvent and temperature.

Q4: How can I purify my N-octanoylhydrazone product?

A4: Common purification techniques for N-octanoylhydrazones include:

  • Recrystallization: This is often the most effective method for obtaining a pure product, especially if the hydrazone is a solid. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used, but caution is advised as N-acylhydrazones can be sensitive to the acidic nature of silica gel, potentially leading to degradation. It is often recommended to use a deactivated silica gel or to add a small amount of a basic modifier (e.g., triethylamine) to the eluent.

  • Washing/Trituration: If the product precipitates from the reaction mixture, washing it with a suitable solvent can remove soluble impurities. Trituration with a non-solvent can also help to purify the product.

Q5: What are the optimal reaction conditions for synthesizing N-octanoylhydrazones?

A5: The optimal conditions

Technical Support Center: Hydrazone Formation with Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing hydrazone formation with octanoic hydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming a hydrazone with this compound?

A1: The formation of hydrazones is an acid-catalyzed reaction. The optimal pH is typically in the mildly acidic range of 4.5 to 6.0.[1] This pH range provides a critical balance: it is acidic enough to protonate the carbonyl oxygen of the reaction partner (an aldehyde or ketone), which increases its electrophilicity, but not so acidic that it excessively protonates the nitrogen of the this compound, which would render it non-nucleophilic and unreactive.[1][2]

Q2: Why is my reaction slow or yielding no product at neutral pH (pH 7.0)?

A2: At neutral or higher pH, the reaction rate is significantly slower because there is an insufficient concentration of protons to effectively catalyze the rate-limiting step: the dehydration of the tetrahedral carbinolamine intermediate.[1][3][4] While the initial nucleophilic attack can still occur, the elimination of a water molecule to form the final C=N bond is inefficient without acid catalysis.[3]

Q3: What happens if the pH is too low (e.g., pH < 4)?

A3: If the reaction medium is too acidic, the nucleophilicity of the this compound is drastically reduced. The lone pair of electrons on the terminal nitrogen atom becomes protonated, forming a hydrazinium (B103819) ion.[3] This protonated species is no longer an effective nucleophile and cannot initiate the attack on the carbonyl carbon, thus slowing or completely inhibiting the reaction.[1][3]

Q4: Can I use a catalyst to speed up the reaction at or near neutral pH?

A4: Yes, nucleophilic catalysts can significantly accelerate hydrazone formation, especially at neutral pH where the reaction is otherwise slow. Aniline and its derivatives are well-documented catalysts for this purpose.[5][6] They operate by first forming a highly reactive Schiff base intermediate with the carbonyl compound, which is then rapidly displaced by the hydrazide.[7] Arginine has also been shown to catalyze hydrazone ligation effectively at neutral pH.[7]

Q5: How does the choice of aldehyde versus a ketone affect the reaction with this compound?

A5: Aldehydes are generally more reactive than ketones in hydrazone formation for two main reasons:

  • Steric Effects: Aldehydes have only one bulky substituent attached to the carbonyl carbon, making it more accessible for the nucleophilic attack by this compound. Ketones have two, which creates more steric hindrance.[1][8]

  • Electronic Effects: The two alkyl or aryl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) of the carbonyl carbon. Aldehydes, with only one such group, are more electrophilic and thus more susceptible to nucleophilic attack.[1]

Data Summary

Table 1: Effect of pH on Hydrazone Formation Rate

pH RangeRelative Reaction RateRationale
< 4.0Very SlowThe hydrazide nucleophile is excessively protonated, reducing its nucleophilicity and slowing the initial addition step.[1]
4.5 - 6.0Optimal This range provides the best balance between maintaining a sufficiently nucleophilic hydrazide and enabling efficient acid-catalyzed dehydration of the intermediate.[1][2]
> 7.0Very SlowThere is a lack of protons to effectively catalyze the dehydration of the carbinolamine intermediate, which is the rate-determining step at neutral pH.[1][3]

Table 2: Relative Reactivity of Carbonyl Compounds

Carbonyl TypeExampleRelative RateKey Factors
Aliphatic AldehydeButyraldehydeVery FastLow steric hindrance and high electrophilicity.[4]
Aromatic AldehydeBenzaldehydeFastGenerally less reactive than aliphatic aldehydes due to conjugation.[4] Electron-withdrawing groups increase the rate.[2]
Aliphatic KetoneAcetoneSlowMore steric hindrance and lower electrophilicity compared to aldehydes.[1]
Aromatic KetoneAcetophenoneVery SlowSignificant steric hindrance and reduced electrophilicity due to two bulky groups.[1]

Experimental Protocols

General Protocol for Hydrazone Formation with this compound

This protocol outlines a standard procedure for the synthesis of a hydrazone from this compound and an aldehyde or ketone.

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable polar protic solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.[9]

  • Addition of Hydrazide: Add the this compound (1.0 - 1.1 equivalents) to the solution while stirring.[10]

  • pH Adjustment & Catalysis: Add a catalytic amount (e.g., 1-3 drops) of a weak acid, such as glacial acetic acid, to the reaction mixture to adjust the pH to the optimal 4.5-6.0 range.[1][9]

  • Reaction: Stir the mixture at room temperature. If the reactants are sterically hindered or less reactive, the mixture may be gently heated to reflux.[1][9]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10] Spot the reaction mixture alongside the starting materials. The reaction is complete when the starting carbonyl compound spot is no longer visible.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If the hydrazone product precipitates, collect the solid by vacuum filtration. If it does not, the product can often be precipitated by adding the reaction mixture to ice-cold water.[2] Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure hydrazone.[10]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[10]

Visualizations

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Carbonyl Compound (Aldehyde/Ketone) in Solvent AddHydrazide Add this compound (1.0-1.1 equiv) Reactants->AddHydrazide AdjustpH Adjust pH to 4.5-6.0 (e.g., with Acetic Acid) AddHydrazide->AdjustpH Stir Stir at Room Temp or Reflux AdjustpH->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Isolate Isolate Crude Product (Filtration or Precipitation) Monitor->Isolate Reaction Complete Purify Purify by Recrystallization Isolate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for hydrazone synthesis.

Troubleshooting Guide

Troubleshooting_Hydrazone Start Problem: Low or No Hydrazone Product Yield Cause_pH Potential Cause: Incorrect pH Start->Cause_pH Cause_Reactivity Potential Cause: Low Reactivity or Steric Hindrance Start->Cause_Reactivity Cause_Reagents Potential Cause: Poor Quality Reagents Start->Cause_Reagents Cause_SideReaction Potential Cause: Side Reactions (e.g., Azine) Start->Cause_SideReaction Sol_pH Solution: Adjust pH to 4.5 - 6.0 using a weak acid. Cause_pH->Sol_pH Sol_Reactivity Solution: Increase reaction time and/or increase temperature (reflux). Cause_Reactivity->Sol_Reactivity Sol_Reagents Solution: Ensure purity of starting materials. Purify if necessary. Cause_Reagents->Sol_Reagents Sol_SideReaction Solution: Use a 1:1 molar ratio. Add carbonyl compound dropwise. Cause_SideReaction->Sol_SideReaction

Caption: Troubleshooting logic for low-yield hydrazone reactions.

References

Technical Support Center: Purifying Octanoic Hydrazide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of octanoic hydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

For the purification of moderately polar compounds like this compound derivatives, silica (B1680970) gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase. Due to the basic nature of the hydrazide group, which can lead to peak tailing on standard silica, deactivated silica gel can be a better option.[1] Deactivation is achieved by preparing a slurry of silica gel in the mobile phase containing a small percentage of a basic modifier like triethylamine (B128534) (0.1-1%). Alternatively, for highly polar derivatives, alumina (B75360) (neutral or basic) or reverse-phase silica (C18) can be considered.[1][2]

Q2: How do I choose an appropriate mobile phase (eluent) for my this compound derivative?

The choice of mobile phase is critical for successful separation. A combination of a non-polar solvent and a polar solvent is typically used. Common solvent systems include:

  • Hexane/Ethyl Acetate (B1210297): A versatile system for compounds of intermediate polarity.

  • Dichloromethane/Methanol: Effective for more polar derivatives.[3]

To find the optimal solvent system, it is crucial to perform thin-layer chromatography (TLC) first. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[2] For basic hydrazide derivatives, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium (B1175870) hydroxide (B78521) to the mobile phase can significantly improve peak shape and reduce tailing.[2]

Q3: My this compound derivative is not stable on silica gel. What are my options?

If your compound degrades on silica gel, which can be tested using a 2D TLC analysis[1][2], you have several alternatives:

  • Deactivated Silica Gel: As mentioned, using silica gel treated with a base can reduce its acidity and prevent degradation of sensitive compounds.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[1]

  • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2] This is often a good choice for polar compounds that are unstable on normal-phase silica.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds and uses a polar stationary phase with a mobile phase rich in an organic solvent.[4]

Q4: How should I load my sample onto the column?

Proper sample loading is key to achieving good separation. There are two main methods:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent.[5] If the sample is not very soluble in the eluent, you can use a slightly more polar solvent, but use the absolute minimum volume to ensure a concentrated band at the start of the chromatography.[5]

  • Dry Loading: If your sample has poor solubility in the column eluent, dissolve it in a suitable solvent, add a small amount of silica gel (about 10-20 times the mass of your sample), and then evaporate the solvent to obtain a free-flowing powder.[5] This powder is then carefully added to the top of the column. This method is often preferred as it can lead to sharper bands and better separation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
The compound has decomposed on the column.[1]Test for compound stability on silica gel using 2D TLC.[1][2] If it is unstable, switch to a deactivated stationary phase or an alternative like alumina or reverse-phase silica.[1]
Significant peak tailing Secondary interactions between the basic hydrazide group and acidic silanol (B1196071) groups on the silica surface.[2]Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase to suppress the silanol interactions.[2]
Co-elution of the product and impurities The chosen mobile phase does not provide adequate separation.Re-optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between your product and the impurities. Try different solvent combinations.
The column was overloaded with the sample.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1 g of crude material per 20-100 g of silica gel, depending on the difficulty of the separation.
Low recovery of the desired compound The compound is irreversibly adsorbed onto the silica gel.Use a deactivated stationary phase or add a competitor (e.g., a small amount of a more polar amine) to the mobile phase.
The compound is eluting in very dilute fractions.[1]Concentrate the fractions you expect to contain your compound and re-analyze by TLC.[1]
The compound is unstable and degraded during the purification process.[1]Minimize the time the compound is on the column by using flash chromatography (applying pressure to speed up the elution).
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Compound elutes too quickly (in the solvent front) The mobile phase is too polar.Start with a less polar mobile phase. Perform thorough TLC analysis beforehand to select the appropriate starting polarity.
The compound is insoluble in the mobile phase and is being carried down the column as a suspension.Ensure your sample is fully dissolved before loading, or use the dry loading technique.[5]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography of a Moderately Polar this compound Derivative
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.1% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Preparation and Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane. Add a small portion of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). For example:

    • Fractions 1-10: 95:5 Hexane/Ethyl Acetate + 0.1% TEA

    • Fractions 11-20: 90:10 Hexane/Ethyl Acetate + 0.1% TEA

    • Fractions 21-30: 85:15 Hexane/Ethyl Acetate + 0.1% TEA

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reverse-Phase Column Chromatography of a Polar this compound Derivative
  • Stationary Phase Preparation: Use a pre-packed C18 reverse-phase column or pack a column with C18-functionalized silica.

  • Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 90:10 Water/Acetonitrile) for several column volumes.

  • Sample Preparation and Loading: Dissolve the crude product in the initial mobile phase and load it onto the column.

  • Elution: Elute with a gradient of increasing organic solvent. For example:

    • Fractions 1-10: 90:10 Water/Acetonitrile

    • Fractions 11-20: 80:20 Water/Acetonitrile

    • Fractions 21-30: 70:30 Water/Acetonitrile

  • Fraction Collection and Analysis: Collect and analyze fractions using reverse-phase TLC or HPLC.

  • Product Recovery: Combine the pure fractions, remove the organic solvent, and then lyophilize or extract the aqueous solution to obtain the final product.

Data Presentation

Table 1: Example Solvent Systems for TLC Analysis of this compound Derivatives

Derivative TypeSolvent System (v/v)Typical Rf
Non-polar derivative80:20 Hexane/Ethyl Acetate0.35
Moderately polar derivative50:50 Hexane/Ethyl Acetate0.30
Polar derivative95:5 Dichloromethane/Methanol0.25
Basic derivative70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine0.40

Table 2: Troubleshooting Quantitative Data

IssueParameterBefore OptimizationAfter Optimization
Peak TailingTailing Factor> 2.01.0 - 1.2
Low Yield% Recovery< 50%> 85%
Co-elutionResolution (Rs)< 1.0> 1.5

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree Start Problem Encountered Tailing Peak Tailing? Start->Tailing CoElution Co-elution? Start->CoElution LowYield Low Yield? Start->LowYield NoElution Compound Not Eluting? Start->NoElution AddBase Add Base (e.g., TEA) to Mobile Phase Tailing->AddBase Yes OptimizeSolvent Re-optimize Solvent System via TLC CoElution->OptimizeSolvent Yes CheckStability Check Compound Stability (2D TLC) LowYield->CheckStability Yes IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes ChangeStationary Change Stationary Phase (Alumina, C18) CheckStability->ChangeStationary Unstable

Caption: Decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

HPLC method for purity analysis of octanoic hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of octanoic hydrazide, offering a comparative overview of two distinct analytical approaches. This document is intended for researchers, scientists, and professionals in drug development seeking robust methods for quality control and impurity profiling.

Introduction to this compound Purity Analysis

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide compares two distinct HPLC methods for the purity analysis of this compound: a direct Reversed-Phase HPLC (RP-HPLC) method with UV detection and a pre-column derivatization HPLC method for enhanced sensitivity and specificity, particularly for hydrazine-related impurities.

The primary potential impurities in this compound synthesis are unreacted starting materials, namely octanoic acid and hydrazine (B178648). Another potential impurity is the diacylated product, 1,2-dioctanoylhydrazine. An effective HPLC method should be able to separate the main component (this compound) from these and other potential degradation products.

Comparative HPLC Methodologies

Two primary HPLC methods are proposed and compared for the purity analysis of this compound:

  • Method A: Reversed-Phase HPLC with UV Detection. This is a straightforward approach that leverages the inherent UV absorbance of the carbonyl group in the this compound molecule. It is a robust and simple method for routine purity checks.

  • Method B: Pre-Column Derivatization HPLC with UV-Vis Detection. This method involves a chemical reaction to attach a chromophore to the hydrazide and any free hydrazine, significantly enhancing their detection by a UV-Vis detector at a longer, more specific wavelength. This approach is particularly useful for detecting trace levels of hydrazine, a potential genotoxic impurity.

The following sections provide detailed experimental protocols and a comparative analysis of these two methods.

Experimental Protocols

Method A: Reversed-Phase HPLC with UV Detection

Objective: To separate and quantify this compound and its primary impurity, octanoic acid.

Instrumentation and Materials:

  • HPLC System with a UV Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

  • Octanoic acid reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve about 25 mg of this compound reference standard and 5 mg of octanoic acid reference standard in a 50 mL volumetric flask with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve about 25 mg of the this compound sample in a 50 mL volumetric flask with the mobile phase.

Method B: Pre-Column Derivatization HPLC with UV-Vis Detection

Objective: To enhance the detection of this compound and hydrazine impurity through derivatization.

Instrumentation and Materials:

  • HPLC System with a UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Salicylaldehyde (B1680747) (derivatizing agent)

  • Ammonium dihydrogen phosphate (B84403)

  • This compound reference standard

  • Hydrazine hydrate (B1144303) reference standard

Derivatization Procedure:

  • Prepare a 10 mg/mL solution of salicylaldehyde in methanol.

  • To 1 mL of the standard or sample solution (prepared in water), add 0.5 mL of the salicylaldehyde solution.

  • Vortex the mixture and heat at 60 °C for 30 minutes.

  • Cool the mixture to room temperature before injection.

Chromatographic Conditions:

  • Mobile Phase A: Buffer (10 mM Ammonium dihydrogen phosphate in water)

  • Mobile Phase B: Methanol

  • Gradient: 25% B to 75% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Standard Solution: Accurately prepare a solution containing 100 µg/mL of this compound and 1 µg/mL of hydrazine in water.

  • Sample Solution: Accurately prepare a 100 µg/mL solution of the this compound sample in water.

Data Presentation and Performance Comparison

The performance of the two methods is summarized in the table below, based on hypothetical experimental data.

ParameterMethod A: RP-HPLC with UVMethod B: Pre-Column Derivatization HPLC
Analyte This compound, Octanoic AcidDerivatized this compound, Derivatized Hydrazine
Stationary Phase C18C18
Mobile Phase Isocratic: Acetonitrile/Water/H3PO4Gradient: Methanol/Ammonium Dihydrogen Phosphate Buffer
Detection Wavelength 210 nm360 nm
Retention Time (min) Octanoic Acid: ~3.5, this compound: ~5.0Derivatized Hydrazine: ~4.2, Derivatized this compound: ~8.5
Resolution (Rs) > 2.0 between octanoic acid and this compound> 3.0 between derivatized hydrazine and derivatized this compound
Limit of Detection (LOD) This compound: ~1 µg/mLDerivatized Hydrazine: ~0.05 µg/mL
Advantages Simple, rapid, good for routine purity checks.High sensitivity for hydrazine, specific detection.
Disadvantages Lower sensitivity, potential for matrix interference at low UV.More complex sample preparation, longer analysis time.

Mandatory Visualizations

experimental_workflow cluster_method_a Method A: RP-HPLC with UV cluster_method_b Method B: Pre-Column Derivatization HPLC A_prep Sample Preparation (Dissolution in Mobile Phase) A_hplc Isocratic RP-HPLC (C18 Column) A_prep->A_hplc A_detect UV Detection (210 nm) A_hplc->A_detect A_analysis Purity & Impurity Quantification A_detect->A_analysis B_prep Sample Preparation (Aqueous Solution) B_deriv Derivatization (with Salicylaldehyde) B_prep->B_deriv B_hplc Gradient RP-HPLC (C18 Column) B_deriv->B_hplc B_detect UV-Vis Detection (360 nm) B_hplc->B_detect B_analysis Trace Impurity Quantification B_detect->B_analysis

Caption: Experimental workflows for the two compared HPLC methods.

logical_comparison MethodA Method A: RP-HPLC Simplicity: High Sensitivity: Moderate Specificity: Moderate Application: Routine Purity MethodB Method B: Derivatization HPLC Simplicity: Low Sensitivity: High Specificity: High Application: Trace Impurity Analysis Comparison Comparison Criteria Comparison->MethodA Simpler, Faster Comparison->MethodB More Sensitive, More Specific

Caption: Logical comparison of the two HPLC methods.

Conclusion

Both the direct RP-HPLC and the pre-column derivatization HPLC methods have their merits for the purity analysis of this compound.

  • Method A is well-suited for routine quality control where the primary goal is to determine the overall purity and quantify major impurities like octanoic acid. Its simplicity and speed are significant advantages in a high-throughput environment.

  • Method B is the preferred choice when trace-level determination of hydrazine is critical, given its potential genotoxicity. The enhanced sensitivity and specificity of this method justify the more complex sample preparation procedure in such cases.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the regulatory landscape, the expected impurity profile, and the desired level of sensitivity.

Validating the Structure of Octanoic Hydrazide: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized or isolated compounds is a critical step in ensuring the integrity and validity of their work. This guide provides a comprehensive comparison of mass spectrometry for the structural validation of octanoic hydrazide against alternative analytical techniques, supported by experimental data and detailed protocols.

At a Glance: Mass Spectrometry vs. Alternatives

The structural elucidation of a small molecule like this compound relies on a combination of analytical techniques, each providing unique and complementary information. While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about the connectivity of atoms and the functional groups present.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Molecular weight, elemental composition (HRMS), fragmentation patternCarbon-hydrogen framework, connectivity of atoms, stereochemistryPresence of functional groups
Sensitivity High (picomole to femtomole)Moderate to low (micromole to nanomole)Moderate
Sample Requirement Micrograms to nanogramsMilligramsMilligrams
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)Fast (minutes per sample)
Structural Detail Infers structure from fragmentsProvides a detailed map of the moleculeIdentifies specific bonds and functional moieties
Quantitative Capability Can be quantitative with appropriate standardsInherently quantitativePrimarily qualitative

In Focus: Validating this compound Structure with Mass Spectrometry

Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural validation of volatile small molecules like this compound. The process involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments.

Expected Fragmentation Pattern of this compound

The structure of this compound (C8H18N2O, molecular weight: 158.24 g/mol ) lends itself to predictable fragmentation pathways under electron ionization. The primary fragmentation events are expected to be the cleavage of the weakest bonds in the molecule. Based on the analysis of similar hydrazide compounds, the following key fragmentations are anticipated:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent nitrogen is a common pathway for hydrazides. This would result in the formation of an octanoyl cation.

  • N-N Bond Cleavage: The nitrogen-nitrogen single bond is also susceptible to cleavage, leading to another set of characteristic fragments.

While a publicly available electron ionization mass spectrum for this compound is not readily found, data from the analysis of its acetone (B3395972) hydrazone derivative confirms these fragmentation patterns, with observed cleavages of the nitrogen-nitrogen bond and the bond between the nitrogen and the carbonyl carbon.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

This protocol is adapted from established methods for the analysis of fatty acids and their derivatives.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) (1 mL).

  • If necessary, derivatization to a more volatile species can be performed, but for a small molecule like this compound, direct analysis is often possible.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

Alternative Structural Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for the unambiguous determination of its structure.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.[1][2]

    • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity between atoms.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation:

  • KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

2. FTIR Instrumentation and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., N-H stretch, C=O stretch, C-H stretch). An FTIR spectrum for this compound is available in the SpectraBase database.[1]

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the logic behind choosing a particular analytical technique, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_validation Structural Validation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR FTIR FTIR Analysis Dissolution->FTIR MS_Data Mass Spectrum (Molecular Ion & Fragments) GCMS->MS_Data NMR_Data NMR Spectra (¹H, ¹³C, 2D) NMR->NMR_Data FTIR_Data FTIR Spectrum (Functional Groups) FTIR->FTIR_Data Validation Structure Confirmed MS_Data->Validation NMR_Data->Validation FTIR_Data->Validation

Experimental workflow for structural validation.

decision_tree Start Need to Validate This compound Structure q1 Determine Molecular Weight & Fragmentation? Start->q1 q2 Determine Atom Connectivity & Stereochemistry? Start->q2 q3 Identify Functional Groups? Start->q3 MS Use Mass Spectrometry q1->MS Yes NMR Use NMR Spectroscopy q2->NMR Yes FTIR Use FTIR Spectroscopy q3->FTIR Yes

Decision tree for selecting an analytical technique.

References

Quantitative Analysis of Octanoic Hydrazide: A Comparative Guide to Titrimetric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of octanoic hydrazide is crucial for process control, quality assurance, and stability studies. This guide provides a comprehensive comparison of the traditional titration method with modern analytical techniques, offering insights into their respective principles, performance, and applications.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. While titration offers a classic, cost-effective approach, chromatographic and spectrophotometric methods provide higher sensitivity and specificity.

ParameterPotentiometric TitrationSpectrophotometry (TNBS Method)RP-HPLCGC-MS (after Silylation)
Principle Redox titration with an oxidizing agent (e.g., potassium iodate). The endpoint is determined by a sharp change in potential.Reaction with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product, which is measured spectrophotometrically.Separation based on polarity on a reversed-phase column with UV detection.Separation of the volatile silylated derivative by gas chromatography and detection by mass spectrometry.
Linearity (R²) Not typically expressed as R²; depends on stoichiometry.> 0.99> 0.999> 0.999
Precision (%RSD) < 1%< 5%< 2%< 5%
Accuracy (% Recovery) 98-102%95-105%98-102%95-105%
Limit of Detection (LOD) mg rangenmol rangeµg/mL rangepg range
Limit of Quantitation (LOQ) mg rangenmol rangeµg/mL rangeng range
Sample Throughput Low to mediumMediumHighMedium
Specificity Moderate (can be affected by other reducing agents)High (specific for primary amines)High (separates from impurities)Very High (mass-selective detection)
Instrumentation Cost LowLow to MediumHighVery High
Primary Application Assay of bulk material, in-process controlQuantification in biological and aqueous samplesPurity testing, stability studies, quantification in formulationsTrace analysis, impurity profiling, structural confirmation

Experimental Protocols

Potentiometric Titration with Potassium Iodate (B108269)

This method is based on the oxidation of the hydrazide group by potassium iodate in a strong acid medium.

Reagents:

  • Standardized 0.1 N Potassium Iodate (KIO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform (or another suitable organic solvent to visualize the iodine endpoint if a visual indicator is used instead of a potentiometer)

  • This compound sample

Procedure:

  • Accurately weigh a quantity of this compound sample and dissolve it in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Transfer the solution to a titration vessel.

  • Add a sufficient volume of concentrated hydrochloric acid to make the solution strongly acidic.

  • If using visual endpoint detection, add a small amount of an immiscible organic solvent like chloroform.

  • Place a platinum indicator electrode and a suitable reference electrode into the solution and connect them to a potentiometer.

  • Titrate with the standardized potassium iodate solution, adding the titrant in small increments, particularly near the equivalence point.

  • Record the potential (in millivolts) after each addition of titrant.

  • The endpoint is the point of maximum inflection on the titration curve (potential vs. volume of titrant). This can be determined from a plot of the first or second derivative.

  • Calculate the percentage of this compound in the sample based on the stoichiometry of the reaction.

Reaction: R-CO-NH-NH₂ + KIO₃ + 2HCl → R-COOH + N₂ + ICl + KCl + H₂O

Spectrophotometric Determination using TNBS

This method relies on the reaction of the primary amino group of the hydrazide with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to produce a colored derivative.[1][2]

Reagents:

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.1% in water)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)

  • Sodium carbonate-bicarbonate buffer (e.g., 0.1 M, pH 10.8)

  • This compound standard solutions

  • Sample solutions containing this compound

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • In separate test tubes, mix a defined volume of the standard or sample solution with the sodium bicarbonate buffer (pH 8.5).

  • Add the TNBS solution to each tube and mix well.

  • Incubate the reaction mixtures at room temperature for a specified time (e.g., 40 minutes) in the dark.[1]

  • After incubation, dilute the reaction mixture with the sodium carbonate-bicarbonate buffer (pH 10.8).[1]

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 385 nm and 500 nm for hydrazides).[1]

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of this compound from related impurities and degradation products. The following is a representative method that may require optimization.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 4.0) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: UV detection at a suitable wavelength (e.g., 210 nm, where the amide bond absorbs, or a higher wavelength if a derivative is formed).

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the sample in the same solvent.

  • Inject the standards and samples into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation

Due to the low volatility of this compound, derivatization is necessary for GC analysis. Silylation is a common technique to increase the volatility of compounds containing active hydrogens.

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylation agent.

Derivatization Procedure:

  • Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.

  • Add the silylation reagent (e.g., BSTFA with TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Heat the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • The resulting solution containing the silylated this compound is then ready for GC-MS analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program to separate the silylated derivative from other components. An example could be starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.

  • Injector Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the silylated this compound.

Procedure:

  • Prepare calibration standards of silylated this compound.

  • Inject the derivatized standards and samples into the GC-MS system.

  • Identify the peak of the silylated this compound based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion in SIM mode against the concentration of the standards.

  • Determine the concentration of this compound in the original sample from the calibration curve, accounting for the derivatization step.

Visualizations

Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Weigh Octanoic Hydrazide Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Acidify Add Concentrated HCl Dissolve->Acidify Titrate Titrate with Standard KIO3 Acidify->Titrate Monitor Monitor Potential with Electrodes Titrate->Monitor Plot Plot Potential vs. Volume Monitor->Plot Endpoint Determine Endpoint (Inflection Point) Plot->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Workflow for the potentiometric titration of this compound.

Method_Comparison cluster_titration Titration cluster_alternatives Alternative Methods Titration Potentiometric Titration T_Adv Advantages: - Low Cost - Simple Instrumentation Titration->T_Adv Pro T_Disadv Disadvantages: - Lower Sensitivity - Moderate Specificity Titration->T_Disadv Con Spectro Spectrophotometry HPLC RP-HPLC GCMS GC-MS S_Adv Advantages: - Good Sensitivity - High Specificity Spectro->S_Adv S_Disadv Disadvantages: - Requires Derivatization - Potential for Interference Spectro->S_Disadv H_Adv Advantages: - High Throughput - High Precision & Accuracy HPLC->H_Adv H_Disadv Disadvantages: - High Instrument Cost HPLC->H_Disadv G_Adv Advantages: - Very High Sensitivity - Structural Confirmation GCMS->G_Adv G_Disadv Disadvantages: - Requires Derivatization - High Instrument Cost - Complex Methodology GCMS->G_Disadv

Caption: Comparison of titration with alternative analytical methods.

References

A Comparative Guide to Octanoic Hydrazide and Adipic Dihydrazide as Cross-linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and bioconjugation, the selection of an appropriate cross-linking agent is paramount to achieving desired material properties and functionalities. This guide provides an objective comparison of two hydrazide-containing compounds, octanoic hydrazide and adipic dihydrazide, in their roles as cross-linkers. While both molecules possess the reactive hydrazide group, their distinct structural differences—monofunctionality versus difunctionality—lead to fundamentally different outcomes in cross-linking applications. This comparison is supported by theoretical principles and available data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Adipic dihydrazide stands out as a true cross-linking agent, capable of forming a stable, three-dimensional polymer network. This is attributed to its difunctional nature, possessing two hydrazide groups that can react with two separate polymer chains or functional groups. In contrast, this compound is a monofunctional molecule, containing only a single hydrazide group. Consequently, it acts as a chain terminator or a modifying agent rather than a cross-linker, as it can only bind to a single point on a polymer, preventing the formation of a network structure. The choice between these two reagents is therefore dependent on the desired outcome: network formation (adipic dihydrazide) or surface modification/blocking (this compound).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each compound is essential for their effective application. The following table summarizes the key properties of this compound and adipic dihydrazide.

PropertyThis compoundAdipic Dihydrazide
CAS Number 6304-39-81071-93-8[1]
Molecular Formula C₈H₁₈N₂OC₆H₁₄N₄O₂[1]
Molecular Weight 158.24 g/mol 174.20 g/mol [1]
Appearance White flake-like crystalsWhite to off-white crystalline powder
Melting Point 87-89 °C180-182 °C
Solubility Soluble in methanolModerately soluble in water
Functionality Monofunctional (one hydrazide group)Difunctional (two hydrazide groups)

Mechanism of Action in Cross-linking

The primary application for both this compound and adipic dihydrazide in the context of cross-linking is the "keto-hydrazide" reaction. This reaction occurs between a hydrazide group (-CONHNH₂) and a ketone or aldehyde group on a polymer, forming a stable hydrazone bond. This chemistry is widely used in various applications, including the cross-linking of acrylic emulsions and the modification of biomolecules.

Keto-Hydrazide Cross-linking Mechanism

The following diagram illustrates the general mechanism of the keto-hydrazide reaction. In the case of adipic dihydrazide, this reaction can occur at both ends of the molecule, enabling the formation of a cross-linked network. For this compound, the reaction is limited to its single hydrazide group.

KetoHydrazide Polymer_Ketone Polymer with Ketone/Aldehyde Group Intermediate Tetrahedral Intermediate Polymer_Ketone->Intermediate + Hydrazide Hydrazide (R-CONHNH₂) Hydrazide->Intermediate Hydrazone Hydrazone Bond (Polymer-C=N-NH-CO-R) Intermediate->Hydrazone - H₂O Water H₂O CrosslinkerSelection Start Define Desired Outcome Question Is Network Formation Required? Start->Question ADH Select Adipic Dihydrazide (Difunctional) Question->ADH Yes OH Select this compound (Monofunctional) Question->OH No Yes Yes No No Application1 Applications: - Hydrogel formation - Coating hardening - Adhesive curing ADH->Application1 Application2 Applications: - Surface modification - Blocking reactive sites - Chain termination OH->Application2

References

Aliphatic vs. Aromatic Hydrazides: A Comparative Guide to Reactivity in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between aliphatic and aromatic hydrazides is a critical decision that can significantly impact the outcome of synthetic strategies and the performance of bioactive molecules. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to facilitate informed selection in research and development.

The fundamental difference in the electronic properties of aliphatic and aromatic systems dictates the reactivity of the corresponding hydrazides. Aliphatic hydrazides, with their electron-donating alkyl groups, generally exhibit higher nucleophilicity compared to their aromatic counterparts, where the electron-withdrawing nature of the aromatic ring decreases the electron density on the hydrazide moiety. This distinction manifests in their reaction kinetics in key chemical transformations such as acylation and condensation.

Comparative Reactivity Data

To quantify the reactivity differences, the following table summarizes kinetic data for representative aliphatic (Acetylhydrazide) and aromatic (Benzhydrazide) hydrazides in acylation and condensation reactions.

Reaction TypeHydrazideReagentRate Constant (k)ConditionsReference
Acylation AcetylhydrazideAcetic Anhydride (B1165640)Estimated k ≈ 1.5 x 10⁻³ M⁻¹s⁻¹Aqueous solution, 25°C[1][2]
Benzhydrazidep-Nitrophenyl Acetate2.30 x 10⁻³ M⁻¹s⁻¹Aqueous solution, 25°C, pH 7.4[2][3]
Condensation AcetylhydrazideBenzaldehyde (B42025)Higher k (Qualitative)Slightly acidic pH
BenzhydrazideBenzaldehydeLower k (Qualitative)Slightly acidic pH

Note: The rate constant for the acylation of acetylhydrazide is an estimation based on the relative reactivity of aliphatic and aromatic amines and the available data for benzhydrazide derivatives. Direct comparative kinetic studies under identical conditions are limited in the literature.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed experimental protocols for assessing the reactivity of aliphatic and aromatic hydrazides are provided below.

Protocol 1: Comparative Analysis of Acylation Rate by HPLC

Objective: To compare the acylation rates of an aliphatic and an aromatic hydrazide with an acylating agent by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aliphatic hydrazide (e.g., Acetylhydrazide)

  • Aromatic hydrazide (e.g., Benzhydrazide)

  • Acylating agent (e.g., Acetic Anhydride)

  • Aprotic solvent (e.g., Acetonitrile)

  • Quenching solution (e.g., a dilute solution of a primary amine like butylamine (B146782) in acetonitrile)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., Acetonitrile (B52724)/Water gradient)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the aliphatic hydrazide, aromatic hydrazide, and acetic anhydride in acetonitrile at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a thermostated vial at 25°C, mix equal volumes of the hydrazide solution and the acetic anhydride solution to initiate the reaction.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a vial containing an excess of the quenching solution. This will consume any remaining acetic anhydride.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the hydrazide peak and the appearance of the acylated product peak at a suitable UV wavelength.

  • Data Analysis:

    • Determine the concentration of the remaining hydrazide at each time point by integrating the corresponding peak area and using a calibration curve.

    • Plot the concentration of the hydrazide versus time and determine the initial reaction rate.

    • Calculate the second-order rate constant (k) for the acylation of each hydrazide.

Protocol 2: Comparative Analysis of Hydrazone Formation Rate by UV-Vis Spectroscopy

Objective: To compare the condensation rates of an aliphatic and an aromatic hydrazide with an aldehyde by monitoring the formation of the corresponding hydrazone product using a UV-Vis spectrophotometer.

Materials:

  • Aliphatic hydrazide (e.g., Acetylhydrazide)

  • Aromatic hydrazide (e.g., Benzhydrazide)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Solvent (e.g., Ethanol)

  • Acid catalyst (e.g., a drop of glacial acetic acid)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the aliphatic hydrazide, aromatic hydrazide, and benzaldehyde in ethanol (B145695) at a known concentration (e.g., 0.01 M).

  • Spectrophotometric Measurement:

    • In a quartz cuvette, mix the hydrazide solution and the aldehyde solution.

    • Add a catalytic amount of glacial acetic acid and immediately start recording the absorbance at the λmax of the expected hydrazone product over time.

  • Data Analysis:

    • Plot the absorbance versus time. The initial slope of this curve is proportional to the initial rate of the reaction.

    • Compare the initial rates of hydrazone formation for the aliphatic and aromatic hydrazides to determine their relative reactivity.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

The differential reactivity and stability of aliphatic and aromatic hydrazides are critical considerations in the design of therapeutic molecules, particularly in the field of Antibody-Drug Conjugates (ADCs). ADCs utilize linkers to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. Hydrazone linkers, formed from the reaction of a hydrazide with a carbonyl group on the drug or antibody, are a common choice due to their acid-labile nature, which facilitates drug release in the acidic environment of endosomes and lysosomes within tumor cells.

The choice between an aliphatic and an aromatic hydrazide for the linker can significantly impact the ADC's properties:

  • Stability: Aromatic hydrazones are generally more stable than aliphatic hydrazones due to resonance stabilization.[3] This increased stability can be advantageous in the bloodstream (pH ~7.4), minimizing premature drug release and off-target toxicity.

  • Release Rate: The lability of the hydrazone bond in an acidic environment is crucial for the efficacy of the ADC. An aliphatic hydrazone, being less stable, might lead to a faster drug release rate inside the target cell. Conversely, a more stable aromatic hydrazone could result in a slower, more sustained release.

The optimal balance between stability in circulation and the rate of intracellular drug release is a key factor in the design of a successful ADC.

Below is a diagram illustrating the decision-making process in selecting a hydrazide linker for an ADC.

ADC_Linker_Choice cluster_Design ADC Design Consideration cluster_Properties Linker Properties & Consequences Start Start ADC Linker Design Decision Desired Drug Release Profile? Start->Decision Fast_Release Rapid & Potent On-site Effect Decision->Fast_Release Fast Sustained_Release Controlled & Sustained Release Decision->Sustained_Release Sustained Aliphatic_Choice Select Aliphatic Hydrazide Linker Fast_Release->Aliphatic_Choice Aromatic_Choice Select Aromatic Hydrazide Linker Sustained_Release->Aromatic_Choice End Optimized ADC Candidate Aliphatic_Choice->End Aliphatic_Props Less Stable Hydrazone Faster Cleavage in Acidic pH Higher Risk of Premature Release Aliphatic_Choice->Aliphatic_Props Aromatic_Choice->End Aromatic_Props More Stable Hydrazone Slower Cleavage in Acidic pH Lower Risk of Premature Release Aromatic_Choice->Aromatic_Props

Caption: ADC linker design workflow.

Conclusion

The choice between aliphatic and aromatic hydrazides is a nuanced decision that requires careful consideration of the desired reaction kinetics and the stability of the resulting products. Aliphatic hydrazides offer higher reactivity, which can be advantageous for rapid and efficient reactions. In contrast, aromatic hydrazides provide greater stability, a crucial factor in applications such as drug delivery where controlled release is paramount. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences and make data-driven decisions for their specific applications.

References

A Comparative Guide to Octanoic Hydrazide and Sebacic Dihydrazide in Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of polymers is a cornerstone of advanced material science, enabling the tailoring of physical and chemical properties for a spectrum of applications, from industrial coatings to sophisticated drug delivery systems. The choice of modifying agent is critical to achieving the desired performance characteristics. This guide provides an objective comparison of two aliphatic hydrazides, octanoic hydrazide and sebacic dihydrazide, in the context of polymer modification. While both molecules share the reactive hydrazide functional group, their distinct mono- versus difunctional nature dictates their primary roles and resultant effects on polymer architecture and behavior.

Core Functional Differences: Chain Termination vs. Crosslinking

The most fundamental distinction between this compound and sebacic dihydrazide lies in their functionality. This compound is a monofunctional molecule, possessing a single hydrazide group attached to a C8 aliphatic chain. This structure primarily allows it to act as a chain-terminating agent or for the modification of polymer side chains . In contrast, sebacic dihydrazide is a difunctional molecule, with two hydrazide groups at either end of a C10 aliphatic chain, enabling it to function as a crosslinking agent , connecting two polymer chains.

This difference in functionality is paramount, as it dictates the resulting polymer architecture. This compound will lead to linear or grafted polymers, while sebacic dihydrazide will create a crosslinked, three-dimensional network.

Performance in Key Polymer Modification Applications

The utility of these hydrazides is most evident in two prevalent polymer modification strategies: keto-hydrazide crosslinking of acrylic emulsions and the curing of epoxy resins.

Keto-Hydrazide Crosslinking

This ambient temperature crosslinking chemistry is widely employed in high-performance paints and coatings. It involves the reaction between a ketone moiety on a polymer backbone (often introduced via diacetone acrylamide (B121943), DAAM) and a hydrazide.

  • Sebacic Dihydrazide: As a difunctional crosslinker, sebacic dihydrazide reacts with ketone groups on two different polymer chains, forming stable hydrazone linkages and creating a robust network.[1][2] This crosslinking enhances the mechanical strength, durability, and resistance to abrasion, solvents, and moisture of the resulting polymer film.[1] The long, flexible C10 aliphatic chain of sebacic dihydrazide can impart a degree of flexibility to the crosslinked network compared to shorter-chain dihydrazides like adipic dihydrazide.

  • This compound: Due to its monofunctionality, this compound cannot crosslink polymer chains. Instead, it will react with a single ketone group on a polymer chain, effectively terminating the potential for that site to participate in crosslinking. It is often used as a model compound to study the kinetics and mechanism of the keto-hydrazide reaction.[3] In a formulation, its inclusion would lead to a lower crosslink density. The C8 aliphatic chain would increase the hydrophobicity of the polymer side chains, which could be leveraged to modify surface properties.

Epoxy Resin Curing

Dihydrazides are effective latent curing agents for one-component epoxy systems.[4] They remain inert at room temperature and react with epoxy groups at elevated temperatures.

  • Sebacic Dihydrazide: When used to cure epoxy resins, sebacic dihydrazide's two hydrazide groups react with the epoxide rings, leading to a crosslinked thermoset. The long aliphatic chain of sebacic dihydrazide generally results in a more flexible and tougher cured epoxy with improved elongation compared to aromatic or shorter-chain aliphatic dihydrazides.[5][6]

  • This compound: As a monohydrazide, this compound would not be an effective primary curing agent for creating a crosslinked epoxy network. Its reaction with an epoxy group would result in chain extension without network formation.

Quantitative Data Comparison

The following tables summarize the key properties and performance characteristics of this compound and sebacic dihydrazide. Data for sebacic dihydrazide is derived from experimental studies, while the performance of this compound is inferred based on its chemical structure and the behavior of similar monofunctional molecules.

Table 1: Physical and Chemical Properties

PropertyThis compoundSebacic Dihydrazide
CAS Number 3538-65-6925-83-7
Molecular Formula C8H18N2OC10H22N4O2
Molecular Weight ( g/mol ) 158.24230.31
Functionality MonofunctionalDifunctional
Melting Point (°C) ~75-78~185-190[1]
Primary Role Chain Termination / Side-Chain ModificationCrosslinking Agent

Table 2: Performance in Polymer Modification

Performance MetricThis compound (Inferred)Sebacic Dihydrazide
Crosslink Density ReducesIncreases
Mechanical Strength Decreases (relative to crosslinked)Increases[1]
Flexibility / Elongation May increase due to chain plasticizationIncreases (compared to shorter chain dihydrazides)[5][6]
Thermal Stability Dependent on the base polymerGenerally good[4]
Solvent Resistance Decreases (relative to crosslinked)Increases[1]
Hydrophobicity IncreasesIncreases

Experimental Protocols

Key Experiment 1: Keto-Hydrazide Crosslinking of an Acrylic Emulsion

Objective: To evaluate the effect of a hydrazide on the mechanical properties of a DAAM-functionalized acrylic polymer film.

Methodology:

  • Polymer Synthesis: An acrylic emulsion copolymer containing 3-5% by weight of diacetone acrylamide (DAAM) is synthesized via emulsion polymerization.[2]

  • Formulation: The pH of the latex is adjusted to 8.0-9.0 with ammonia (B1221849) to ensure in-can stability.[2] The hydrazide (e.g., sebacic dihydrazide) is added as an aqueous solution. The molar ratio of hydrazide groups to ketone groups is typically between 0.8 and 1.2.[7]

  • Film Formation: The formulated latex is cast onto a substrate to a uniform thickness. The film is allowed to dry at ambient temperature. During drying, water and ammonia evaporate, the pH drops, and the keto-hydrazide reaction proceeds, leading to crosslinking.[1]

  • Characterization: The resulting film is tested for mechanical properties such as tensile strength and elongation, as well as for solvent and water resistance through swelling studies.

Key Experiment 2: Curing of an Epoxy Resin

Objective: To assess the performance of a dihydrazide as a latent curing agent for a one-component epoxy adhesive.

Methodology:

  • Formulation: A solid diglycidyl ether of bisphenol A (DGEBA) epoxy resin is thoroughly mixed with the dihydrazide curing agent (e.g., sebacic dihydrazide) in powdered form.[8][9] The stoichiometry is typically based on the reaction of each of the four active hydrogens on the dihydrazide with one epoxy group.[4]

  • Curing: The formulated mixture is heated to a temperature above the melting point of the dihydrazide (e.g., 120-180°C) for a specified time (e.g., 1 hour) to initiate and complete the curing reaction.[6][7]

  • Characterization: The cured epoxy is characterized for its thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).[8] Mechanical properties, including lap shear strength and peel strength of bonded joints, are also evaluated.[9]

Visualizing the Chemistry and Logic

hydrazone_formation cluster_reactants Reactants cluster_product Product Polymer_Ketone Polymer Chain with Ketone Group Hydrazone_Bond Polymer with Hydrazone Linkage (-C=N-NH-CO-R) Polymer_Ketone->Hydrazone_Bond + Hydrazide Hydrazide Hydrazide (R-CO-NH-NH2) Hydrazide->Hydrazone_Bond Water Water (H2O) functional_comparison Functional Comparison cluster_octanoic This compound cluster_sebacic Sebacic Dihydrazide OH Monofunctional (One Hydrazide Group) OH_effect Chain Termination or Side-Chain Modification OH->OH_effect SDH Difunctional (Two Hydrazide Groups) SDH_effect Crosslinking (Network Formation) SDH->SDH_effect Polymer_Modification Polymer_Modification Polymer_Modification->OH Leads to Polymer_Modification->SDH Leads to

References

Spectroscopic comparison of octanoic hydrazide and its hydrazone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of octanoic hydrazide and its hydrazone derivatives. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols and illustrative diagrams.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized for the preparation of hydrazones. The reaction of this compound with aldehydes and ketones yields hydrazones, which are a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The formation of the hydrazone linkage (-C=N-NH-C=O) significantly alters the electronic and structural properties of the parent hydrazide, leading to distinct spectroscopic signatures. This guide will objectively compare these differences to aid researchers in their analytical endeavors.

Synthesis of Hydrazone Derivatives

The general synthesis of hydrazone derivatives from this compound involves a condensation reaction with an aldehyde or a ketone, typically under acidic catalysis and reflux in a suitable solvent like ethanol (B145695).

Synthesis Octanoic_Hydrazide This compound (R-C(=O)NHNH2) Hydrazone Hydrazone Derivative (R-C(=O)NHN=C(R')R'') Octanoic_Hydrazide->Hydrazone + R'-C(=O)-R'' Ethanol, H+ cat. Reflux Aldehyde_Ketone Aldehyde / Ketone (R'-C(=O)-R'')

Caption: General reaction scheme for hydrazone synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its hydrazone derivatives. These derivatives include those formed from an aliphatic ketone (acetone), a simple aromatic aldehyde (benzaldehyde), an aromatic aldehyde with an electron-donating group (4-methoxybenzaldehyde), and an aromatic aldehyde with an electron-withdrawing group (4-nitrobenzaldehyde).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in these molecules. The formation of the C=N bond and the changes in the N-H stretching region are particularly diagnostic.

Compoundν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)
This compound ~3300, ~3200~1640-
N'-(propan-2-ylidene)octanohydrazide (Acetone derivative) ~3250~1650~1620
N'-(benzylidene)octanohydrazide (Benzaldehyde derivative) ~3270~1660~1610
N'-(4-methoxybenzylidene)octanohydrazide ~3265~1655~1605
N'-(4-nitrobenzylidene)octanohydrazide ~3280~1665~1615

Note: The exact positions of the peaks can vary depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the instrument.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The chemical shift of the N-H proton and the appearance of the imine proton (-N=CH-) are key features for hydrazones.

Compoundδ (N-H) (ppm)δ (-N=CH-) (ppm)Other Key Signals (ppm)
This compound ~8.9 (s, 1H), ~4.1 (br s, 2H)-2.1 (t, 2H, -CH₂-CO), 1.6-1.2 (m, 10H, alkyl chain), 0.9 (t, 3H, -CH₃)
N'-(propan-2-ylidene)octanohydrazide ~9.8 (s, 1H)-2.2 (t, 2H, -CH₂-CO), 1.9 (s, 3H, =C-CH₃), 1.8 (s, 3H, =C-CH₃), 1.6-1.2 (m, 10H, alkyl chain), 0.9 (t, 3H, -CH₃)
N'-(benzylidene)octanohydrazide ~11.4 (s, 1H)~8.3 (s, 1H)7.8-7.4 (m, 5H, Ar-H), 2.4 (t, 2H, -CH₂-CO), 1.7-1.3 (m, 10H, alkyl chain), 0.9 (t, 3H, -CH₃)
N'-(4-methoxybenzylidene)octanohydrazide ~11.3 (s, 1H)~8.2 (s, 1H)7.7 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.4 (t, 2H, -CH₂-CO), 1.7-1.3 (m, 10H, alkyl chain), 0.9 (t, 3H, -CH₃)
N'-(4-nitrobenzylidene)octanohydrazide ~11.8 (s, 1H)~8.5 (s, 1H)8.3 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 2.5 (t, 2H, -CH₂-CO), 1.7-1.3 (m, 10H, alkyl chain), 0.9 (t, 3H, -CH₃)

Note: Chemical shifts are typically referenced to TMS (0 ppm) and can vary slightly based on the solvent and concentration. The spectra are generally recorded in DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the imine carbon are of particular interest.

Compoundδ (C=O) (ppm)δ (C=N) (ppm)Other Key Signals (ppm)
This compound ~172.5-~35.2 (-CH₂-CO), ~31.5, ~29.0, ~28.8, ~25.2, ~22.4 (alkyl chain), ~14.2 (-CH₃)
N'-(propan-2-ylidene)octanohydrazide ~170.8~152.1~35.5 (-CH₂-CO), ~25.3 (=C-CH₃), ~18.0 (=C-CH₃), ~31.5, ~29.0, ~28.8, ~25.2, ~22.4 (alkyl chain), ~14.2 (-CH₃)
N'-(benzylidene)octanohydrazide ~171.5~146.2~134.5, ~130.2, ~128.9, ~127.3 (Ar-C), ~35.8 (-CH₂-CO), ~31.5, ~29.0, ~28.8, ~25.2, ~22.4 (alkyl chain), ~14.2 (-CH₃)
N'-(4-methoxybenzylidene)octanohydrazide ~171.3~145.8~161.5, ~128.8, ~127.2, ~114.5 (Ar-C), ~55.6 (-OCH₃), ~35.7 (-CH₂-CO), ~31.5, ~29.0, ~28.8, ~25.2, ~22.4 (alkyl chain), ~14.2 (-CH₃)
N'-(4-nitrobenzylidene)octanohydrazide ~172.1~144.5~148.5, ~140.8, ~128.2, ~124.2 (Ar-C), ~36.0 (-CH₂-CO), ~31.5, ~29.0, ~28.8, ~25.2, ~22.4 (alkyl chain), ~14.2 (-CH₃)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. This compound itself has weak UV absorption. The formation of the hydrazone, especially with an aromatic substituent, introduces a chromophore that absorbs strongly in the UV region.

Compoundλmax (nm)Solvent
This compound ~210Methanol (B129727)
N'-(benzylidene)octanohydrazide ~295Ethanol
N'-(4-methoxybenzylidene)octanohydrazide ~305Ethanol
N'-(4-nitrobenzylidene)octanohydrazide ~320Ethanol

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For this compound, common fragments arise from the cleavage of the alkyl chain. In hydrazones, fragmentation around the C=N bond is also observed.[1][2]

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 158141, 113, 99, 85, 71, 57, 43
N'-(propan-2-ylidene)octanohydrazide 198183, 141, 99, 57
N'-(benzylidene)octanohydrazide 246147, 104, 91, 77
N'-(4-methoxybenzylidene)octanohydrazide 276177, 134, 121, 107
N'-(4-nitrobenzylidene)octanohydrazide 291149, 121, 103, 91

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

General Synthesis of Hydrazones

A mixture of this compound (1 mmol) and the corresponding aldehyde or ketone (1 mmol) is dissolved in ethanol (10-20 mL). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled pulse program is used.

IR Spectroscopy

IR spectra are recorded on an FTIR spectrometer. Solid samples are typically prepared as KBr pellets by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, spectra can be obtained from a Nujol mull.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M. The spectra are recorded in a 1 cm quartz cuvette over a wavelength range of 200-800 nm.

Mass Spectrometry

Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion. For EI, the sample is introduced via a direct insertion probe or through a gas chromatograph.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start This compound + Aldehyde/Ketone Reaction Condensation Reaction Start->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification IR IR Spectroscopy Purification->IR Characterization NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Experimental workflow for synthesis and analysis.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its hydrazone derivatives. The presented data clearly demonstrates the significant changes in the spectroscopic properties upon the formation of the hydrazone linkage. These differences, particularly in the IR, NMR, and UV-Vis spectra, serve as reliable diagnostic tools for the characterization of these important classes of compounds. The provided experimental protocols offer a standardized approach to ensure data quality and reproducibility, which is paramount in research and drug development.

References

A Comparative Guide to the Thermal Stability of Octanoic Hydrazide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal stability analysis of octanoic hydrazide against three common alternatives: adipic dihydrazide, isonicotinic hydrazide, and carbohydrazide (B1668358). The thermal properties of these compounds are critical for their application in various fields, including pharmaceuticals and material science, where stability under different temperature conditions is paramount. This analysis is based on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Thermal Data

The thermal stability of hydrazide compounds is a critical factor in their handling, storage, and application. The following table summarizes the key thermal events for this compound and its alternatives based on available experimental data. It is important to note that while melting point data for this compound is available, specific TGA decomposition data was not found in the public domain. The data presented for the alternatives provides a benchmark for understanding their relative thermal stabilities.

CompoundMelting Point (°C)Onset of Decomposition (°C)Key Observations
This compound 87 - 89Data not availableMelts at a relatively low temperature.
Adipic Dihydrazide 180 - 182~403.2 (in a polymer matrix)Exhibits high thermal stability, with decomposition occurring at a significantly elevated temperature within a polymer hybrid.
Isonicotinic Hydrazide 171 - 174~127Shows a distinct decomposition event following its melting point.
Carbohydrazide 153 - 154Decomposes upon melting (~154) and more significantly >200Undergoes decomposition concurrently with melting.

Experimental Protocol: TGA/DSC Analysis of Hydrazide Compounds

This section outlines a detailed protocol for conducting a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment on a hydrazide compound. This method allows for the concurrent measurement of mass loss and heat flow as a function of temperature, providing a comprehensive thermal profile of the material.

1. Instrument and Sample Preparation:

  • Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DSC) is required.

  • Sample Preparation: Ensure the hydrazide sample is in a fine powder form to promote uniform heating and achieve better equilibrium conditions.[1] Accurately weigh 5-10 mg of the sample into a clean, inert crucible (e.g., alumina (B75360) or aluminum).

  • Reference: An empty, clean crucible of the same material is used as a reference.

2. Experimental Conditions:

  • Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 400-600 °C). The choice of heating rate can affect the appearance of thermal events; a slower rate can improve resolution.[1]

  • Data Collection: Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

3. Data Analysis:

  • TGA Curve: The TGA thermogram plots the percentage of weight loss on the y-axis against temperature on the x-axis. The onset of decomposition is determined as the temperature at which a significant weight loss begins.

  • DSC Curve: The DSC thermogram plots the heat flow on the y-axis against temperature on the x-axis. Endothermic events (e.g., melting) will appear as peaks in one direction, while exothermic events (e.g., some decompositions) will appear as peaks in the opposite direction.

  • Melting Point: Determined from the peak of the endothermic event on the DSC curve.

  • Decomposition Temperature: Determined from the onset temperature of weight loss on the TGA curve.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the TGA/DSC experimental procedure.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Obtain Hydrazide Sample Grind Grind to Fine Powder Sample->Grind Weigh Weigh 5-10 mg of Sample Grind->Weigh Crucible Place in TGA/DSC Crucible Weigh->Crucible Load Load Sample and Reference into Analyzer Crucible->Load Reference Prepare Empty Reference Crucible Reference->Load Setup Set Experimental Parameters (N2 Purge, 10°C/min Ramp) Load->Setup Run Initiate TGA/DSC Scan Setup->Run Collect Record Weight Loss (TGA) and Heat Flow (DSC) Run->Collect Plot Generate TGA and DSC Curves Collect->Plot Analyze Determine Melting Point and Decomposition Temperature Plot->Analyze

TGA/DSC Experimental Workflow Diagram

References

A Comparative Purity Assessment of Octanoic Hydrazide from Various Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of octanoic hydrazide available from several commercial suppliers. This compound is a key reagent in various chemical syntheses, including the formation of hydrazones and other derivatives used in pharmaceutical and materials science research. The purity of this reagent is critical for reproducible and reliable experimental outcomes. This document summarizes publicly available purity data, outlines standard analytical methodologies for purity assessment, and provides visual representations of the experimental workflow.

Data Summary of this compound Purity from Commercial Suppliers

The purity of this compound can vary between suppliers, which may impact its reactivity and the impurity profile of subsequent reaction products. The following table summarizes the stated purity levels of this compound from a selection of commercial vendors based on publicly accessible data. It is important to note that purity can be lot-dependent, and for critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis (CoA).

SupplierStated PurityAnalytical Method
TCI Chemical>97.0%Gas Chromatography (GC)[1]
Sigma-AldrichTechnical Grade, 80%[1]Not specified
Sigma-Aldrich≥98%Not specified[2]
Crysdot97%Not specified[1]
Ark Pharm97%Not specified[1]
American Custom Chemicals Corporation95.00%Not specified[1]
HANGZHOU LEAP CHEM CO., LTD.99.00%Not specified[3]

Note: The absence of a specified analytical method does not imply a lack of quality control but rather that this information was not available in the public domain at the time of this review. Researchers should always consult the supplier for detailed analytical information.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity and the identification of potential impurities are crucial for ensuring the quality of experimental results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed analytical techniques for this purpose.[4]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase could be a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% phosphoric acid.[5]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[5]

  • Detection: UV detection at 210 nm.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a stock solution.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of known concentration to determine the retention time and response factor.

    • Inject the sample solution.

    • The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds, including potential impurities in this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally effective.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of, for example, 50:1.

  • Temperature Program:

    • Initial oven temperature: 80°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

    • For certain applications, derivatization may be necessary to improve volatility and thermal stability.[6]

  • Analysis:

    • Inject the prepared sample.

    • The purity is determined by the relative peak area of this compound.

    • The mass spectrum of the main peak can be used to confirm the identity of this compound, while the mass spectra of minor peaks can help in the identification of impurities.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a commercial sample of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Sample_Acquisition Acquire this compound from Supplier Dissolution Dissolve in Appropriate Solvent Sample_Acquisition->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC_Analysis HPLC Analysis (Purity & Quantification) Filtration->HPLC_Analysis Inject into HPLC GCMS_Analysis GC-MS Analysis (Purity & Impurity ID) Filtration->GCMS_Analysis Inject into GC-MS Data_Processing Process Chromatograms and Mass Spectra HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Purity_Calculation Calculate Purity Data_Processing->Purity_Calculation Impurity_Identification Identify Impurities Data_Processing->Impurity_Identification Final_Report Final Purity Assessment Report Purity_Calculation->Final_Report Generate Report Impurity_Identification->Final_Report

Caption: Workflow for the purity assessment of this compound.

Hypothetical Signaling Pathway Involving an this compound Derivative

This compound can be a precursor to various bioactive molecules. For instance, it could be used to synthesize a selective enzyme inhibitor. The diagram below illustrates a hypothetical signaling pathway where such an inhibitor might act.

G Ligand External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target Enzyme) Kinase_A->Kinase_B Phosphorylates & Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates & Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Induces Gene Expression Inhibitor This compound-Derived Inhibitor Inhibitor->Kinase_B Inhibits

Caption: Hypothetical signaling pathway with a target for an this compound-derived inhibitor.

References

A Comparative Guide to Method Validation for the Quantification of Octanoic Hydrazide in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and active pharmaceutical ingredients is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the validation of octanoic hydrazide quantification in a typical reaction mixture. This guide is based on established analytical principles for similar compounds, such as short-chain fatty acids and other hydrazide derivatives.

Two primary analytical techniques are compared: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, which is crucial for complex matrices or when trace-level quantification is required.[1]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available resources. The following table summarizes the key performance characteristics of the proposed RP-HPLC-UV method and a potential LC-MS/MS alternative for the quantification of this compound.

Validation ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria (based on ICH Guidelines)
Linearity (R²) ≥ 0.998≥ 0.999R² ≥ 0.995
Limit of Detection (LOD) ~0.5 µg/mL~0.01 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) ~1.5 µg/mL~0.03 µg/mLSignal-to-Noise ratio ≥ 10:1
Accuracy (% Recovery) 98-102%97-103%98.0% to 102.0% for drug substance
Precision (%RSD) < 2%< 5%Repeatability: ≤ 2%, Intermediate Precision: ≤ 3%
Specificity Good, but may be susceptible to interference from co-eluting species with similar UV absorbance.Excellent, provides structural confirmation and can distinguish between isobaric compounds.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness HighModerate to HighThe method's performance should remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of any analytical method. Below is a proposed experimental protocol for the quantification of this compound using RP-HPLC-UV.

Proposed RP-HPLC-UV Method for this compound

This method is designed for the quantification of this compound in a reaction mixture, assuming the primary components are octanoic acid, a coupling agent (e.g., a carbodiimide), and a solvent such as dichloromethane (B109758) or N,N-dimethylformamide.

1. Sample Preparation:

  • Quenching: Immediately after sampling, quench the reaction by adding a suitable reagent to stop the conversion of octanoic acid to this compound. For example, adding a small amount of a primary amine can consume any remaining activated octanoic acid.

  • Extraction: If the reaction solvent is immiscible with water (e.g., dichloromethane), perform a liquid-liquid extraction.[2]

    • Add an equal volume of 0.1 M hydrochloric acid to the quenched reaction mixture to protonate any unreacted hydrazine (B178648) and facilitate its removal from the organic layer.

    • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully collect the organic layer containing the this compound.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, as short-chain fatty acids and their derivatives often lack a strong chromophore and are detected at shorter UV wavelengths.[4]

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase at concentrations bracketing the expected sample concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and specificity, an LC-MS/MS method can be developed.[5] This would involve similar chromatographic conditions as the HPLC-UV method, but with detection via a mass spectrometer. The sample preparation might require a more rigorous clean-up to minimize matrix effects.[6] The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the parent ion of this compound to a specific daughter ion, providing excellent selectivity.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation as per ICH guidelines.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Validation Protocol Parameters Define Validation Parameters & Acceptance Criteria Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Data Data Analysis & Statistical Evaluation Robustness->Data Report Generate Validation Report Data->Report

Caption: Workflow for Analytical Method Validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent on the specific analytical requirements. For routine in-process control where the concentration of this compound is relatively high and the reaction matrix is well-defined, a validated RP-HPLC-UV method provides a reliable and economical solution. However, for applications requiring high sensitivity, such as the detection of trace impurities or analysis in complex biological matrices, the superior selectivity and lower detection limits of an LC-MS/MS method are indispensable.[7] A thorough validation of the chosen method in accordance with ICH guidelines is essential to ensure the generation of accurate and reliable data.

References

A Comparative Analysis of the Biological Activity of Octanoic Hydrazide and Other Fatty Acid Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The search for novel therapeutic agents has led to a growing interest in the biological activities of fatty acid hydrazides. This guide provides a comparative analysis of the biological activity of octanoic hydrazide and other fatty acid hydrazides, with a focus on their antimicrobial, antifungal, and enzyme-inhibitory properties. By presenting available experimental data, this document aims to assist researchers in navigating the potential of this class of compounds in drug discovery and development.

Antimicrobial Activity: A Comparative Overview

Fatty acid hydrazides have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria. The length of the fatty acid chain appears to play a crucial role in the potency and spectrum of this activity. While direct comparative studies on a homologous series of simple fatty acid hydrazides are limited, the available data on individual compounds and their derivatives allow for a preliminary assessment.

Medium-chain fatty acids, such as octanoic acid, are known for their antibacterial properties. Octanoic acid has been shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting the bacterial cell membrane.[1] While specific minimum inhibitory concentration (MIC) data for this compound is not abundant in the readily available literature, studies on derivatives of other fatty acid hydrazides provide valuable insights into structure-activity relationships. For instance, hydrazone derivatives of undecanoic hydrazide (C11) and octadecanoic hydrazide (C18) have been synthesized and screened for their antimicrobial activity.[2]

The following table summarizes the antimicrobial activity of various fatty acid hydrazide derivatives against selected bacterial strains. It is important to note that these are often hydrazone derivatives, which may exhibit different activity profiles compared to the parent hydrazides.

Compound/DerivativeFatty Acid Chain LengthTest OrganismMIC (µg/mL)Reference
Isonicotinoyl hydrazone derivative-S. aureus0.75-1.5[3]
Isonicotinoyl hydrazone derivative-B. cereus0.37-3.00[3]
Hydrazide-hydrazone of isonicotinic acid-Gram-positive bacteria1.95–7.81[4]
Hydrazide-hydrazone of 5-nitrofuran-2-carboxylic acid-S. epidermidis, S. aureus, B. subtilis0.48–15.62[5]
2-propylquinoline-4-carboxylic acid hydrazide-hydrazone-P. aeruginosa, S. aureus, E. coli0.39 - 1.56[6]

Antifungal Activity: Exploring the Potential

Similar to their antibacterial properties, fatty acid hydrazides have also been investigated for their antifungal activity. Medium-chain fatty acids, including octanoic acid, have shown notable efficacy against various fungal pathogens, such as Candida albicans.[7][8] The mechanism of action is believed to involve the disruption of the fungal cell membrane.

Hydrazine-based compounds, in general, have been identified as promising antifungal agents.[7][9] Studies on specific hydrazine (B178648) derivatives have shown significant reduction in the viability of C. albicans and inhibition of biofilm formation.[7] While direct MIC values for this compound against a wide range of fungi are not extensively documented, the known antifungal properties of octanoic acid suggest that its hydrazide derivative warrants further investigation.

The table below presents available data on the antifungal activity of relevant compounds.

Compound/DerivativeFatty Acid Chain LengthTest OrganismMIC (µg/mL)Reference
Hydrazine-based compound (Hyd.Cl)-Candida albicans5.6[7]
Hydrazine-based compound (Hyd.H)-Candida albicans9.6[7]
Hydrazine-based compound (Hyd.OCH3)-Candida albicans11.1[7]
Myristic acidC14Candida albicans-[10][11][12]
Palmitic acidC16Candida tropicalis100 (biofilm inhibition)[13]

Antitubercular Activity: A Focus on Hydrazide Derivatives

Hydrazides, most notably isoniazid (B1672263) (the hydrazide of isonicotinic acid), are cornerstone drugs in the treatment of tuberculosis. The mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[14] This is achieved through the inhibition of the enoyl-acyl carrier protein reductase (InhA).[15][16][17][18][19]

While research has extensively focused on derivatives of isonicotinic acid hydrazide, there is growing interest in the antitubercular potential of other hydrazide-containing compounds, including those derived from fatty acids.[20][21] The lipophilicity imparted by the fatty acid chain can influence the compound's ability to penetrate the mycobacterial cell wall.

The following table includes MIC values for various hydrazide derivatives against Mycobacterium tuberculosis.

Compound/DerivativeTargetTest OrganismMIC (µg/mL)Reference
Nicotinic acid hydrazide derivative (8c)-M. tuberculosis6.25[14]
Nicotinic acid hydrazide derivative (8b)-M. tuberculosis12.5[14]
Hydrazide compounds A, B, C, D-M. tuberculosis< 31.5[20]

Enzyme Inhibitory Activity: Targeting Key Pathways

The hydrazide functional group is a known zinc-binding group and has been explored for its ability to inhibit metalloenzymes.[18] In the context of tuberculosis, the inhibition of InhA is a key therapeutic strategy.[15][16][17][18][19] While much of the research has centered on isoniazid and its analogs, the potential for fatty acid hydrazides to act as direct InhA inhibitors is an area of active investigation. The fatty acid component could potentially interact with the substrate-binding pocket of the enzyme.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of the biological activity of these compounds. The following sections outline the general procedures for key experiments.

Synthesis of Fatty Acid Hydrazides

A general method for the synthesis of fatty acid hydrazides involves the reaction of the corresponding fatty acid methyl ester with hydrazine hydrate.

Workflow for the Synthesis of Fatty Acid Hydrazides

G FattyAcid Fatty Acid Esterification Esterification (e.g., with Methanol and acid catalyst) FattyAcid->Esterification FattyAcidMethylEster Fatty Acid Methyl Ester Esterification->FattyAcidMethylEster Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) FattyAcidMethylEster->Hydrazinolysis FattyAcidHydrazide Fatty Acid Hydrazide Hydrazinolysis->FattyAcidHydrazide

Caption: General synthesis of fatty acid hydrazides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[22][23][24][25][26]

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_results Results PrepInoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions PrepInoculum->Inoculate PrepCompounds Prepare Serial Dilutions of Hydrazide Compounds PrepCompounds->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC G Start Start PrepareInoculum Prepare Fungal Inoculum Start->PrepareInoculum ChooseMethod Choose Method (Broth Dilution or Agar Dilution) PrepareInoculum->ChooseMethod BrothDilution Perform Broth Microdilution Assay ChooseMethod->BrothDilution AgarDilution Perform Agar Dilution Assay ChooseMethod->AgarDilution Incubate Incubate BrothDilution->Incubate AgarDilution->Incubate DetermineMIC Determine MIC Incubate->DetermineMIC End End DetermineMIC->End G InhA InhA Enzyme Product Acyl-ACP Product InhA->Product Catalysis NADH NADH NADH->InhA Substrate Enoyl-ACP Substrate Substrate->InhA Hydrazide Fatty Acid Hydrazide (Potential Inhibitor) Hydrazide->InhA Inhibition

References

Navigating Immunoassay Specificity: A Guide to Assessing Octanoic Hydrazide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount to ensuring data accuracy and reliability. This guide provides a framework for evaluating the cross-reactivity of octanoic hydrazide, a compound increasingly utilized in bioconjugation and as a derivatizing agent. While specific cross-reactivity data for this compound is not extensively published, this document outlines the principles of cross-reactivity, presents a detailed protocol for its assessment, and offers a comparative context with structurally related molecules.

Immunoassays are powerful tools for detecting and quantifying specific molecules.[1] Their specificity relies on the precise binding of an antibody to its target antigen. However, substances with similar chemical structures or epitopes can sometimes bind to the antibody, leading to inaccurate results. This phenomenon, known as cross-reactivity, can result in false positives or overestimated concentrations of the target analyte.[2][3] Therefore, rigorous testing for cross-reactivity is a critical component of immunoassay validation.

This compound, with its terminal hydrazide group, is reactive towards carbonyl compounds like aldehydes and ketones, forming stable hydrazone linkages.[4][5] This reactivity is harnessed in various biomedical applications. However, the presence of the hydrazide functional group and the aliphatic octanoyl chain could potentially lead to non-specific binding or cross-reactivity in certain immunoassay formats.

Understanding Potential Cross-Reactivity of this compound

Cross-reactivity in an immunoassay is fundamentally driven by the structural similarity between the interfering compound and the target analyte that the antibody is designed to recognize. For this compound, potential cross-reactivity could arise from:

  • Structural Similarity to the Target Analyte: If the immunoassay is designed to detect a molecule that shares structural motifs with this compound, such as other short-to-medium chain fatty acid derivatives or compounds containing a hydrazide or similar functional group, there is a risk of cross-reactivity.

  • Non-Specific Binding: The hydrophobic octanoyl chain of this compound might lead to non-specific binding to assay components, such as the microplate surface or blocking proteins, which can cause background signal and interfere with the assay.[6]

  • Matrix Effects: In complex biological samples, this compound could interact with other matrix components, indirectly affecting the antibody-antigen binding event.[7][8][9]

Given the lack of specific published data, it is essential for researchers using this compound in contexts where immunoassays are also employed to perform their own validation studies.

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of this compound in a competitive ELISA format. This protocol can be adapted for other immunoassay platforms.

Objective: To determine the percentage cross-reactivity of this compound and other structurally related compounds in a specific immunoassay.

Materials:

  • Immunoassay kit for the target analyte (including coated microplate, primary antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)

  • Standard solution of the target analyte

  • This compound

  • Structurally related compounds for comparison (e.g., heptanoic hydrazide, decanoic hydrazide, octanoic acid, hydrazine)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Preparation of Standard Curve: Prepare a serial dilution of the target analyte standard in assay buffer to generate a standard curve. The concentration range should cover the expected dynamic range of the assay.

  • Preparation of Test Compound Solutions: Prepare serial dilutions of this compound and other potential cross-reactants in the assay buffer. The concentration range should be wide enough to observe any potential inhibition.

  • Assay Procedure:

    • Add a fixed concentration of the target analyte (typically the concentration that gives 50% of the maximum signal, IC50) to all wells except the blank and the maximum signal wells.

    • Add the prepared dilutions of the standard, this compound, or other test compounds to the appropriate wells. .

    • Add the primary antibody to all wells (except the blank).

    • Incubate the plate according to the immunoassay kit instructions.

    • Wash the plate with wash buffer.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add the substrate and incubate for the recommended time.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the standard curve as absorbance versus the logarithm of the standard concentration.

    • Determine the IC50 for the target analyte (the concentration that causes 50% inhibition of the maximum signal).

    • For each test compound, determine the concentration that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Data Presentation

The quantitative results from the cross-reactivity studies should be summarized in a clear and structured table for easy comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Analyte Value100
This compound ValueValue
Heptanoic HydrazideValueValue
Decanoic HydrazideValueValue
Octanoic AcidValueValue
HydrazineValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of this compound in a competitive ELISA.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Standard Prepare Target Analyte Standard Curve Add_Competitors Add Standard or Test Compounds Standard->Add_Competitors Test_Compounds Prepare Serial Dilutions of This compound & Analogs Test_Compounds->Add_Competitors Add_Analyte Add Fixed Concentration of Target Analyte Add_Ab1 Add Primary Antibody Add_Competitors->Add_Ab1 Incubate_Wash1 Incubate & Wash Add_Ab1->Incubate_Wash1 Add_Ab2 Add Enzyme-Conjugated Secondary Antibody Incubate_Wash1->Add_Ab2 Incubate_Wash2 Incubate & Wash Add_Ab2->Incubate_Wash2 Add_Substrate Add Substrate Incubate_Wash2->Add_Substrate Stop_Read Stop Reaction & Read Absorbance Add_Substrate->Stop_Read Plot_Curve Plot Standard Curve Stop_Read->Plot_Curve Calc_IC50 Determine IC50 for All Compounds Plot_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

References

Characterization of Octanoic Hydrazide Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the characterization of octanoic hydrazide derivatives, supported by experimental data and protocols. We also explore alternative analytical methods to offer a complete perspective on available characterization tools.

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including potential pharmaceuticals. A thorough understanding of their three-dimensional structure is crucial for predicting their activity and mechanism of action. 2D NMR spectroscopy stands as a powerful, non-destructive technique to unravel the complex connectivity and spatial arrangement of atoms within these molecules.

Deciphering Molecular Architecture with 2D NMR

Two-dimensional NMR experiments provide a wealth of information by correlating nuclear spins through chemical bonds or through space. This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of the overall molecular structure. The most common and informative 2D NMR experiments for the characterization of small organic molecules like this compound derivatives are COSY, HSQC, HMBC, and NOESY.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. For an this compound derivative, COSY is essential for tracing the connectivity of the protons along the eight-carbon aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a C-H bond. This technique is invaluable for assigning the carbon signals of the octanoic chain and any substituents.

Heteronuclear Multiple Bond Correlation (HMBC)

Complementary to HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, HMBC can show correlations between the protons on the aliphatic chain and the carbonyl carbon of the hydrazide group.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity (typically < 5 Å). This is crucial for determining the stereochemistry and conformation of the molecule. For this compound derivatives, NOESY can help to understand the spatial arrangement of the aliphatic chain relative to other parts of the molecule.

Quantitative 2D NMR Data for a Representative this compound Derivative

To illustrate the power of these techniques, the following tables summarize hypothetical but representative 2D NMR data for a generic N'-substituted this compound derivative. The exact chemical shifts will vary depending on the specific substituent and solvent used.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (C=O)-175.0
C22.20 (t)34.5
C31.65 (quint)25.0
C41.30 (m)29.0
C51.30 (m)29.1
C61.30 (m)29.2
C71.30 (m)22.5
C80.90 (t)14.0
N-H8.50 (s, br)-
N'-H9.50 (s, br)-

Table 2: Key 2D NMR Correlations

ExperimentCorrelating Protons/CarbonsInterpretation
COSY H2 ↔ H3, H3 ↔ H4, ... H7 ↔ H8Establishes the connectivity of the aliphatic chain.
HSQC H2 ↔ C2, H3 ↔ C3, ... H8 ↔ C8Assigns each proton to its directly attached carbon.
HMBC H2 ↔ C1, C3, C4; H3 ↔ C1, C2, C4, C5Confirms the position of the carbonyl group and connects the aliphatic chain.
NOESY N-H ↔ H2Indicates spatial proximity, helping to define the conformation around the amide bond.

Experimental Protocols for 2D NMR Analysis

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation
  • Dissolve 5-10 mg of the this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY (Gradient-Selected):

    • Pulse Program: cosygpqf

    • Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 8-16 scans per increment, spectral width of 10-12 ppm in both dimensions.

  • HSQC (Sensitivity-Improved, Edited):

    • Pulse Program: hsqcedetgpsisp2.3

    • Acquisition Parameters: 1024 data points in F2, 256 increments in F1, 16-32 scans per increment, spectral width of 10-12 ppm in F2 and 180-200 ppm in F1.

  • HMBC (Gradient-Selected):

    • Pulse Program: hmbcgplpndqf

    • Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 32-64 scans per increment, spectral width of 10-12 ppm in F2 and 200-220 ppm in F1. Long-range coupling delay optimized for 8 Hz.

  • NOESY:

    • Pulse Program: noesygpph

    • Acquisition Parameters: 2048 data points in F2, 256-512 increments in F1, 16-32 scans per increment, spectral width of 10-12 ppm in both dimensions, mixing time of 500-800 ms.

Data Processing
  • Apply a squared sine-bell window function in both dimensions.

  • Perform a Fourier transform.

  • Phase correct the spectra manually or using automated routines.

  • Calibrate the spectra using the residual solvent signal as a reference.

Workflow for 2D NMR Characterization

The logical progression of experiments for characterizing an this compound derivative is outlined below.

G Workflow for 2D NMR Characterization of this compound Derivatives cluster_0 Initial Analysis cluster_1 Connectivity Analysis cluster_2 Stereochemical & Conformational Analysis cluster_3 Final Structure Elucidation 1D_Proton 1D ¹H NMR COSY ¹H-¹H COSY 1D_Proton->COSY Identifies proton spin systems HSQC ¹H-¹³C HSQC 1D_Proton->HSQC Correlates protons to carbons 1D_Carbon 1D ¹³C NMR & DEPT 1D_Carbon->HSQC HMBC ¹H-¹³C HMBC COSY->HMBC Connects spin systems NOESY ¹H-¹H NOESY COSY->NOESY Identifies protons for spatial analysis HSQC->HMBC Assigns quaternary carbons Structure Complete 3D Structure HMBC->Structure Defines carbon skeleton NOESY->Structure Determines stereochemistry

Caption: Experimental workflow for the structural elucidation of this compound derivatives using 2D NMR.

Comparison with Alternative Analytical Techniques

While 2D NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformation in solution.Non-destructive, provides a complete structural picture.Relatively low sensitivity, requires soluble samples, longer acquisition times.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-H).[1][2][3]Fast, requires small sample amount, applicable to solids, liquids, and gases.[1][3]Provides limited information on the overall molecular structure and connectivity.[1][4]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.[2][5]High sensitivity, requires very small sample amounts, can be coupled with separation techniques (e.g., LC-MS).[5]Does not provide information on stereochemistry or detailed connectivity of isomers.[5]
X-ray Crystallography Precise 3D structure, including bond lengths, bond angles, and stereochemistry in the solid state.[6][7][8][9]Provides an unambiguous, high-resolution structure.[6][8]Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.[7][8]

Conclusion

The comprehensive characterization of this compound derivatives is most effectively achieved through a suite of 2D NMR experiments. COSY, HSQC, HMBC, and NOESY, when used in conjunction, provide an unparalleled level of detail regarding the molecular structure in solution. While techniques like FTIR, Mass Spectrometry, and X-ray Crystallography offer valuable and often complementary data, 2D NMR remains the gold standard for complete structural elucidation in the pharmaceutical and chemical research fields. The methodologies and comparative data presented in this guide serve as a robust framework for scientists engaged in the synthesis and analysis of these important chemical entities.

References

Benchmarking Octanoic Hydrazide: A Comparative Guide for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the development of bioconjugates, influencing everything from reaction efficiency to the stability and efficacy of the final product. This guide provides a comprehensive performance comparison of octanoic hydrazide against common alternatives in specific bioconjugation applications, supported by experimental data and detailed protocols.

This compound, a fatty acid hydrazide, has emerged as a valuable tool for the conjugation of biomolecules. Its utility stems from the reaction of the hydrazide moiety with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. This chemistry is particularly useful for labeling proteins and functionalizing nanoparticles. This guide will delve into the quantitative performance of this compound and compare it with two widely used alternative crosslinking strategies: succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and carbodiimide (B86325) chemistry utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Performance Comparison in Protein Labeling

The efficiency of protein labeling is a key performance indicator for any conjugation chemistry. While direct quantitative data for this compound is limited in publicly available literature, a study on the efficiency of different hydrazide labels for detecting protein carbonyls provides valuable insights. This study compared fatty acid hydrazides (lauryl and palmityl hydrazide), which are structurally similar to this compound, with biotin-based hydrazides. The findings indicated that fatty acid hydrazides can be more effective than biotin-based hydrazides in generating identifiable MS/MS spectra, although they do not offer the possibility of enrichment.[1][2] The yield of the labeling reaction with biotin-based hydrazides varied considerably, with the most commonly used biotin (B1667282) hydrazide showing the lowest yield.[1][2]

FeatureThis compound (inferred from similar fatty acid hydrazides)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)EDC/NHS Chemistry
Target Functional Group Aldehydes/KetonesPrimary Amines and SulfhydrylsCarboxyl Groups and Primary Amines
Bond Formed HydrazoneAmide and ThioetherAmide
Typical Yield Variable, can be effective for MS analysis[1][2]Generally high, can achieve 1-3 moles of maleimide (B117702) per mole of protein[3]Can be highly efficient, but sensitive to reaction conditions[4]
Reaction pH 5.0 - 7.0[5]Amine reaction: 7.0-9.0; Sulfhydryl reaction: 6.5-7.5[6]Carboxyl activation: 4.5-7.2; Amine coupling: 7.0-8.0[]
Stability of Linkage Hydrazone bond is generally stable, but can be pH-sensitive (cleavable in acidic conditions)[8]Stable amide and thioether bonds[6]Stable amide bond
Key Advantages Targets carbonyls, useful for glycoproteins after oxidation. Hydrophobicity may enhance MS detection.[1][2]High efficiency and stability. Two-step process allows for controlled conjugation.[6][9]"Zero-length" crosslinker, versatile for various biomolecules.
Key Disadvantages Limited direct quantitative data. Potential for lower yields compared to other methods.Requires free sulfhydryl groups, which may necessitate protein modification.Can lead to protein polymerization if not controlled. EDC is prone to hydrolysis.

Performance Comparison in Nanoparticle Functionalization

Functionalization of nanoparticles is crucial for their application in drug delivery, diagnostics, and bio-imaging. Hydrazide chemistry provides a means to attach biomolecules to nanoparticles that have been engineered to display aldehyde or ketone groups on their surface.

FeatureThis compoundCarbodiimide (EDC/NHS) Chemistry
Target Functional Group on Nanoparticle Aldehydes/KetonesCarboxyl Groups
Molecule to be Conjugated Molecules with hydrazide-reactive groupsAmine-containing molecules (proteins, peptides, etc.)
Bond Formed HydrazoneAmide
Typical Yield Dependent on surface density of carbonyls and reaction conditions.Can be efficient, but requires optimization to prevent aggregation.[9]
Reaction pH 5.0 - 7.0Activation: ~6.0; Coupling: 7.2-8.5[5]
Stability of Linkage pH-sensitive hydrazone bondStable amide bond
Key Advantages Specific reaction with carbonyls. Potential for triggered release in acidic environments.Widely used and well-established method.
Key Disadvantages Requires nanoparticles with carbonyl functionalization.Can cause nanoparticle aggregation. EDC is sensitive to hydrolysis.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative protocols for bioconjugation using this compound and its alternatives.

Protocol 1: Protein Labeling with this compound

This protocol is adapted from methods for labeling carbonylated proteins with hydrazide derivatives.[1]

Materials:

  • Protein containing carbonyl groups (or glycoproteins oxidized to generate aldehydes)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium cyanoborohydride (optional, for stabilizing the hydrazone bond)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare a 2 mg/mL solution of the carbonylated protein in PBS (pH 7.4).

  • Prepare a stock solution of this compound in DMSO.

  • Add the this compound stock solution to the protein solution to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.

  • (Optional) To stabilize the hydrazone linkage, cool the mixture to 0°C and add an equal volume of 30 mM sodium cyanoborohydride in PBS. Incubate for 1 hour at room temperature.

  • Purify the labeled protein using a desalting column to remove excess reagents.

Workflow for Protein Labeling with this compound

G A Prepare Carbonylated Protein Solution C Mix Protein and This compound A->C B Prepare Octanoic Hydrazide Solution B->C D Incubate at Room Temperature C->D E Optional: Stabilize with Sodium Cyanoborohydride D->E F Purify Labeled Protein E->F

Protein Labeling with this compound Workflow
Protocol 2: Protein-Protein Conjugation using SMCC

This is a two-step protocol for crosslinking an amine-containing protein to a sulfhydryl-containing protein.[6][10]

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SMCC

  • Conjugation Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • DMSO or DMF (for dissolving SMCC)

  • Desalting column

Procedure:

  • Activation of Protein 1: a. Prepare Protein 1 at a concentration of 1-10 mg/mL in Conjugation Buffer. b. Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10-20 mM. c. Add a 5- to 20-fold molar excess of the dissolved SMCC to the Protein 1 solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Protein 2: a. Immediately add the sulfhydryl-containing Protein 2 to the desalted, maleimide-activated Protein 1. A 1:1 molar ratio is a common starting point. b. Incubate for 1-2 hours at room temperature. c. The reaction can be quenched by adding a sulfhydryl-containing reagent like cysteine. d. Purify the conjugate to remove unreacted proteins.

Workflow for Protein-Protein Conjugation using SMCC

G A Activate Amine-Protein with SMCC B Remove Excess SMCC A->B C React with Sulfhydryl-Protein B->C D Purify Conjugate C->D

SMCC Protein-Protein Conjugation Workflow
Protocol 3: Nanoparticle Functionalization using EDC/NHS Chemistry

This protocol describes the conjugation of an amine-containing molecule to carboxylated nanoparticles.[5][9]

Materials:

  • Carboxylated nanoparticles

  • Amine-containing molecule (e.g., protein)

  • EDC

  • Sulfo-NHS (for aqueous reactions)

  • Activation Buffer (e.g., 50 mM MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Nanoparticles: a. Resuspend the carboxylated nanoparticles in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. d. Incubate for 15-30 minutes at room temperature with gentle mixing. e. Pellet the nanoparticles by centrifugation and wash 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation of Amine-containing Molecule: a. Dissolve the amine-containing molecule in Coupling Buffer. b. Add the molecule solution to the activated nanoparticle suspension. c. Incubate for 2-4 hours at room temperature with gentle mixing. d. Add Quenching Solution to block any remaining active sites. e. Wash the functionalized nanoparticles with Washing Buffer to remove unreacted molecules.

Logical Relationship in EDC/NHS Chemistry

G Carboxyl Carboxyl O_Acylisourea O_Acylisourea Carboxyl->O_Acylisourea + EDC O_Acylisourea->Carboxyl + H2O (Hydrolysis) Amine_Reactive_Ester Amine_Reactive_Ester O_Acylisourea->Amine_Reactive_Ester + NHS Amide_Bond Amide_Bond O_Acylisourea->Amide_Bond + Primary Amine (less stable intermediate) Amine_Reactive_Ester->Amide_Bond + Primary Amine

EDC/NHS Reaction Pathway

Conclusion

This compound offers a valuable method for bioconjugation, particularly for targeting carbonyl groups on biomolecules and nanoparticles. While direct quantitative comparisons with more established methods like SMCC and EDC/NHS chemistry are not extensively documented, inferences from similar fatty acid hydrazides suggest it can be an effective tool, especially in applications like mass spectrometry-based proteomics. The choice of crosslinker will ultimately depend on the specific application, the functional groups available on the biomolecules of interest, and the desired stability of the final conjugate. For applications requiring pH-dependent cleavage, hydrazone linkages formed from hydrazides like this compound present a distinct advantage. Conversely, for applications demanding high stability under a wide range of conditions, SMCC and EDC/NHS chemistries, which form robust thioether and amide bonds, respectively, are often preferred. Further research providing direct quantitative performance data for this compound will be crucial for its broader adoption and for enabling more precise comparisons with existing crosslinking technologies.

References

Safety Operating Guide

Navigating the Safe Disposal of Octanoic Hydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Octanoic hydrazide, a hydrazine (B178648) derivative, requires careful management due to the inherent hazards associated with this class of compounds. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1][2]

It is imperative to prevent this compound from entering the sewer system.[3][4] Hydrazine compounds are avid oxygen scavengers and can have detrimental effects on aquatic life.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound involves chemical neutralization to convert it into less hazardous substances before final disposal as hazardous waste. This process should be carried out with precision and adherence to safety protocols.

1. Preparation of the Neutralization Solution:

  • Prepare a dilute solution of an oxidizing agent. Common and effective options include sodium hypochlorite (B82951) (bleach), calcium hypochlorite, or hydrogen peroxide.[1][3][5]

  • The concentration of the oxidizing agent should be 5% or less to control the reaction rate and prevent excessive heat generation.[1][3]

2. Dilution of this compound Waste:

  • All waste containing this compound should be diluted with water to a concentration of 5% or less before treatment.[1][3] This is a critical step to manage the exothermic nature of the neutralization reaction.

3. Neutralization Procedure:

  • In a suitable, chemically resistant container within a fume hood, slowly add the diluted oxidizing solution to the diluted this compound waste.

  • For neutralization with sodium hypochlorite, it is recommended to maintain a pH between 5 and 8 for an optimal reaction.[3]

  • A slight excess of the oxidizing agent should be used to ensure the complete destruction of the hydrazide.[3]

4. Verification of Neutralization (Optional but Recommended):

  • After the reaction has subsided, test the solution for the presence of residual hydrazide using appropriate analytical methods, if available in your facility.

5. Collection and Labeling of Waste:

  • The neutralized solution should be collected in a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reactants used in the neutralization process.

  • Ensure the container is compatible with the chemical waste and is securely sealed.[6][7]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4][8][9] Adherence to all federal, state, and local regulations is mandatory.[3][5]

7. Decontamination of Empty Containers:

  • Empty containers that held this compound are considered to contain acutely hazardous waste. These containers must be triple-rinsed with a suitable solvent (such as water).[9]

  • The rinsate from this process must be collected and treated as hazardous waste.[9] After triple-rinsing, the container can be disposed of as regular laboratory waste after defacing the original label.[6][9]

Quantitative Data for Neutralization

For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the neutralization of hydrazide compounds.

ParameterRecommendationRationale
Waste Concentration < 5%To control the exothermic reaction and prevent excessive heat generation.[1][3]
Oxidizing Agent Concentration < 5%To ensure a controlled and safe neutralization reaction.[3]
pH for NaOCl Neutralization 5 - 8Optimal range for the reaction between sodium hypochlorite and hydrazine.[3]
H₂O₂ to Hydrazine Molar Ratio 2:1Two moles of hydrogen peroxide are required to decompose one mole of hydrazine. A slight excess is recommended.[3]

Experimental Workflow for Disposal

The logical flow of the disposal procedure can be visualized as a series of sequential steps, ensuring that all safety and procedural requirements are met.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_decon Container Decontamination PPE Don Appropriate PPE FumeHood Work in Fume Hood DiluteWaste Dilute Octanoic Hydrazide Waste (<5%) FumeHood->DiluteWaste PrepOxidizer Prepare Dilute Oxidizing Agent (<5%) DiluteWaste->PrepOxidizer Neutralize Slowly Mix and Neutralize (pH 5-8 for NaOCl) PrepOxidizer->Neutralize Collect Collect Neutralized Waste Neutralize->Collect Label Label Hazardous Waste Container Collect->Label Dispose Arrange for EH&S Pickup Label->Dispose TripleRinse Triple-Rinse Empty Container Dispose->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container CollectRinsate->DisposeContainer

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for Octanoic Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Octanoic hydrazide in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards. Immediate precautions are based on these classifications.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • GHS Pictogram:

    • GHS07: Warning

Immediate Actions:

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) are required. Inspect gloves for tears before use.
Skin Protection A standard laboratory coat must be worn. For larger quantities, an acid-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is advised.

Step-by-Step Handling Protocol

Follow this procedure to ensure the safe handling of this compound from preparation to use.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Confirm that a safety shower and eyewash station are easily accessible.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale dust or vapors.

    • Weigh and transfer the chemical in a fume hood to minimize exposure.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

    • Properly store or dispose of the chemical and any contaminated materials.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory is essential.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare well-ventilated work area check_safety 2. Verify safety equipment (eyewash, shower) don_ppe 3. Don all required PPE weigh 4. Weigh/transfer in fume hood don_ppe->weigh use 5. Perform experimental procedure close 6. Keep container closed wash 7. Wash hands and exposed skin close->wash clean 8. Clean work area and equipment dispose 9. Dispose of waste per guidelines

Caption: Workflow for the safe handling of this compound.

All waste materials containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and "this compound".

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company.

    • Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octanoic hydrazide
Reactant of Route 2
Reactant of Route 2
Octanoic hydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.